1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
Description
Properties
IUPAC Name |
1-methoxy-4-(4-propylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h13-16H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOYCPSDEMHCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339536 | |
| Record name | trans,trans-4-Methoxy-4′-propylcyclohexylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97398-80-6 | |
| Record name | trans,trans-4-Methoxy-4′-propylcyclohexylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Bicyclohexyl, 4-methoxy-4'-propyl-, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
Introduction
1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a liquid crystal monomer of significant interest in the fields of advanced materials and medicinal chemistry. Its rigid bicyclohexane core, coupled with the polar methoxy group and the nonpolar propylcyclohexyl substituent, imparts unique properties that are exploited in the formulation of liquid crystal displays (LCDs) and as a key structural motif in the development of novel therapeutics.[1] The specific stereochemistry of this compound, particularly the trans,trans isomer, is crucial for its applications in liquid crystal technologies, as it influences the molecular packing and, consequently, the mesophase behavior.[1] This guide provides a comprehensive overview of the known and estimated physical properties of this compound, details the experimental and computational methodologies for their determination, and outlines a plausible synthetic route for its preparation.
Chemical Structure and Isomerism
The chemical structure of this compound consists of two cyclohexane rings linked by a single bond. One ring is substituted with a methoxy group (-OCH₃) at the 1-position, and the other with a propyl group at the 4-position. The connectivity of the two rings is at the 4-position of the methoxy-substituted ring and the 1-position of the propyl-substituted ring.
Due to the substituted nature of the cyclohexane rings, several stereoisomers are possible, arising from the relative orientations (cis or trans) of the substituents on each ring and the relative orientation of the two rings themselves. The trans,trans isomer, where both the methoxy and propyl groups are in equatorial positions relative to their respective rings and the two rings are in a trans configuration relative to each other, is the most thermodynamically stable and is of primary interest for liquid crystal applications due to its linear and rigid molecular shape.[1]
Caption: Chemical structure of this compound.
Core Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₃₀O | [1][2] |
| Molecular Weight | 238.41 g/mol | [1][2] |
| Melting Point | ~10 °C | [1] |
| Boiling Point | 294.8 °C | [1] |
| Density | 0.92 g/cm³ (trans,trans-isomer) | [3] |
| Refractive Index (n_D) | 1.48 (trans,trans-isomer) | [3] |
| Vapor Pressure | Estimated: < 0.1 kPa at 20°C | Clausius-Clapeyron Estimation |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Inferred from structure |
| Viscosity | Estimated: 5-15 mPa·s at 20°C | QSPR Estimation |
Experimental and Computational Methodologies for Property Determination
The determination of the physical properties of a compound like this compound requires a combination of experimental measurements and computational estimations. This section details the principles and protocols for acquiring these values, ensuring scientific integrity and reproducibility.
Experimental Protocols
Given the high boiling point of this compound, standard atmospheric distillation is often impractical. The boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure.
Protocol: Ebulliometric Method [4]
-
A small, known quantity of the purified compound is placed in an ebulliometer.
-
The system is connected to a vacuum pump and a manometer to control and measure the pressure.
-
The sample is heated until it boils, and the temperature of the vapor-liquid equilibrium is recorded at a specific pressure.
-
This measurement is repeated at several different pressures.
-
The data is then plotted as ln(P) versus 1/T (Clausius-Clapeyron plot), and the boiling point at atmospheric pressure (760 mmHg) is determined by extrapolation.
Caption: Workflow for boiling point determination using the ebulliometric method.
The refractive index is a measure of how light propagates through a substance and is a valuable parameter for purity assessment.
Protocol: Abbe Refractometer [5][6]
-
Ensure the prisms of the Abbe refractometer are clean and calibrated with a standard of known refractive index (e.g., distilled water).
-
Apply a small drop of the liquid sample to the surface of the measuring prism.
-
Close the prisms and ensure the sample spreads evenly.
-
While looking through the eyepiece, adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Adjust the dispersion compensator to eliminate any color fringe at the boundary.
-
Read the refractive index value from the scale. Measurements are typically performed at a standard temperature (e.g., 20°C) using the sodium D-line (589 nm).
Computational Estimations
In the absence of experimental data, computational methods provide reliable estimates for certain physical properties.
The vapor pressure can be estimated using the Clausius-Clapeyron equation in conjunction with the experimentally determined boiling point.[7]
The principle of "like dissolves like" provides a qualitative prediction of solubility. As a nonpolar molecule with two large hydrocarbon rings and a relatively small polar ether group, this compound is expected to have very low solubility in polar solvents like water but high solubility in nonpolar organic solvents such as hexane, toluene, and dichloromethane.[8][9]
Quantitative Structure-Property Relationship (QSPR) models can be used to estimate the viscosity of organic liquids based on their molecular structure. These models correlate molecular descriptors with experimental viscosity data for a large set of compounds.
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the numerous non-equivalent protons in the two cyclohexane rings. Key signals would include a singlet for the methoxy protons (-OCH₃) around 3.3 ppm and a complex multiplet for the numerous methylene (-CH₂) and methine (-CH) protons of the cyclohexane rings between 0.8 and 2.0 ppm. The terminal methyl group of the propyl chain would appear as a triplet around 0.9 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the methoxy carbon (around 55-60 ppm), the carbons of the cyclohexane rings (in the 20-50 ppm range), and the carbons of the propyl group (in the 10-40 ppm range).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations from the alkyl groups in the 2850-2960 cm⁻¹ region. A characteristic C-O stretching band for the ether linkage is expected in the 1050-1150 cm⁻¹ range.[10][11][12]
-
Mass Spectrometry (MS): Upon electron ionization, the molecular ion peak (M⁺) would be observed at m/z = 238. Common fragmentation patterns for cyclic ethers and alkanes would be expected.[1][13] This would likely involve the loss of the propyl group (M-43), the methoxy group (M-31), and fragmentation of the cyclohexane rings.[14]
Synthesis and Purification
A plausible synthetic route to this compound involves a Grignard reaction followed by dehydration and hydrogenation, or a Suzuki coupling reaction. A likely pathway starts from 4-methoxycyclohexanone.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol:
-
Synthesis of 4-Methoxycyclohexanone: This precursor can be synthesized by the hydrogenation of 4-methoxyphenol in the presence of a suitable catalyst, followed by oxidation of the resulting 4-methoxycyclohexanol.[7]
-
Grignard Reaction: 4-Methoxycyclohexanone is reacted with propylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent.[15] This reaction forms a tertiary alcohol intermediate.
-
Dehydration: The intermediate alcohol is then dehydrated using a strong acid catalyst (e.g., sulfuric acid) with heating to yield a mixture of alkene isomers.
-
Hydrogenation: The alkene mixture is catalytically hydrogenated using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step reduces the double bond and yields the final product. The stereoselectivity of this step is crucial for obtaining the desired trans,trans-isomer.
Purification
Purification of the final product, especially for liquid crystal applications, is critical. A multi-step purification process is typically employed.
-
Vacuum Distillation: To remove lower-boiling impurities and unreacted starting materials.
-
Column Chromatography: Using silica gel as the stationary phase and a nonpolar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to separate the desired product from any remaining impurities and isomers.[6]
-
Recrystallization: If the product is a solid at or near room temperature, recrystallization from a suitable solvent can be used for final purification.
Conclusion
This compound is a molecule with significant potential in materials science and drug development. While a complete experimental dataset of its physical properties is not yet available, this guide provides a thorough overview of its known characteristics, robust methods for estimating its unknown properties, and a detailed framework for its synthesis and purification. The methodologies and predicted data presented herein offer a valuable resource for researchers and scientists working with this and related compounds. The emphasis on stereochemistry, particularly the properties of the trans,trans-isomer, underscores its importance for the rational design of new liquid crystal materials.
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1-Methoxy-4-(4-propylcyclohexyl)cyclohexane CAS number 97398-80-6
An In-depth Technical Guide to 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane (CAS: 97398-80-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant applications in materials science and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, applications, and analytical characterization, grounding all information in established scientific principles.
Introduction: A Molecule of Rigidity and Purpose
This compound (CAS Number: 97398-80-6) is a bicyclohexane derivative characterized by a rigid molecular framework.[1] This structure consists of two cyclohexane rings linked by a carbon-carbon bond, with a methoxy group (-OCH3) and a propyl group attached at positions 1 and 4 of the respective rings.[1] The specific stereochemistry, particularly the (trans,trans) configuration where substituents are in equatorial positions, is crucial for its applications. This arrangement imparts optimal molecular stability and a defined geometric alignment, making it a valuable component in advanced materials and a key structural motif in medicinal chemistry.[1]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its application and handling. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 97398-80-6 | [2][3][4] |
| Molecular Formula | C₁₆H₃₀O | [1][2][4] |
| Molecular Weight | 238.41 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Methoxy-4'-propyl-1,1'-bicyclohexane, (trans,trans)-4-Methoxy-4'-n-propyl-1,1'-bicyclohexyl | [2] |
| Melting Point | 10 °C | [1][2] |
| Boiling Point | 294.8 °C at 760 mmHg | [1][2] |
| Density | 0.90 ± 0.1 g/mL | [2] |
| Physical Form | Liquid | |
| Purity | Typically ≥95-98% | [2] |
Synthesis and Manufacturing: A Strategic Approach
While a specific, detailed synthesis for this compound is not extensively published in readily available literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and related transformations. The synthesis of related precursors, such as 4-methoxycyclohexanone, is well-documented.[5][6]
A plausible multi-step synthesis would prioritize the construction of the bicyclohexane core and the introduction of the desired functional groups with stereochemical control.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of 4-Methoxycyclohexanone (Precursor):
-
Rationale: The synthesis begins with a commercially available and economical starting material, 4-methoxyphenol. Catalytic hydrogenation is a standard method for saturating aromatic rings.
-
Procedure: 4-Methoxyphenol is subjected to hydrogenation in an autoclave reactor using a ruthenium on carbon (Ru/C) catalyst at elevated temperature (130-180 °C) and pressure (4-7 Kg/cm²).[6] This step yields a mixture of 4-methoxycyclohexanol and 4-methoxycyclohexanone.[6]
-
The resulting crude mixture is then oxidized. An efficient and cost-effective method involves using sodium hypochlorite (NaOCl) in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) under acidic conditions (e.g., acetic acid).[6] This selectively converts the alcohol to the ketone, affording 4-methoxycyclohexanone with yields reported in the range of 87-96%.[6]
-
-
Carbon-Carbon Bond Formation:
-
Rationale: To construct the bicyclohexane system, a carbon-carbon bond must be formed between the ketone precursor and a propylcyclohexyl moiety. A Grignard reaction is a classic and effective choice for this transformation.
-
Procedure: 4-Propylbromocyclohexane is reacted with magnesium turnings in anhydrous diethyl ether or THF to form the corresponding Grignard reagent. This organometallic species is then added dropwise to a cooled solution of 4-methoxycyclohexanone. The reaction is quenched with a saturated aqueous solution of ammonium chloride to yield the tertiary alcohol intermediate.
-
-
Dehydration and Final Hydrogenation:
-
Rationale: The final steps involve removing the hydroxyl group and ensuring the saturation of any newly formed double bonds to arrive at the target alkane structure.
-
Procedure: The intermediate alcohol is subjected to acid-catalyzed dehydration (e.g., using p-toluenesulfonic acid) to form an alkene. The resulting crude alkene is then hydrogenated, typically using a palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst, to yield the final saturated product, this compound. This final hydrogenation step will likely produce a mixture of stereoisomers.
-
-
Purification:
-
Rationale: The desired (trans,trans) isomer is required for many applications, particularly in liquid crystals, necessitating separation from other stereoisomers.
-
Procedure: The final mixture of isomers is purified using column chromatography on silica gel to isolate the desired (trans,trans) stereoisomer.
-
Key Applications
The unique structural characteristics of this compound make it highly valuable in two primary fields: advanced materials and pharmaceuticals.
Caption: Relationship between molecular structure and primary applications.
A. Liquid Crystal Monomer
This compound is a significant component in the formulation of liquid crystal (LC) mixtures used in display technologies.[1][2]
-
Mechanism of Action: Liquid crystals exist in a state of matter that has properties between those of a conventional liquid and those of a solid crystal. For a material to exhibit liquid crystalline properties, its constituent molecules must have a degree of orientational order. The rigid, rod-like shape conferred by the (trans,trans)-bicyclohexane core of this compound is ideal for forming these ordered phases (e.g., nematic, smectic).[1][7] The specific stereochemistry ensures that the molecules can align efficiently under the influence of an electric field, which is the fundamental principle behind liquid crystal displays (LCDs).[1]
B. Pharmaceutical Intermediate in Drug Development
The bicyclohexane structural motif is a key building block in the design of novel therapeutics, particularly as an inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1]
-
Therapeutic Relevance: SGLT2 inhibitors are a class of drugs used to manage type 2 diabetes.[1] They work by blocking the reabsorption of glucose in the kidneys, which promotes the excretion of glucose in the urine and thereby lowers blood glucose levels.[1]
-
Structure-Activity Relationship (SAR): The conformational rigidity provided by the compound's bicyclohexane core is highly advantageous in drug design.[1] It helps to lock the molecule into a specific three-dimensional shape that can bind with high affinity and selectivity to the target protein (SGLT2). This reduces off-target effects and can lead to more potent and safer drug candidates.
Analytical and Spectroscopic Profile
Characterization of this compound relies on standard analytical techniques. Below are the expected spectral features based on its molecular structure.
| Technique | Expected Features |
| ¹H NMR | - Methoxy Group (-OCH₃): A sharp singlet around 3.3-3.4 ppm.- Cyclohexane Protons: A complex series of multiplets between 0.8 and 2.0 ppm due to extensive spin-spin coupling.- Propyl Group (-CH₂CH₂CH₃): A triplet for the terminal methyl group (~0.9 ppm) and multiplets for the two methylene groups. |
| ¹³C NMR | - Methoxy Carbon: A signal around 56-58 ppm.- Cyclohexane Carbons: Multiple signals in the aliphatic region (25-45 ppm). The carbon bearing the methoxy group will be further downfield (~70-80 ppm).- Propyl Group Carbons: Three distinct signals in the upfield aliphatic region (~14, 23, 37 ppm). |
| IR Spectroscopy | - C-H Stretch (Aliphatic): Strong, sharp peaks in the 2850-2960 cm⁻¹ region.[8]- C-O Stretch (Ether): A characteristic strong peak in the 1070-1150 cm⁻¹ region.[8] |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 238.41.- Fragmentation: Expect loss of the methoxy group ([M-31]⁺), the propyl group ([M-43]⁺), and fragmentation of the cyclohexane rings. |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources. The recommended storage temperature is room temperature.
-
Safety Information: The compound is classified as harmful if swallowed (H302). Precautionary statements include wearing protective equipment and ensuring thorough rinsing in case of eye contact (P280, P305+P351+P338).
Conclusion
This compound is a compound whose value is intrinsically linked to its rigid and well-defined three-dimensional structure. This molecular architecture makes it an essential monomer for creating the ordered phases required in liquid crystal technologies and provides a robust scaffold for the rational design of potent and selective pharmaceutical agents. The continued exploration of this and similar bicyclohexane derivatives promises further advancements in both materials science and medicinal chemistry.
References
- CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents. (n.d.).
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1-Methoxy-4-(Trans-4-Propylcyclohexyl)Benzene 98.0%(GC) | PureSynth. (n.d.). Retrieved January 26, 2026, from [Link]
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1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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Cyclohexane: Major Applications & Market Dynamics. (2025, February 4). Retrieved January 26, 2026, from [Link]
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A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (n.d.). Retrieved January 26, 2026, from [Link]
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4-methoxy-4'-propyl-1,1'-bi(cyclohexane) - Liquid Crystal & OLED Materials - Crysdot LLC. (n.d.). Retrieved January 26, 2026, from [Link]
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1-Methoxycyclohexane - NIST WebBook. (n.d.). Retrieved January 26, 2026, from [Link]
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1-Methoxy-4-(4-methoxycyclohexyl)cyclohexane | C14H26O2 | CID 53742424 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
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Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals - LillOA. (2023, July 6). Retrieved January 26, 2026, from [Link]
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(trans,trans)-4-Methoxy-4′-propyl-1,1′-bicyclohexyl - CAS Common Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
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trans, trans-4-Methoxy-4'-propyl-1, 1'-bicyclohexane, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
For Immediate Release
St. Andrews, UK – January 26, 2026 – This whitepaper provides a comprehensive technical overview of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, a key bicyclohexane derivative. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's intricate stereochemistry, conformational analysis, synthesis, and spectroscopic characterization. As a Senior Application Scientist, the following guide is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a self-validating and authoritative resource.
Introduction: The Significance of the Bicyclohexane Moiety
This compound, with the molecular formula C₁₆H₃₀O, is a notable organic compound due to its rigid molecular framework.[1] This structure, composed of two directly connected cyclohexane rings, is a cornerstone in the design of advanced materials and therapeutic agents.[1] The specific stereoisomer, trans,trans-4-Methoxy-4'-propyl-1,1'-bicyclohexyl, is particularly significant in the field of liquid crystal (LC) technology.[1][2] Its defined geometry is crucial for forming the ordered phases necessary for display applications.[1] Furthermore, the bicyclohexane core offers a conformationally rigid scaffold, a desirable feature in the structure-activity relationship studies of novel therapeutics, such as SGLT2 inhibitors for type 2 diabetes management.[1]
Table 1: Physicochemical Properties of trans,trans-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
| Property | Value | Reference |
| CAS Number | 97398-80-6 | [2] |
| Molecular Formula | C₁₆H₃₀O | [1][2] |
| Molecular Weight | 238.42 g/mol | [2] |
| Appearance | Colorless to Almost colorless clear liquid | [2] |
| Melting Point | 9 °C | [2] |
| Boiling Point | 145 °C at 0.34 mmHg | [2] |
| Refractive Index | 1.48 | [2] |
Molecular Structure and Stereochemical Landscape
The stereochemistry of this compound is fundamentally dictated by the geometry of its two interconnected 1,4-disubstituted cyclohexane rings. Understanding the spatial arrangement of the substituents is paramount to appreciating its physical properties and applications.
Cis/Trans Isomerism and Conformational Analysis
Each 1,4-disubstituted cyclohexane ring can exist as either a cis or trans diastereomer.[3] These isomers are not interconvertible through bond rotation.
-
In the cis isomer , the two substituents are on the same face of the cyclohexane ring. In its chair conformation, one substituent must occupy an axial position while the other is equatorial.[3]
-
In the trans isomer , the substituents are on opposite faces of the ring. This allows for a chair conformation where both substituents can be in equatorial positions or both in axial positions.[3]
The chair conformation is the most stable arrangement for a cyclohexane ring. When substituents are present, the energetically most favorable conformation is the one that minimizes steric hindrance.[4] Large substituents in axial positions lead to significant steric strain due to 1,3-diaxial interactions with other axial hydrogens.[4]
For this compound, both the methoxy and the 4-propylcyclohexyl groups are sterically demanding. Therefore, the most stable stereoisomer is the one where both cyclohexane rings are in a trans configuration, and all three bulky groups (methoxy, propyl, and the adjacent cyclohexyl group) occupy equatorial positions. This is commonly referred to as the trans,trans isomer.[1] This arrangement minimizes steric strain and results in the lowest energy state for the molecule.
Diagram 1: Chair Conformations of cis and trans-1,4-Disubstituted Cyclohexane
Caption: Interconversion of chair conformations for cis and trans isomers.
Synthesis and Purification
The synthesis of trans,trans-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane typically involves a multi-step process aimed at achieving the desired stereochemistry. While specific patented protocols for this exact molecule are proprietary, a plausible and scientifically sound synthetic route can be constructed based on established methodologies for related liquid crystalline compounds.[5]
Proposed Synthetic Pathway
The synthesis can be envisioned as the coupling of two suitably functionalized cyclohexane precursors, followed by stereoselective reduction and etherification. A key challenge is the control of the stereochemistry to yield the desired trans,trans product.
Diagram 2: Proposed Synthetic Workflow
Caption: A plausible multi-step synthetic route.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar syntheses and established chemical transformations.
Step 1: Synthesis of 1-(4-methoxyphenyl)-4-propylcyclohexan-1-ol
-
Setup: A flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether.
-
Grignard Reagent Formation: A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction: The Grignard solution is cooled, and a solution of 4-propylcyclohexanone in anhydrous diethyl ether is added dropwise. The reaction is stirred overnight at room temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2 & 3: Dehydration and Initial Hydrogenation
-
Dehydration: The crude alcohol from Step 1 is dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated to reflux with a Dean-Stark trap to remove water.
-
Hydrogenation: The resulting alkene is hydrogenated over a palladium on carbon (Pd/C) catalyst under high pressure to reduce the double bond and the aromatic ring, yielding a mixture of stereoisomers of 1-(cyclohexyl)-4-propylcyclohexane.
Step 4 & 5: Birch Reduction and Final Stereoselective Hydrogenation
-
Birch Reduction: To selectively reduce one of the aromatic rings in a precursor like 4-propyl-4'-methoxybiphenyl (if a different route is chosen), a Birch reduction using sodium or lithium in liquid ammonia with an alcohol co-solvent can be employed. This would yield a diene.
-
Final Hydrogenation: The resulting diene is then subjected to catalytic hydrogenation, often with a rhodium-based catalyst, which can favor the formation of the all-trans isomer.
Purification: The final product is purified by column chromatography on silica gel, followed by distillation under high vacuum to obtain the pure trans,trans isomer. Purity is assessed by Gas Chromatography (GC).[2]
Spectroscopic Characterization
The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous, chemically similar protons on the two cyclohexane rings. The signals for the axial and equatorial protons will be distinct, though likely overlapping. The methoxy group (-OCH₃) should appear as a sharp singlet around 3.3 ppm. The protons of the propyl group will show characteristic multiplets.
¹³C NMR: The carbon NMR spectrum will provide clearer resolution. Key expected signals include:
-
A signal for the methoxy carbon around 55-60 ppm.
-
Multiple signals in the aliphatic region (20-50 ppm) corresponding to the carbons of the two cyclohexane rings and the propyl group. The exact chemical shifts will be sensitive to the stereochemistry (cis vs. trans).
Mass Spectrometry (MS)
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 238. Fragmentation patterns are expected to involve the cleavage of the C-C bond between the two cyclohexane rings and fragmentation of the propyl and methoxy groups. Common fragmentation pathways for ethers include alpha-cleavage next to the oxygen atom.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive technique for both separating the different stereoisomers and identifying the target compound based on its mass spectrum.[7] The retention time in the gas chromatogram can distinguish between isomers, and the mass spectrum provides structural confirmation.
Applications and Future Directions
The primary application of trans,trans-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is as a component in nematic liquid crystal mixtures. Its properties, such as low birefringence and high dielectric anisotropy, are advantageous for display technologies. The rigid bicyclohexane core contributes to the thermal and chemical stability of these materials.
In the pharmaceutical realm, the bicyclohexane scaffold is of growing interest. Its conformational rigidity can help in designing molecules with high receptor affinity and selectivity. Further research may explore the use of this and similar structures as building blocks for new classes of drugs.
Conclusion
This compound, particularly its trans,trans stereoisomer, is a molecule of significant scientific and commercial interest. Its well-defined three-dimensional structure, governed by the principles of cyclohexane stereochemistry, makes it an ideal component for high-performance liquid crystals. The synthetic routes to this compound, while challenging in their stereochemical control, utilize established organic reactions. A thorough understanding of its spectroscopic properties is essential for its characterization and quality control. This guide provides a foundational understanding for researchers and developers working with this versatile molecular architecture.
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1,1'-Bicyclohexyl, 4-(methoxymethyl)-4'-propyl-. PubChem. National Center for Biotechnology Information. Available from: [Link]
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Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. (2016). ResearchGate. Available from: [Link]
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Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. (2017). ResearchGate. Available from: [Link]
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Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. (2025). Baghdad Science Journal. Available from: [Link]
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An In-Depth Technical Guide to (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
This technical guide provides a comprehensive overview of the (trans,trans) isomer of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, a key component in advanced materials science, particularly in the formulation of liquid crystal displays (LCDs). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of this versatile molecule.
Introduction: The Significance of the Bicyclohexyl Core
The bicyclohexyl moiety is a fundamental structural motif in the design of high-performance liquid crystals. Its rigid and linear molecular framework, particularly in the (trans,trans) configuration, is crucial for achieving the desired anisotropic properties that underpin liquid crystal technology. The introduction of alkyl and alkoxy substituents, such as the propyl and methoxy groups in the title compound, allows for the fine-tuning of mesophase behavior, clearing points, and other critical performance parameters. Molecules with a cyclohexane ring instead of a benzene ring are favored in many applications due to their higher stability, wider nematic phase temperature ranges, and lower viscosity, which translates to faster response times in display technologies.[1]
The (trans,trans) stereochemistry, where both the propyl and methoxy groups are in equatorial positions on their respective cyclohexane rings, ensures a rod-like molecular shape. This geometry is essential for the formation of stable, ordered liquid crystal phases with controllable optical properties.[2]
Physicochemical Properties
The distinct physicochemical properties of (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane are central to its function as a liquid crystal monomer. A summary of its key properties is presented below.
| Property | Value | Unit |
| Molecular Formula | C16H30O | |
| Molecular Weight | 238.41 | g/mol |
| Boiling Point | 294.8 | °C |
| Melting Point | ~10 | °C |
| CAS Registry Number | 97398-80-6 |
Table 1: Physicochemical Properties of (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.[2]
The low melting point and high boiling point indicate a broad temperature range in which this compound exists as a liquid, a desirable characteristic for liquid crystal applications.
Synthesis and Characterization
A generalized synthetic workflow is proposed as follows:
Caption: A proposed synthetic workflow for the target molecule.
Experimental Protocol (Hypothetical):
-
Hydrogenation of 4-Propylbiphenyl: 4-Propylbiphenyl is subjected to catalytic hydrogenation (e.g., using a rhodium or ruthenium catalyst) under high pressure and temperature to saturate both aromatic rings, yielding a mixture of stereoisomers of 4-propylbicyclohexyl.
-
Oxidation to Ketone: The resulting 4-propylbicyclohexyl is oxidized (e.g., using chromic acid or other suitable oxidizing agents) to produce 4-(trans-4-propylcyclohexyl)cyclohexanone.[3] This step is crucial for introducing the functional group necessary for the subsequent steps.
-
Stereoselective Reduction: The ketone is then reduced to the corresponding alcohol, 4-(trans-4-propylcyclohexyl)cyclohexanol. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) and reaction conditions will influence the stereoselectivity of this step, aiming to maximize the formation of the desired (trans,trans) isomer.
-
Williamson Ether Synthesis: The final step involves the etherification of the alcohol. The alcohol is treated with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with methyl iodide to yield the target molecule, (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane.
Characterization:
The successful synthesis and purification of the target compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the molecular structure, with particular attention to the chemical shifts and coupling constants of the methoxy and propyl groups, as well as the cyclohexane ring protons, to verify the (trans,trans) stereochemistry.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic C-O stretching frequency of the ether linkage and the C-H stretching and bending vibrations of the alkyl groups and cyclohexane rings.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Gas Chromatography (GC): GC would be utilized to assess the purity of the final product.
Applications in Liquid Crystal Technology
The primary application of (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is as a component in liquid crystal mixtures for display applications.[2][5] Its molecular structure imparts several desirable properties to these mixtures:
-
Broad Nematic Range: The bicyclohexyl core contributes to a stable nematic phase over a wide range of temperatures.
-
Low Viscosity: The absence of aromatic rings generally leads to lower viscosity compared to phenyl-based liquid crystals, resulting in faster switching times for display pixels.[1]
-
High Birefringence: The anisotropic nature of the molecule contributes to the overall birefringence of the liquid crystal mixture, which is essential for the operation of most LCD modes.
The logical relationship for its utility in liquid crystals can be visualized as follows:
Caption: The relationship between molecular structure and application in LCDs.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling (trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(trans,trans)-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a valuable molecule in the field of materials science, particularly for the development of advanced liquid crystal displays. Its unique combination of a rigid bicyclohexyl core, specific stereochemistry, and tunable substituents makes it an ideal component for formulating liquid crystal mixtures with a broad operating temperature range, low viscosity, and high stability. Further research into the synthesis and properties of this and related compounds will continue to drive innovation in display technology and other areas where advanced, responsive materials are required.
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An In-depth Technical Guide to the Physicochemical Characterization of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
Abstract
This technical guide provides a comprehensive overview of the boiling and melting points of the liquid crystal monomer, 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical methodologies for the precise determination of these critical physical properties. Emphasis is placed on the influence of molecular structure and stereoisomerism on the phase transitions of this bicyclohexane derivative. Detailed, field-proven protocols for melting and boiling point determination are presented, accompanied by a discussion on the causality behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₆H₃₀O, is a notable organic compound within the class of bicyclohexane derivatives. Its molecular structure, characterized by two cyclohexane rings linked by a carbon-carbon bond, a methoxy group (-OCH₃), and a propylcyclohexyl substituent, imparts a rigid and well-defined framework. This structural rigidity is a key determinant of its utility in advanced materials and pharmaceutical research.
In the realm of materials science, this compound is a crucial monomer for the synthesis of liquid crystals, which are integral to modern display technologies. The specific stereochemistry of the molecule, particularly the (trans,trans) configuration where substituents are in equatorial positions, is paramount for achieving the requisite molecular alignment and stability for the formation of ordered liquid crystal phases with controllable optical properties.
Furthermore, the bicyclohexane core is a significant structural motif in medicinal chemistry. Derivatives of this compound have been investigated as potent inhibitors of the sodium-glucose co-transporter 2 (SGLT2), a target for the management of type 2 diabetes. The conformational rigidity of the cyclohexane rings provides a stable scaffold for optimizing drug-receptor interactions.
Given its importance in these high-technology sectors, a thorough understanding and precise determination of its fundamental physical properties, such as its melting and boiling points, are essential for its synthesis, purification, and application.
Physicochemical Properties: Melting and Boiling Points
The phase transitions of a pure substance are indicative of its molecular structure and the intermolecular forces at play. For this compound, these properties are well-defined.
| Property | Value | Unit |
| Melting Point | ~10 | °C |
| Boiling Point | 294.8 | °C |
Table 1: Experimentally Determined Physical Properties of this compound.
The Influence of Molecular Structure and Stereoisomerism
The relatively high boiling point of this compound can be attributed to its significant molecular weight (238.41 g/mol ) and the presence of van der Waals forces between the large, nonpolar bicyclohexyl moieties. The methoxy group introduces a slight polarity, but the overall character of the molecule is dominated by its hydrocarbon structure.
Stereoisomerism plays a critical role in the physical properties of cyclohexane derivatives. The cis and trans isomers of such compounds can exhibit different physical properties due to variations in their molecular shape and how they pack in the solid state.[1] For this compound, the (trans,trans) isomer is generally the most stable and is the preferred configuration for liquid crystal applications due to its linear and rigid shape, which facilitates ordered packing in the mesophase. The chair conformation of the cyclohexane rings is the most stable, and substituents in the equatorial position are sterically favored.[2] The melting point of approximately 10°C is a reflection of the energy required to overcome the intermolecular forces holding the molecules in a crystalline lattice. The presence of different stereoisomers would likely lead to a depression and broadening of the melting point range.
Experimental Determination of Melting and Boiling Points
The precise determination of melting and boiling points is crucial for verifying the identity and purity of this compound. The following sections provide detailed, step-by-step protocols for these measurements.
Melting Point Determination
For a compound with a melting point around 10°C, a controlled cooling and heating apparatus is necessary. Differential Scanning Calorimetry (DSC) is a highly accurate method for determining phase transition temperatures of liquid crystals.[3][4] A capillary-based method using a temperature-controlled block is also a reliable technique.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] This technique is particularly well-suited for identifying the subtle phase transitions in liquid crystals.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of high-purity this compound (typically 1-5 mg) into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to evaporation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above the expected melting point (e.g., 40°C) to ensure a uniform starting state.
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below the expected melting point (e.g., -20°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point (e.g., 40°C).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the heating curve. The peak temperature and the enthalpy of fusion can also be determined from the thermogram.
Causality Behind Experimental Choices:
-
Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper and more accurate transition peak.
-
Controlled Heating/Cooling Rate: A slow, controlled rate (e.g., 5°C/min) allows for thermal equilibrium to be maintained between the sample and the instrument, resulting in a more accurate determination of the transition temperature.[6]
-
Hermetic Sealing: Prevents volatilization of the sample, which would lead to inaccurate results.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point Determination
Given the high boiling point of 294.8°C, standard laboratory distillation at atmospheric pressure is a suitable method. However, for small sample quantities, a micro-boiling point determination using a Thiele tube is a practical alternative.[7]
This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]
Methodology:
-
Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to a small test tube (Durham tube).
-
Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point heating oil (e.g., silicone oil).
-
Observation: Heat the side arm of the Thiele tube gently with a microburner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Temperature Reading: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[7]
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: Traps a small amount of air. As the liquid is heated, the air expands and is replaced by the vapor of the substance. The continuous stream of bubbles indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
-
Thiele Tube Design: The shape of the Thiele tube promotes uniform heating of the oil bath through convection currents, ensuring an accurate temperature reading.
-
Reading on Cooling: Recording the temperature as the liquid re-enters the capillary provides a more accurate measurement of the boiling point, as it signifies the point where the vapor pressure is exactly equal to the atmospheric pressure.
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
The melting and boiling points of this compound are fundamental physicochemical parameters that are critical for its application in liquid crystal technology and pharmaceutical development. The methodologies outlined in this guide, including Differential Scanning Calorimetry and micro-boiling point determination, provide robust and reliable means for their accurate measurement. A thorough understanding of the influence of its unique molecular structure and stereochemistry is essential for interpreting these physical properties and for the rational design of new materials and therapeutic agents.
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to the Spectral Analysis of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
This technical guide provides a detailed analysis of the expected spectral data for the novel compound 1-methoxy-4-(4-propylcyclohexyl)cyclohexane. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes established principles of spectroscopy and data from structurally analogous compounds to provide a robust predictive framework. This approach is intended to guide researchers in the identification and characterization of this and similar chemical entities.
The structure of this compound, with its two cyclohexane rings, a propyl substituent, and a methoxy group, presents a unique combination of features that will be reflected in its spectral output. Understanding these expected spectral characteristics is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
Molecular Structure and Stereochemistry
This compound is a bicyclic ether. The two cyclohexane rings can exist in various stereoisomeric forms (cis/trans) depending on the relative orientation of the substituents at the 1,4-positions of both rings. The chair conformation of the cyclohexane rings is the most stable, and the bulky propyl and methoxy groups will preferentially occupy equatorial positions to minimize steric hindrance. For the purpose of this guide, we will consider the most stable trans, trans isomer.
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
A. Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex in the aliphatic region due to the numerous, and often overlapping, signals from the two cyclohexane rings.
Experimental Protocol Considerations:
For acquiring a high-quality ¹H NMR spectrum, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1][2] The choice of a deuterated solvent is crucial to avoid large solvent peaks in the spectrum.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[1][2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for the complex multiplets expected from the cyclohexane protons.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.3 | s | 3H | -OCH₃ | Protons of the methoxy group are deshielded by the adjacent oxygen atom, appearing as a sharp singlet.[3][4] |
| ~3.2 | m | 1H | -CH-O- | The proton on the carbon bearing the methoxy group is significantly deshielded by the electronegative oxygen. It will appear as a multiplet due to coupling with neighboring protons. |
| ~0.9 - 2.0 | m | ~24H | Cyclohexyl and propyl -CH₂- and -CH- | The numerous protons on the two cyclohexane rings and the propyl chain will produce a complex series of overlapping multiplets in the upfield region, characteristic of saturated aliphatic systems.[5][6][7] |
| ~0.85 | t | 3H | Propyl -CH₃ | The terminal methyl group of the propyl chain will appear as a triplet due to coupling with the adjacent methylene group. |
Diagram 2: ¹H NMR Workflow
Caption: Plausible fragmentation pathways in EI-MS.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol Considerations:
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to obtain the spectrum.
Predicted IR Spectrum Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2850-2960 | C-H stretch | Alkane (cyclohexyl and propyl) | Strong, sharp absorptions characteristic of sp³ C-H bonds are expected. [8]This is a feature of most organic molecules containing saturated hydrocarbon portions. [8] |
| 1450-1470 | C-H bend | Alkane | Methylene scissoring vibrations will be present. |
| 1050-1150 | C-O stretch | Ether | A strong, characteristic absorption for the C-O single bond stretch is expected in this region. [3][4]However, other absorptions can also occur in this "fingerprint" region, making definitive assignment challenging without comparison to a reference spectrum. [3][4] |
The IR spectrum of this molecule is expected to be relatively simple, dominated by the absorptions of the alkane and ether functional groups. The absence of strong absorptions in other regions (e.g., no O-H stretch around 3300 cm⁻¹, no C=O stretch around 1700 cm⁻¹) would be a key indicator of the molecule's purity and the absence of other functional groups.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted NMR, MS, and IR data presented herein are based on fundamental principles of spectroscopy and analysis of structurally related compounds. Researchers working on the synthesis and characterization of this molecule can use this guide as a foundational reference for interpreting their experimental results. The combination of these three spectroscopic techniques will be essential for the unambiguous structural confirmation and purity assessment of this novel compound.
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The Strategic Role of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane in the Synthesis of High-Performance Liquid Crystals: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 1-methoxy-4-(4-propylcyclohexyl)cyclohexane, a key precursor in the development of advanced liquid crystal materials. We will dissect its molecular architecture, elucidate a comprehensive synthetic pathway, and critically analyze its transformation into high-performance liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a blend of theoretical principles and actionable experimental protocols.
Introduction: The Unseen Architect of Modern Displays
The relentless pursuit of higher resolution, faster response times, and greater energy efficiency in display technologies is fundamentally a story of molecular engineering. At the heart of this innovation lies the design and synthesis of novel liquid crystal (LC) materials. This compound emerges as a pivotal, yet often overlooked, precursor in this field. Its unique structural features—a rigid bicyclohexane core, a flexible propyl tail, and a strategically placed methoxy group—make it an ideal starting point for crafting calamitic (rod-shaped) liquid crystals with tailored properties.
The bicyclohexane moiety provides a desirable combination of low viscosity and high clearing points in the final liquid crystal mixtures, contributing to faster switching speeds and a broad operational temperature range. The trans,trans stereoisomer is particularly crucial for maintaining the linear molecular shape essential for the formation of stable nematic and smectic mesophases. This guide will illuminate the journey of this precursor from a simple organic molecule to a critical component in the intricate tapestry of liquid crystal displays.
Physicochemical Properties of the Precursor
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | |
| Molecular Weight | 238.41 g/mol | |
| Boiling Point | 294.8 °C | |
| Melting Point | ~10 °C | |
| Appearance | Colorless liquid or low-melting solid | [Various Suppliers] |
| Stereochemistry | Primarily the trans,trans isomer is used for LC applications | [Inherent to LC design] |
Synthetic Pathways: From Biphenyl to the Methoxy Precursor
The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure the desired stereochemistry and purity. The following is a representative and robust synthetic route.
Synthesis of the Alcohol Intermediate: 4-(4'-propylcyclohexyl)cyclohexanol
A plausible synthetic route to the key alcohol intermediate, 4-(4'-propylcyclohexyl)cyclohexanol, starts from the readily available biphenyl and involves a series of well-established organic transformations[1].
Experimental Protocol:
-
Friedel-Crafts Acylation: Biphenyl is subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride or anhydride to introduce a carbonyl group.[1]
-
Friedel-Crafts Alkylation: The resulting ketone undergoes a Friedel-Crafts alkylation with an olefin to introduce the propyl group.[1]
-
Reduction: The ketone is then reduced to a methylene group.[1]
-
Oxidation and Acidification: The substituted biphenyl is oxidized and subsequently acidified to yield a phenol.[1]
-
Catalytic Hydrogenation: The phenolic compound is catalytically hydrogenated to produce the target 4-(4'-propylcyclohexyl)cyclohexanol.[1]
Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a classic and efficient method for the preparation of ethers from an alcohol and an alkyl halide.[2][3][4][5][6]
Experimental Protocol:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4'-propylcyclohexyl)cyclohexanol (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the alcohol and form the corresponding alkoxide.
-
Alkylation: To the stirred suspension of the alkoxide, add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench any unreacted NaH by the careful addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.
The Transformation into a Mesogenic Species: A Step-by-Step Guide
The true value of this compound lies in its role as a precursor to calamitic liquid crystals. The methoxy group serves as a masked hydroxyl group, which, once revealed, can be functionalized to introduce a polar head group, a critical component for inducing mesomorphism.
Demethylation to the Phenolic Core
The cleavage of the methyl ether to unveil the hydroxyl group is a crucial step. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, particularly for aryl methyl ethers.[7][8][9][10][11]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Addition of BBr₃: Add a solution of boron tribromide (1.2 equivalents) in DCM dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and add more water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude 4-(4-propylcyclohexyl)cyclohexanol can be purified by column chromatography or recrystallization.
Esterification to a Cyanophenyl Liquid Crystal
The final step in this illustrative synthesis is the esterification of the newly formed alcohol with a suitable carboxylic acid derivative to introduce a polar, mesogenic group. 4-Cyanobenzoyl chloride is a common choice, as the cyano group provides a strong dipole moment, which enhances the liquid crystalline properties.[12][13][14][15]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-propylcyclohexyl)cyclohexanol (1 equivalent) and a suitable base, such as pyridine or triethylamine (1.5 equivalents), in anhydrous DCM.
-
Acylation: To this solution, add a solution of 4-cyanobenzoyl chloride (1.1 equivalents) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the final liquid crystal, 4-cyanophenyl 4'-(4-propylcyclohexyl)cyclohexyl-4-carboxylate.
Characterization of the Final Liquid Crystal
The mesomorphic properties of the synthesized liquid crystal are evaluated using standard analytical techniques.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) and their associated enthalpy changes.[16]
-
Polarized Optical Microscopy (POM): POM allows for the visual identification of liquid crystalline phases by observing their characteristic textures.[16]
-
X-ray Diffraction (XRD): XRD provides information about the molecular arrangement and layer spacing in smectic phases.[16]
Representative Liquid Crystal Properties:
The following table presents typical properties for a liquid crystal with a similar core structure.
| Property | Representative Value |
| Clearing Point (Tₙᵢ) | > 100 °C |
| Birefringence (Δn) | ~ 0.10 - 0.15 |
| Dielectric Anisotropy (Δε) | Positive |
| Viscosity (η) | Low to moderate |
Logical Relationships and Workflow
The synthetic and characterization workflow can be visualized as follows:
Conclusion: A Versatile Precursor for Future Innovations
This compound stands as a testament to the importance of precursor design in the field of liquid crystal technology. Its strategic methoxy group provides a versatile handle for the synthesis of a wide array of calamitic liquid crystals. The robust synthetic pathways outlined in this guide, coupled with established characterization techniques, provide a solid foundation for researchers to explore novel liquid crystal structures with tailored properties. As the demand for more sophisticated display technologies continues to grow, the role of such well-designed precursors will undoubtedly become even more critical in shaping the future of optoelectronics.
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The synthesis of new liquid–crystalline mesogens containing bicyclohexane units | Request PDF - ResearchGate. (URL: [Link])
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Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals - LillOA. (URL: [Link])
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3,3'-dihydroxybiphenyl - Organic Syntheses Procedure. (URL: [Link])
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Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces - PubMed. (URL: [Link])
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Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol - PrepChem.com. (URL: [Link])
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Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol | Homework.Study.com. (URL: [Link])
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The Chemistry of Innovation: Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol as a Key Organic Synthesis Building Block - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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[FREE] 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol - Brainly. (URL: [Link])
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Demethylating Reaction of Methyl Ethers - ResearchGate. (URL: [Link])
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Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical research, the unique molecular architecture of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane presents significant opportunities.[1] Primarily utilized as a liquid crystal monomer, its distinct properties are pivotal in the development of novel display technologies and are explored in the synthesis of new therapeutic agents.[1] However, the full characterization of its safety and toxicological profile remains an area of ongoing investigation. This guide, therefore, serves as a critical resource, synthesizing available data on structurally analogous compounds to establish a robust framework for its safe handling, storage, and disposal. As a Senior Application Scientist, the imperative is not merely to follow protocols but to comprehend the rationale underpinning them, ensuring a culture of proactive safety and scientific integrity.
Section 1: Compound Profile and Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These parameters dictate its behavior under various conditions and inform the necessary control measures.
| Property | Value | Source |
| CAS Number | 97398-80-6 | [1][2] |
| Molecular Formula | C₁₆H₃₀O | [1][2] |
| Molecular Weight | 238.41 g/mol | [1] |
| Boiling Point | 294.8 °C | [1] |
| Melting Point | ~10 °C | [1] |
| Appearance | Colorless to Almost colorless clear liquid (at room temperature) | Inferred from melting point |
| Synonyms | trans,trans-4-Propyl-4'-methoxybicyclohexyl, trans-1-methoxy-4-(trans-4-propylcyclohexyl)cyclohexane | [2] |
Structural Insights: The molecule consists of two cyclohexane rings, a methoxy ether group, and a propyl substituent.[1] This structure suggests a non-polar nature with low water solubility. The bicyclohexane framework provides rigidity, a key characteristic for its application in liquid crystals.[1]
Section 2: Hazard Identification and Toxicological Assessment
Based on Analogous Compounds:
-
Cyclohexane Derivatives: Exposure to high concentrations of cyclohexane can adversely affect the central nervous system, with effects ranging from headaches and dizziness to more severe symptoms like tremors and convulsions.[3] Animal studies indicate that repeated exposure may lead to nervous system damage, eye irritation, and respiratory effects.[3]
-
Alkyl Ethers: The toxicology of ethers can vary significantly based on their specific structure. Some glycol ethers, for instance, have been associated with reproductive and developmental toxicity in animal studies.[4][5] While the specific toxicological profile of this bicyclohexyl methyl ether is unknown, the presence of the ether functional group warrants a cautious approach.
-
Liquid Crystal Monomers: Research on liquid crystal monomers, including the target compound, suggests a potential for persistence in the environment and bioaccumulation.[6] This underscores the importance of preventing environmental release.
Primary Routes of Exposure:
-
Inhalation: Due to its relatively high boiling point, significant vapor concentrations at room temperature are unlikely. However, heating the substance will increase the risk of inhalation.
-
Dermal Contact: As with many organic solvents and ethers, prolonged or repeated skin contact may cause irritation, dermatitis, and potential absorption through the skin.
-
Ingestion: Accidental ingestion could lead to systemic toxicity.
-
Eye Contact: Direct contact with the liquid can cause irritation.[3]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and, finally, appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[7][8] For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory.
-
Contained Systems: For larger scale operations or repetitive tasks, the use of closed or contained systems is highly recommended to minimize the potential for release.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are mandatory. Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point. It is crucial to inspect gloves for any signs of degradation before each use and to change them frequently.
-
Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
-
Respiratory Protection: Respiratory protection is generally not required when handling small quantities in a well-ventilated area or a fume hood. If engineering controls are not sufficient to maintain exposure below acceptable levels, a respirator with an organic vapor cartridge may be necessary.
Experimental Workflow: Safe Weighing and Transfer
Caption: A stepwise workflow for the safe weighing and transfer of this compound.
Section 4: First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Section 5: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: The compound is expected to be combustible. Thermal decomposition may produce carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
The response to a spill should be dictated by the size and location of the release.
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Only personnel with the appropriate training and equipment should attempt to clean up a large spill.
-
Logical Relationship: Spill Response Decision Tree
Caption: A decision-making flowchart for responding to a spill of this compound.
Section 6: Handling and Storage
Proper handling and storage practices are fundamental to maintaining a safe laboratory environment.
Handling
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.[9]
-
Keep away from heat, sparks, and open flames.[7]
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from direct sunlight.[7]
Section 7: Disposal Considerations
All waste materials should be handled as hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or into the environment.
Section 8: Conclusion and Future Directions
The safe handling of this compound requires a proactive and informed approach. While specific toxicological data is limited, by leveraging information from structurally similar compounds, a comprehensive safety framework can be established. Researchers and professionals in drug development must remain vigilant, treating this compound with the respect it deserves. As the applications of this and similar molecules expand, it is imperative that further research is conducted to fully elucidate their toxicological profiles and environmental fate. This will not only ensure the safety of those working with these compounds but also promote responsible scientific advancement.
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Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. (2019, December 9). PNAS. Retrieved January 26, 2026, from [Link]
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A Toxicological and Dermatological Assessment of Aryl Alkyl Alcohols When Used as Fragrance Ingredients. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Safety Data Sheet - Liquid Crystal Part A. (n.d.). Real World Epoxies. Retrieved January 26, 2026, from [Link]
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TR 095 Vol I : The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. (2005, March 29). ECETOC. Retrieved January 26, 2026, from [Link]
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Release Behavior of Liquid Crystal Monomers from Waste Smartphone Screens: Occurrence, Distribution, and Mechanistic Modeling. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
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Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks. (2023, August 17). ResearchGate. Retrieved January 26, 2026, from [Link]
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Bicyclohexane | CAS#:92-51-3. (n.d.). Chemsrc. Retrieved January 26, 2026, from [Link]
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Propylene oxide derived glycol ethers: A review of the alkyl glycol ethers potential to cause endocrine disruption. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Chemical Properties of 1-Methoxycyclohexane (CAS 931-56-6). (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]
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1-Methoxy-4-(4-methoxycyclohexyl)cyclohexane. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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2-methoxy-4-propylcyclohexan-1-ol | 23950-98-3. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]
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Methodological & Application
Synthesis protocol for 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
An Application Note on the Synthesis of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bicyclohexane derivative with the molecular formula C16H30O and a molecular weight of 238.41 g/mol .[1] This compound is of significant interest in the fields of materials science and medicinal chemistry. Its rigid molecular framework, particularly in the (trans,trans) stereochemical configuration, makes it a valuable component in the development of liquid crystal displays, where molecular alignment is crucial for controlling optical properties.[1] In the pharmaceutical sector, the bicyclohexane core is a key structural motif in the design of novel therapeutics, including potent SGLT2 inhibitors for the management of type 2 diabetes.[1] The conformational rigidity of this scaffold is advantageous for optimizing structure-activity relationships in drug candidates.[1] This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the preparation of the intermediate, 4-(4-propylcyclohexyl)cyclohexanol.
Overall Synthesis Scheme
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-(4-propylcyclohexyl)cyclohexanol. The subsequent step is a Williamson ether synthesis to introduce the methoxy group.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Part 1: Synthesis of 4-(4-propylcyclohexyl)cyclohexanol
This procedure outlines the catalytic hydrogenation of a suitable biphenyl precursor to yield the bicyclohexanol intermediate. A general method for the synthesis of 4-(4'-alkylcyclohexyl)cyclohexanol from a phenolic precursor involves catalytic hydrogenation.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Propyl-4'-hydroxybiphenyl | Reagent | Commercially Available |
| Palladium on Carbon (10% Pd/C) | Catalyst | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrogen Gas | High Purity | Gas Cylinder |
| High-Pressure Reactor | --- | --- |
Protocol:
-
Reactor Setup: Into a high-pressure reactor, add 4-propyl-4'-hydroxybiphenyl and a catalytic amount of 10% Palladium on carbon (typically 1-5 mol%).
-
Solvent Addition: Add anhydrous ethanol to dissolve the starting material.
-
Inerting: Seal the reactor and purge with an inert gas, such as nitrogen, to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa) and heat to the reaction temperature (e.g., 50°C).[2]
-
Reaction Monitoring: Maintain the reaction under constant stirring for a specified duration (e.g., 10 hours) or until hydrogen uptake ceases.[2] The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and ethanol, to yield 4-(4-propylcyclohexyl)cyclohexanol as a white-like solid.[2]
Part 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[3][4] This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile.[3][4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-(4-propylcyclohexyl)cyclohexanol | From Part 1 | --- |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Commercially Available |
| Methyl Iodide (CH3I) | Reagent | Commercially Available |
| Saturated Ammonium Chloride Solution | Reagent | Lab Prepared |
| Diethyl Ether | Anhydrous | Commercially Available |
| Anhydrous Magnesium Sulfate | Drying Agent | Commercially Available |
Protocol:
Caption: Experimental workflow for the Williamson ether synthesis.
-
Deprotonation: To a solution of 4-(4-propylcyclohexyl)cyclohexanol in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add sodium hydride (60% dispersion in mineral oil) portion-wise. The use of a strong base like NaH is crucial to deprotonate the alcohol and form the corresponding alkoxide.
-
Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide dropwise. The alkoxide will then act as a nucleophile, attacking the methyl iodide in an SN2 fashion to form the desired ether.[4]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The presence of a singlet corresponding to the methoxy group protons (around 3.3 ppm) and signals corresponding to the cyclohexyl and propyl protons would be expected.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the purity of the compound and its molecular weight (238.41 g/mol ).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show C-O stretching vibrations characteristic of an ether, while the absence of a broad O-H stretch will indicate the complete conversion of the starting alcohol.
Quantitative Data Summary
| Parameter | Part 1: Hydrogenation | Part 2: Williamson Ether Synthesis |
| Starting Material | 4-Propyl-4'-hydroxybiphenyl | 4-(4-propylcyclohexyl)cyclohexanol |
| Key Reagents | 10% Pd/C, H₂ | NaH, CH₃I |
| Solvent | Ethanol | Anhydrous THF |
| Temperature | 50°C[2] | 0°C to Room Temperature |
| Pressure | 2 MPa[2] | Atmospheric |
| Reaction Time | ~10 hours[2] | Overnight |
| Expected Yield | High | Good to High |
Trustworthiness and Self-Validation
The reliability of this synthetic protocol is ensured through several key checkpoints:
-
In-process Monitoring: The use of TLC during the Williamson ether synthesis allows for real-time tracking of the consumption of the starting alcohol and the formation of the product ether. This ensures the reaction is allowed to proceed to completion.
-
Purification: The purification of the intermediate by recrystallization and the final product by column chromatography are critical steps to remove unreacted starting materials, by-products, and reagents.
-
Spectroscopic Confirmation: The final validation of the product's identity and purity through NMR, GC-MS, and IR spectroscopy provides a high degree of confidence in the outcome of the synthesis.
References
- A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (n.d.).
- This compound | 238.41 g/mol - Benchchem. (n.d.).
- Synthesis of 1-(trans-4-propylcyclohexyl)-4-propylcyclohexanol - PrepChem.com. (n.d.).
- CN112358380A - Synthesis method of 4-(4'-alkylcyclohexyl)cyclohexanol - Google Patents. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. | Homework.Study.com. (n.d.).
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Application Notes and Protocols for the Catalytic Hydrogenation of 4-Propylcyclohexanone
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-propylcyclohexanone to its corresponding alcohol, 4-propylcyclohexanol. This transformation is a critical step in the synthesis of advanced materials, particularly liquid crystals, where the stereochemical outcome is paramount.[1][2] We delve into the underlying reaction mechanisms, principles of stereocontrol, catalyst selection, and provide detailed, field-proven laboratory protocols. This guide is intended for researchers, chemists, and process development professionals seeking to implement or optimize this important reduction reaction.
Introduction: Significance and Stereochemical Challenge
The reduction of substituted cyclohexanones is a cornerstone reaction in organic synthesis. 4-Propylcyclohexanone serves as a key precursor to 4-propylcyclohexanol, an intermediate widely utilized in the manufacturing of liquid crystal displays.[2] The performance of these materials is highly dependent on the specific stereoisomer of the alcohol used. The hydrogenation of 4-propylcyclohexanone yields two diastereomers: cis-4-propylcyclohexanol and trans-4-propylcyclohexanol. Controlling the selectivity to favor the desired isomer is the primary challenge and a key focus of process optimization.
Catalytic hydrogenation, which employs molecular hydrogen (H₂) as the reducing agent, is an atom-efficient and environmentally benign method for this transformation.[3] This application note will explore the use of heterogeneous catalysts, such as platinum, palladium, and nickel-based systems, which are favored in industrial settings for their efficacy and ease of separation.[4]
Reaction Mechanism and Principles of Stereoselectivity
The catalytic hydrogenation of a ketone is a surface-mediated process. The generally accepted mechanism for heterogeneous catalysts is the Langmuir-Hinshelwood model, which involves the following key steps:[5]
-
Adsorption: Both the hydrogen gas and the 4-propylcyclohexanone substrate adsorb onto the active sites of the metal catalyst surface.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, resulting in reactive hydrogen atoms bound to the catalyst.[4]
-
Hydrogen Transfer: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms. The first hydrogen adds to the carbonyl oxygen, and the second adds to the carbonyl carbon.[5]
-
Desorption: The final product, 4-propylcyclohexanol, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Stereochemical Control
The orientation of the 4-propylcyclohexanone molecule on the catalyst surface at the moment of hydrogen transfer dictates the stereochemical outcome. The two primary pathways for hydrogen addition to the carbonyl group lead to the formation of either the cis or trans isomer.
-
Axial Attack: Addition of hydrogen from the axial face of the cyclohexane ring.
-
Equatorial Attack: Addition of hydrogen from the equatorial face.
The propyl group at the C4 position creates steric hindrance, influencing the preferred direction of hydrogen attack and thus the final cis/trans ratio. The choice of catalyst, solvent, temperature, and pressure can significantly alter this ratio by affecting the substrate's binding orientation and the energetics of the transition states.[6]
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- 6. youtube.com [youtube.com]
Using 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane in liquid crystal mixture formulation
Application Note & Protocol
Topic: The Strategic Integration of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane in Advanced Liquid Crystal Mixture Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the application of this compound in the formulation of advanced liquid crystal (LC) mixtures. We delve into the fundamental physicochemical properties of this bicyclohexane derivative and elucidate its role in modulating key performance metrics of nematic LC mixtures, including viscosity, nematic range, and electro-optical response. This guide presents comprehensive, step-by-step protocols for both the formulation of a model LC mixture and the subsequent characterization of its critical properties. The methodologies are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure technical accuracy and reproducibility.
Introduction: The Role of Saturated Bicyclohexanes in Liquid Crystal Engineering
Liquid crystal displays (LCDs) and related electro-optical devices rely on meticulously engineered fluid mixtures, known as liquid crystal mixtures, whose physical properties are tuned to meet specific application demands. While single liquid crystal compounds possess mesophases, they rarely exhibit the broad operating temperature range, low viscosity, and specific optical and dielectric properties required for modern devices.[1] Consequently, commercial LC materials are complex formulations of multiple mesogenic and non-mesogenic components, where each constituent imparts a specific characteristic to the final mixture.
This compound is a key additive in this context. Its molecular structure, characterized by a rigid, saturated bicyclohexane core, offers distinct advantages over traditional aromatic (e.g., biphenyl) based liquid crystals.[2] The absence of π-electron systems in the core leads to a significant reduction in viscosity, a critical parameter for achieving fast switching times in display applications.[3] Furthermore, its (trans,trans) stereochemical configuration ensures a rod-like molecular shape, which is essential for promoting and stabilizing the ordered nematic liquid crystal phase.[2]
While this compound is a valuable component in materials science for display technologies, its structural motif is also a key intermediate in the design of novel therapeutics, such as potent SGLT2 inhibitors for managing type 2 diabetes.[2] This dual relevance underscores the importance of understanding its fundamental properties and handling protocols.
Physicochemical Properties
A thorough understanding of the physical properties of individual components is a prerequisite for successful mixture formulation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | [2] |
| Molecular Weight | 238.41 g/mol | [2] |
| Boiling Point | 294.8 °C | [2] |
| Melting Point | ~10 °C | [2][4] |
| Appearance | Colorless Liquid / Low Melting Solid | [5] |
| Core Structure | Bicyclohexane | [2] |
The Causality of Molecular Structure on Macroscopic Mixture Properties
The addition of this compound to a liquid crystal host mixture influences its bulk properties in a predictable manner, stemming directly from its molecular architecture. The diagram below illustrates the key structure-property relationships.
Caption: Structure-Property Relationships of the Target Compound.
The primary role of this compound is as a "viscosity reducer." Saturated cyclohexane rings, lacking the delocalized π-electron clouds of benzene rings, exhibit significantly weaker intermolecular interactions. This translates to lower activation energy for molecular rotation under an electric field, resulting in a lower rotational viscosity (γ₁) and, consequently, faster device switching times.[3][6]
Protocol: Formulation of a Nematic Liquid Crystal Mixture
This protocol details the formulation of a model three-component nematic mixture designed to have a broad nematic temperature range and low viscosity. The process relies on precise measurements and controlled heating to achieve a homogenous, stable final product.
Objective
To create a 5-gram batch of a nematic liquid crystal mixture by incorporating this compound (Component A) into a host mixture composed of a high-birefringence component (Component B) and a high positive dielectric anisotropy component (Component C).
Materials & Equipment
-
Component A: this compound (Viscosity Modifier)
-
Component B (Example): 4'-Pentyl-4-biphenylcarbonitrile (5CB) (Positive Δε, Nematic Host)
-
Component C (Example): 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH3) (Low Viscosity Nematic)
-
Analytical Balance (±0.1 mg accuracy)
-
20 mL glass scintillation vial with a PTFE-lined cap
-
Digital hot plate with magnetic stirring capabilities
-
Small magnetic stir bar
-
Thermocouple or thermometer
-
Vacuum oven or desiccator connected to a vacuum pump
Hypothetical Mixture Composition
| Component | Role | Weight % | Weight (g) for 5g Batch |
| A: this compound | Viscosity Reducer | 20.0% | 1.000 |
| B: 4'-Pentyl-4-biphenylcarbonitrile (5CB) | High Δε Component | 50.0% | 2.500 |
| C: 4-(trans-4-Propylcyclohexyl)benzonitrile (PCH3) | Nematic Host | 30.0% | 1.500 |
| Total | 100.0% | 5.000 |
Experimental Workflow: Formulation
The following diagram outlines the step-by-step process for formulating the liquid crystal mixture.
Caption: Liquid Crystal Mixture Formulation Workflow.
Step-by-Step Procedure
-
Calculation: Based on the target total mass (5.000 g) and the weight percentages in the table above, calculate the required mass of each component.
-
Weighing: Place the glass vial on the analytical balance and tare it. Carefully add Component B (5CB), record the mass, and re-tare. Repeat this process for Component C (PCH3) and finally for Component A. Sequential weighing minimizes transfer losses.
-
Mixing Setup: Add a small magnetic stir bar to the vial and loosely place the cap on top. Do not tighten the cap, as pressure will build during heating.
-
Homogenization: Place the vial on the hot plate. Set the temperature to approximately 10-15 °C above the expected clearing point of the mixture (a good starting point is ~60-70 °C for this example). Turn on the magnetic stirring to a moderate speed.
-
Isotropic Transition: As the mixture heats, the components will melt and begin to mix. The mixture will initially appear cloudy or opaque (the nematic phase). Continue heating and stirring until the mixture becomes completely clear and transparent, like water. This indicates it has entered the isotropic phase, where all components are fully dissolved into one another.[7]
-
Controlled Cooling: Turn off the heat and allow the vial to cool slowly to room temperature while maintaining stirring. This prevents phase separation of the components.
-
Degassing: Once at room temperature, tighten the cap and place the vial in a vacuum oven or desiccator. Apply a vacuum for approximately 30 minutes to remove any dissolved gases, which can interfere with electro-optical measurements.
-
Storage: The final, homogenous mixture should be stored in a tightly sealed, amber glass vial to protect it from moisture and UV degradation.[8] Store in a desiccator until needed for characterization.
Protocol: Characterization of the Formulated Mixture
After formulation, the mixture's physical properties must be measured to validate its performance. This involves a series of standard characterization techniques.
Experimental Workflow: Characterization
Caption: Characterization Workflow for LC Mixture Properties.
Protocol 1: Phase Transition Temperature Measurement
-
Method A: Polarized Optical Microscopy (POM)
-
Place a small droplet of the LC mixture onto a clean glass microscope slide.
-
Place a cover slip over the droplet.
-
Position the slide on a hot stage attached to the polarizing microscope.
-
Observe the sample between crossed polarizers. The nematic phase will appear birefringent (colored textures), while the isotropic phase will be dark (extinguished).[9]
-
Slowly heat the sample (~1 °C/min). The temperature at which the last vestige of birefringent texture disappears into the dark field is the clearing point (Tₙᵢ, or Nematic-to-Isotropic transition temperature).
-
Slowly cool the sample. The temperature at which the solid crystal structures completely melt into the nematic phase is the melting point (Tₘ).
-
-
Method B: Differential Scanning Calorimetry (DSC)
-
Place a small, accurately weighed amount of the LC mixture (5-10 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Run a heat-cool-heat cycle at a controlled rate (e.g., 5 °C/min) over a temperature range that brackets the expected transitions.
-
The phase transitions will appear as endothermic peaks on the heating curve. The peak of the higher temperature transition corresponds to the clearing point (Tₙᵢ), and the lower temperature peak corresponds to the melting point (Tₘ).
-
Protocol 2: Birefringence (Δn) and Dielectric Anisotropy (Δε) Measurement
These properties are typically measured using a commercial electro-optical measurement system with pre-fabricated liquid crystal test cells.
-
Cell Filling: Select two test cells with transparent electrodes (e.g., ITO-coated glass) and a known cell gap (~5 µm). One cell should have a planar alignment layer and the other a homeotropic alignment layer.
-
Fill the cells with the LC mixture via capillary action at a temperature in the isotropic phase.
-
Measurement: Place the filled cell in the measurement system (e.g., an automated rotating polarizer setup).
-
Dielectric Anisotropy (Δε): The system measures capacitance at a low frequency (~1 kHz). For the planar cell, the initial measurement gives the perpendicular permittivity (ε⊥). Applying a high voltage (> threshold voltage) aligns the molecules with the field, and the capacitance measurement gives the parallel permittivity (ε∥). Δε is calculated as Δε = ε∥ - ε⊥.[10]
-
Birefringence (Δn): The system measures the phase retardation of light passing through the cell as a function of wavelength. By analyzing this data, the extraordinary (nₑ) and ordinary (nₒ) refractive indices are determined. Δn is calculated as Δn = nₑ - nₒ.[11]
Protocol 3: Rotational Viscosity (γ₁) Measurement
-
Sample Preparation: Place a sufficient amount of the LC mixture into the sample holder of a cone-and-plate or parallel-plate rotational viscometer equipped with temperature control.
-
Measurement: The viscosity is determined by measuring the torque required to rotate the cone or plate at a constant angular velocity. For liquid crystals, γ₁ is often determined via electro-optical methods, such as measuring the decay time of the director reorientation after an electric field is turned off, as it is directly related to γ₁.
Expected Results and Interpretation
The inclusion of this compound is expected to have the following effects compared to a baseline mixture without it:
-
Lower Viscosity: A significant reduction in the rotational viscosity (γ₁), leading to faster response times.
-
Lower Birefringence: A decrease in the overall birefringence (Δn) of the mixture, as the contribution from the aliphatic compound is much lower than that of aromatic components.
-
Modified Dielectric Anisotropy: A slight shift in Δε. Since the methoxy group's dipole is not aligned with the long molecular axis, this component will likely decrease the positive Δε of a mixture dominated by compounds like 5CB.
-
Wide Nematic Range: The compound's low melting point helps depress the mixture's overall melting point, widening the operational temperature range.
These trade-offs are fundamental to liquid crystal formulation. The art lies in balancing the concentration of components like this compound to achieve the desired viscosity reduction without excessively compromising other critical parameters like birefringence and dielectric anisotropy.
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This compound | 238.41 g/mol - Benchchem.
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1-Methoxy-4-methylcyclohexane - LookChem.
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1-Methoxy-4-methylcyclohexane | 90200-72-9 | TCI EUROPE N.V.
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Chemical Properties of 1-Methoxycyclohexane (CAS 931-56-6) - Cheméo.
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1-Methoxycyclohexane - the NIST WebBook.
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(PDF) High Birefringence Liquid Crystals - ResearchGate.
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Preparation, Characterization and Applications of Liquid Crystals: A Review - IOSR Journal.
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CAS 97398-80-6 this compound - Alfa Chemistry.
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In Situ Supramolecular Gel Formed by Cyclohexane Diamine with Aldehyde Derivative - NIH.
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High Birefringence Liquid Crystals - MDPI.
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Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices | ACS Applied Nano Materials - ACS Publications.
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WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents.
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Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC - PubMed Central.
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Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route - MDPI.
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Study of physical properties of mixed liquid crystal at phase transition - ResearchGate.
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A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company.
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KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents.
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Study on the Structure and Liquid Crystal Behavior of Cyclohexane Liquid Crystal Monomer.
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CHAPTER I Introduction to liquid crystals: phase types, structures and applications.
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Viscosity of 1-(trans-4-propylcyclohexyl)-4-isothiocyanatobenzene - ResearchGate.
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Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - MDPI.
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Lyotropic liquid crystals for parenteral drug delivery - Queen's University Belfast.
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Investigations on Low birefringent Liquid Crystalline Materials for High Information Content Displays - Research Inventy.
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Liquid Crystal Materials - TCI Chemicals.
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Birefringences of bio-based liquid crystals - ijirset.
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CH13 Hydrocarbons Shobhit Nirwan | PDF | Alkane | Alkene - Scribd.
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Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing - Semantic Scholar.
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Advanced liquid crystal materials with negative dielectric anisotropy for monitor and TV applications - ResearchGate.
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Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - NIH.
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Measuring the Phase Transition Temperatures of a Liquid Crystal Compound: An Application Guide
Introduction: The Critical Role of Phase Transitions in Liquid Crystal Performance
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. This mesophase behavior is characterized by the orientational and, in some cases, positional ordering of constituent molecules. The transition between different liquid crystalline phases (mesophases), as well as from the crystalline solid to the liquid crystal state and finally to the isotropic liquid, occurs at specific, reproducible temperatures. These phase transition temperatures are fundamental physical constants of a given liquid crystal compound and are critical determinants of its suitability for various applications, from high-resolution displays to advanced optical sensors and drug delivery systems.
For researchers, scientists, and drug development professionals, the precise and accurate determination of these transition temperatures is a non-negotiable aspect of material characterization. It governs the operational temperature range of a device, influences the self-assembly of LC-based formulations, and provides profound insights into the molecular structure and intermolecular interactions of new compounds. This guide provides a detailed, experience-driven approach to measuring these critical parameters, focusing on a synergistic workflow that ensures data integrity and confidence. We will move beyond simple procedural lists to explain the causality behind experimental choices, establishing a self-validating system of characterization.
A Multi-Technique Approach: The Cornerstone of Accurate Characterization
No single technique can provide a complete picture of a liquid crystal's thermal behavior. A robust characterization relies on the complementary strengths of several methods. This guide focuses on an integrated workflow utilizing three core techniques:
-
Differential Scanning Calorimetry (DSC): For the initial detection and quantification of thermal transitions.
-
Polarized Optical Microscopy (POM): For the visual identification of mesophases through their unique optical textures.
-
X-ray Diffraction (XRD): For the definitive determination of the underlying molecular and structural arrangement of each phase.
This synergistic approach forms a self-validating loop: DSC flags the temperatures at which transitions occur, POM provides visual confirmation and tentative phase identification, and XRD delivers the unambiguous structural data to confirm the phase assignments.
Caption: Integrated workflow for liquid crystal phase characterization.
Part 1: Thermal Fingerprinting with Differential Scanning Calorimetry (DSC)
DSC is the workhorse for detecting phase transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] Phase transitions are marked by endothermic (heat absorbing) or exothermic (heat releasing) peaks on the DSC thermogram.
Expertise & Experience: Why DSC First? DSC is an inexpensive and rapid method that provides a quantitative "map" of all thermal events a compound undergoes within a specified temperature range.[2][3] Running a DSC scan first is a highly efficient way to identify the exact temperatures of interest for the more targeted and sometimes more time-consuming POM and XRD analyses.
Protocol: DSC Analysis of a Liquid Crystal Compound
1. Instrument Calibration:
-
Causality: Accurate temperature and enthalpy values are contingent on proper calibration.
-
Procedure: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium, which has a well-defined melting point and heat of fusion. This should be performed regularly and whenever instrument parameters are changed.[4]
2. Sample Preparation:
-
Sample Mass: Accurately weigh 2-6 mg of the liquid crystal sample into an aluminum DSC pan.[5]
-
Causality: This mass range is optimal. Too little sample can result in weak transition peaks that are difficult to detect, while too much sample can lead to thermal gradients and peak broadening, reducing temperature accuracy.[5]
-
Encapsulation: Use a standard aluminum pan and lid for non-volatile samples. For samples that may be volatile at elevated temperatures, hermetically sealed pans are required to prevent mass loss and contamination of the DSC cell.[5] Crimp the lid firmly to ensure good thermal contact. The bottom of the pan must be perfectly flat.
3. Experimental Program:
-
Heating/Cooling Rates: A standard rate of 10 K/min is recommended for both heating and cooling scans.[6][7]
-
Causality: This rate provides a good balance between resolution and sensitivity. Slower rates can improve the resolution of closely spaced transitions, but decrease the peak height (sensitivity). Faster rates increase sensitivity but can cause a shift in the measured transition temperature and reduce resolution.[8]
-
Thermal Cycling (The Self-Validating Step):
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -20 °C) to well above its final clearing point (transition to isotropic liquid), for instance, by 20-30 °C. This scan reveals the thermal properties of the initial, as-synthesized material and erases its prior thermal history.
-
First Cooling Scan: Cool the sample at the same rate (10 K/min) back to the starting temperature. This scan reveals the phase transitions from the liquid state and is often more representative of the material's intrinsic behavior. Supercooling effects, where crystallization occurs at a lower temperature on cooling than the melting on heating, are common.[4]
-
Second Heating Scan: Reheat the sample at 10 K/min. This scan is crucial for confirming the reversibility of the mesophase transitions. The data from the second heating scan is often reported as it represents the behavior of the material after its thermal history has been normalized.[9]
-
4. Data Interpretation:
-
Identify Peaks: Observe the endothermic peaks on the heating curves and exothermic peaks on the cooling curves. Each peak represents a phase transition.[10]
-
Determine Transition Temperature: The onset temperature of an endothermic peak is typically reported for melting transitions, while the peak maximum is often used for liquid crystal-liquid crystal transitions.[3]
-
Enthalpy (ΔH): The area under each peak corresponds to the enthalpy change of the transition. Transitions between different liquid crystal phases generally have much smaller enthalpies than the crystal-to-liquid crystal (melting) transition.[11]
| Parameter | Typical Observation in Liquid Crystal DSC | Interpretation |
| Heating Scan | Large Endothermic Peak | Crystal → Liquid Crystal (Melting) |
| Small Endothermic Peak(s) | Liquid Crystal → Liquid Crystal Transition | |
| Smallest Endothermic Peak | Liquid Crystal → Isotropic Liquid (Clearing) | |
| Cooling Scan | Small Exothermic Peak(s) | Isotropic → Liquid Crystal → Liquid Crystal |
| Large Exothermic Peak | Liquid Crystal → Crystal (Crystallization) |
Part 2: Visual Confirmation with Polarized Optical Microscopy (POM)
POM is an indispensable technique for identifying the type of liquid crystal phase.[12] Because liquid crystals are optically anisotropic, they are birefringent, meaning they can split a beam of light into two rays. When placed between two crossed polarizers, this property generates characteristic patterns of color and texture that act as fingerprints for each specific mesophase.[13]
Expertise & Experience: The Power of Direct Observation While DSC provides the "when," POM provides the "what." A small peak in a DSC scan could be a subtle crystal-to-crystal transition or a significant smectic-to-nematic transition. Only by visually observing the sample's texture at that specific temperature with a hot-stage microscope can a confident identification be made.[12] This direct observational evidence is a critical component of a self-validating protocol.
Protocol: Hot-Stage POM Analysis
1. Sample Preparation:
-
Procedure: Place a small amount of the LC compound on a clean microscope slide. Cover it with a clean cover slip.[12]
-
Causality: The amount should be just enough to melt and spread into a thin, uniform film under the coverslip due to capillary action. A film that is too thick will obscure the characteristic textures.
-
Surface Treatment (Optional but Recommended): For certain studies, the glass surfaces can be treated with an alignment layer (e.g., a rubbed polyimide film) to induce a uniform molecular orientation, which can simplify texture identification.[14]
2. Microscopic Observation:
-
Setup: Place the slide on a calibrated hot stage mounted on the polarizing microscope. Ensure the polarizers are in the "crossed" position (analyzer at 90° to the polarizer).
-
Heating/Cooling Program: Program the hot stage to replicate the heating and cooling rates used in the DSC experiment (e.g., 10 K/min). This is critical for direct correlation.
-
Observation: Heat the sample to its isotropic phase (it will appear completely dark under crossed polarizers). Then, cool the sample slowly. Observe and record the textures that appear at the transition temperatures previously identified by DSC.
3. Texture Identification:
-
Nematic (N) Phase: Often characterized by a "thread-like" or Schlieren texture, featuring dark brushes radiating from point defects.[15]
-
Smectic A (SmA) Phase: Typically exhibits a "focal-conic fan" texture.[16]
-
Smectic C (SmC) Phase: Also shows a focal-conic texture, but it is often a "broken" fan texture due to the molecular tilt. The Schlieren texture in a SmC phase will have two brushes emanating from the defects, whereas a nematic phase will have four.
Caption: Correlation of LC phases with their typical optical textures.
Part 3: Definitive Structural Analysis with X-ray Diffraction (XRD)
For new materials or when POM textures are ambiguous, XRD provides definitive structural information.[12] By analyzing the scattering pattern of X-rays passing through the sample, one can determine the presence and nature of positional ordering. Small-Angle X-ray Scattering (SAXS) is particularly sensitive to larger-scale structures like smectic layers, while Wide-Angle X-ray Scattering (WAXS) probes the shorter-range intermolecular distances.[17][18]
Expertise & Experience: The Final Arbiter The key distinction between nematic and smectic phases is the presence of a layered structure. XRD is the only technique that directly measures this. A nematic phase will show only a diffuse halo in the small-angle region (indicating liquid-like positional disorder), while a smectic phase will exhibit one or more sharp Bragg peaks, from which the layer spacing ('d-spacing') can be calculated using Bragg's Law.[2][19]
Protocol: Temperature-Controlled XRD
1. Sample Preparation:
-
Sample Holder: The liquid crystal sample is typically loaded into a thin-walled glass or quartz capillary tube (e.g., 1.5 mm diameter).[2]
-
Causality: Capillaries are used because they are largely transparent to X-rays, minimize background scattering, and can be easily sealed and mounted in a temperature-controlled sample stage.
-
Alignment (Optional): For detailed structural studies, aligning the sample within the capillary using a magnetic field can be highly beneficial.[2]
2. Experimental Setup:
-
Instrumentation: A diffractometer equipped with a temperature-controlled sample stage is required. The stage should be capable of accurately reaching and holding the transition temperatures identified by DSC.[4]
-
Data Collection: Collect diffraction patterns at temperatures within each identified mesophase.
-
Scattering Angles:
3. Data Interpretation:
| Phase | SAXS Pattern (Low 2θ) | WAXS Pattern (High 2θ) | Interpretation |
| Nematic | Diffuse scattering halo | Diffuse scattering halo | Orientational order, but no positional (layer) order.[2] |
| Smectic A | Sharp Bragg peak(s) | Diffuse scattering halo | Molecules are arranged in layers (positional order in one dimension).[2] |
| Smectic C | Sharp Bragg peak(s) | Diffuse scattering halo | Same as Smectic A, but the tilt can be inferred from aligned samples.[2] |
| Crystal | Multiple sharp Bragg peaks | Multiple sharp Bragg peaks | Long-range positional and orientational order in three dimensions. |
The d-spacing of the smectic layers can be calculated directly from the position of the SAXS peak (2θ) using Bragg's Law: nλ = 2d sin(θ) .[2]
Conclusion: A Framework for Confidence
The accurate determination of liquid crystal phase transition temperatures is a foundational step in the research, development, and quality control of these advanced materials. By adopting a synergistic, multi-technique workflow that leverages the quantitative power of DSC, the visual clarity of POM, and the structural definitiveness of XRD, researchers can build a comprehensive and self-validating dataset. This integrated approach not only ensures the accuracy of the reported transition temperatures but also provides deep insights into the nature and structure of the mesophases, accelerating innovation and ensuring the reliable performance of liquid crystal-based technologies.
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Barron Research Group, Rice University. (n.d.). 2D-‐Wide angle X-‐ray Scattering (WAXD) studies of Liquid crystals. Retrieved from [Link]
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Kafle, A. (2015). Answer to "How to analyze liquid crystals?". ResearchGate. Retrieved from [Link]
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Juríková, A., et al. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Molecular Crystals and Liquid Crystals, 610(1), 187-192. Retrieved from [Link]
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Byrne, L. E. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Engineering and Technology Journal, 8(9), 2740-2756. Retrieved from [Link]
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Davidson, M.W. (n.d.). Polarized Light Microscope Configuration. Olympus. Retrieved from [Link]
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Pindak, R., & Moncton, D. E. (1982). X-ray studies of the phases and phase transitions of liquid crystals. Physics Today, 35(5), 57-62. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result. Retrieved from [Link]
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Armitage, D. (2010). An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Journal of the Society for Information Display, 18(1), 1-10. Retrieved from [Link]
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Titov, A., et al. (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers in Physics, 12. Retrieved from [Link]
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Mettler-Toledo. (2014). How to Prepare a DSC Sample. YouTube. Retrieved from [Link]
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Poelt, P., & Zankel, A. (2020). Nematic and Smectic Phases with Proper Ferroelectric Order. Angewandte Chemie International Edition, 59(39), 17056-17060. Retrieved from [Link]
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nanotutes. (2020). Phase identification of XRD diffraction data. YouTube. Retrieved from [Link]
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Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – DSC. Retrieved from [Link]
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Chemistry LibreTexts. (2022). WAXS and SAXS. Retrieved from [Link]
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Material Science and Technology. (n.d.). [SAXS] Small-Angle X-ray Scattering. Retrieved from [Link]
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ResearchGate. (n.d.). SAXS patterns of the biaxial smectic-A phase in a capillary. Retrieved from [Link]
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American Chemical Society Publications. (2023). High-Resolution Electron Diffraction of Hydrated Protein Crystals at Room Temperature. Retrieved from [Link]
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Singh, S. (2000). Phase transitions in liquid crystals. Physics Reports, 324(2-3), 107-269. Retrieved from [Link]
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PubMed Central. (n.d.). Characterization of Crystal Microstructure Based on Small Angle X-ray Scattering (SAXS) Technique. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of DSC and POM analyses of LCs of type 3. Retrieved from [Link]
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MyScope. (n.d.). Phase identification - XRD. Retrieved from [Link]
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C-Therm Technologies. (n.d.). ASTM, ISO & EN Standard Thermal Test Methods. Retrieved from [Link]
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Bruker. (n.d.). XRD Sample stages and Specimen Holders. Retrieved from [Link]
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MDPI. (2023). Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B. Retrieved from [Link]
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MDPI. (2023). Selenoether-Linked Liquid Crystal Trimers and the Twist-Bend Nematic Phase. Retrieved from [Link]
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Profex. (2020). Phase identification from XRD data with Profex. YouTube. Retrieved from [Link]
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AIP Publishing. (n.d.). Liquid Metal Sample Holder for Low Angle X-Ray Diffraction. Retrieved from [Link]
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PNAS. (2018). Isotropic, nematic, and lamellar phases in colloidal suspensions of nanosheets. Retrieved from [Link]
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Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]
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Application Note: Structural Elucidation of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane using ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The focus is on the detailed interpretation of the ¹H NMR spectrum, correlating specific proton signals to the molecule's complex stereochemistry. This document outlines the experimental protocol for data acquisition and offers a systematic approach to spectral analysis, making it an essential resource for researchers in materials science and pharmaceutical development where such bicyclohexane derivatives are of significant interest.[1]
Introduction
This compound is a bicyclohexane derivative with the molecular formula C₁₆H₃₀O.[1] This compound and its analogues are crucial building blocks in the synthesis of liquid crystals for display technologies, owing to their rigid and well-defined molecular structures.[1] The stereochemical arrangement of the substituents on the cyclohexane rings dictates the material's physical properties. Therefore, unambiguous structural confirmation is paramount.
¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[2][3] By analyzing the chemical shift, integration, and signal splitting (multiplicity), one can deduce the connectivity of atoms and the stereochemical relationships between them.[3][4] This note will delve into the specific application of ¹H NMR to elucidate the structure of this compound, with a particular focus on the stable (trans,trans) isomer.
Molecular Structure and Proton Environments
The structure of this compound presents several distinct proton environments. For the thermodynamically stable (trans,trans) isomer, both the methoxy group and the propylcyclohexyl group are in equatorial positions on their respective cyclohexane rings.[5][6] This arrangement minimizes steric hindrance.[6]
Molecular Structure Diagram
Caption: Structure of this compound.
The key proton environments to be resolved in the ¹H NMR spectrum are:
-
The methoxy group protons (-OCH₃).
-
The methine proton on the carbon bearing the methoxy group (CH-OCH₃).
-
The protons of the two cyclohexane rings, including axial and equatorial positions.
-
The methine proton on the carbon linking the two rings.
-
The protons of the propyl group (-CH₂CH₂CH₃).
Experimental Protocol
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual proton signal is well-characterized.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer:
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for complex aliphatic systems. |
| Solvent | CDCl₃ | Standard solvent for non-polar to moderately polar organic compounds.[7] |
| Temperature | 298 K (25 °C) | Room temperature acquisition is standard and allows for rapid chair-chair interconversion of the cyclohexane rings, simplifying the spectrum.[8] |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans | 16-32 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (d1) | 2 seconds | Allows for adequate relaxation of protons between scans. |
| Acquisition Time (aq) | 4 seconds | Ensures good digital resolution. |
| Spectral Width (sw) | 12-16 ppm | A standard range that covers all expected proton chemical shifts. |
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR data acquisition and analysis.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to be complex in the aliphatic region (0.8-2.2 ppm) due to significant signal overlap from the cyclohexane ring protons. At room temperature, the rapid chair-flipping of the cyclohexane rings leads to time-averaged signals for the axial and equatorial protons, which can simplify the spectrum to some extent.[8]
Detailed Signal Assignment
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Propyl -CH₃ | ~0.8-0.9 | Triplet (t) | 3H | Located at the end of the aliphatic chain, shielded. Split by the adjacent -CH₂- group. |
| Cyclohexane Protons | ~0.9-1.9 | Multiplet (m) | 20H | A complex, broad multiplet arising from the numerous, overlapping signals of the axial and equatorial protons on both cyclohexane rings.[9] |
| Propyl -CH₂CH₂CH₃ | ~1.2-1.4 | Sextet or Multiplet | 2H | Shielded aliphatic protons, split by the adjacent -CH₃ and -CH₂- groups. |
| Propyl -CH₂- (attached to ring) | ~1.1-1.3 | Triplet (t) or Multiplet | 2H | Aliphatic protons adjacent to the cyclohexane ring. |
| CH-OCH₃ | ~3.1-3.3 | Multiplet (m) | 1H | Deshielded due to the adjacent electronegative oxygen atom. The multiplicity will be complex due to coupling with neighboring axial and equatorial protons. |
| -OCH₃ | ~3.3-3.4 | Singlet (s) | 3H | A characteristic sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is in the typical range for a methoxy group.[10] |
Analysis of Key Spectral Features
-
Methoxy Group (-OCH₃): The most downfield and easily identifiable signal will be a sharp singlet around 3.3-3.4 ppm, integrating to three protons.[10] This is a key indicator of the presence of the methoxy functionality.
-
Methine Proton (CH-OCH₃): The proton on the carbon attached to the methoxy group is expected to appear as a multiplet around 3.1-3.3 ppm. Its downfield shift is a direct result of the deshielding effect of the adjacent oxygen atom.[11] The complexity of this signal arises from coupling to the four neighboring protons on the cyclohexane ring.
-
Cyclohexane and Propyl Protons: The majority of the protons (24H) will give rise to a series of overlapping multiplets in the upfield region of the spectrum (approximately 0.8-1.9 ppm).
-
The terminal methyl group of the propyl chain should be discernible as a triplet around 0.8-0.9 ppm.
-
The other propyl methylene protons and the twenty cyclohexane protons will form a complex and broad signal region that is often difficult to resolve completely without the aid of 2D NMR techniques like COSY and HSQC.
-
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. The key diagnostic signals, namely the singlet of the methoxy group and the downfield multiplet of the adjacent methine proton, provide clear evidence for the presence of the 1-methoxycyclohexyl moiety. While the aliphatic region is complex, the integration of the entire spectrum should correspond to the 30 protons in the molecule. For unambiguous assignment of all cyclohexane and propyl protons, and for definitive stereochemical confirmation, advanced 2D NMR experiments are recommended.
References
-
Doc Brown's Chemistry. (n.d.). Cyclohexane C6H12 proton NMR spectrum. Retrieved from [Link]
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ChemistNate. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
Pross, A. (1966). PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES. JPART 11 SYNTHESIS AND CONFORMATIONAL ANALYSIS OF TWO BICYCL. ProQuest. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
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Scribd. (n.d.). A. Cis-Trans Isomerism in Disubstituted Cyclohexanes. Retrieved from [Link]
-
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-
YouTube. (2022, October 27). Conformation: Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]
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Application of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane in Vertically Aligned Mode LCDs: A Technical Guide
Introduction: The Role of Advanced Liquid Crystal Materials in High-Performance Displays
Vertically Aligned (VA) mode Liquid Crystal Displays (LCDs) have become a cornerstone of modern high-performance display technology, renowned for their exceptional contrast ratios, deep black levels, and wide viewing angles.[1][2] The operational principle of a VA-LCD relies on the precise control of calamitic (rod-shaped) liquid crystal molecules sandwiched between two glass substrates.[3] In the absence of an electric field (voltage-off state), the liquid crystal molecules align themselves perpendicularly to the substrates, a state known as homeotropic alignment.[4] This vertical orientation effectively blocks the passage of light from the backlight through a pair of crossed polarizers, resulting in a true black state.[1] When a voltage is applied across the substrates, the liquid crystal molecules, possessing a negative dielectric anisotropy (Δε < 0), tilt parallel to the substrates. This reorientation allows light to pass through, creating an image. The degree of tilt, and thus the brightness, is controlled by the magnitude of the applied voltage.[5]
The performance of a VA-LCD is intrinsically linked to the physicochemical properties of the liquid crystal materials used. Key parameters include a significant negative dielectric anisotropy for low-voltage switching, low rotational viscosity (γ₁) for fast response times, and an optimized birefringence (Δn) to achieve high contrast and brightness.[6] Bicyclohexane-based liquid crystals are a class of materials that have garnered considerable interest for VA-LCD applications. Their saturated aliphatic ring structures typically lead to low birefringence and, with appropriate terminal groups, the desired negative dielectric anisotropy.[7]
Physicochemical Properties of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
This compound (CAS No. 97398-80-6) is a liquid crystal monomer characterized by its bicyclohexane core.[6] The methoxy (-OCH₃) and propyl (-C₃H₇) terminal groups play a crucial role in determining its mesomorphic and electromagnetic properties.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O | [6] |
| Molecular Weight | 238.41 g/mol | [6] |
| Boiling Point | 294.8 °C | [6] |
| Melting Point | ~10 °C | [6] |
| Appearance | Colorless Liquid |
The trans,trans-stereochemical configuration of the cyclohexane rings contributes to a rigid and linear molecular shape, which is essential for the formation of a stable nematic liquid crystal phase.[6] The methoxy group, being an electron-donating group, influences the dipole moment and, consequently, the dielectric anisotropy of the molecule. For VA-LCD applications, a negative dielectric anisotropy is paramount, meaning the dielectric permittivity perpendicular to the molecular long axis is greater than that parallel to it. While the exact Δε for this compound is not published, bicyclohexane derivatives are known to often exhibit this property.[7]
Experimental Protocols
Part 1: Formulation of a Nematic Liquid Crystal Mixture
The development of a liquid crystal mixture for a VA-LCD involves the combination of several components to achieve the desired physical properties, including a broad nematic temperature range, low viscosity, and specific optical and dielectric anisotropies. This compound can be incorporated as a component to modulate these properties.
Objective: To prepare a nematic liquid crystal mixture with negative dielectric anisotropy suitable for VA-LCD applications.
Materials:
-
This compound
-
Host nematic liquid crystal mixture with negative dielectric anisotropy (e.g., a commercial mixture like Merck's MLC-6608 or a custom blend of other bicyclohexane and phenyl-cyclohexane derivatives).
-
Glass vials with PTFE-lined caps
-
Analytical balance (±0.1 mg)
-
Hot plate with magnetic stirring
-
Ultrasonic bath
Protocol:
-
Component Selection: Based on the desired final properties of the mixture (e.g., clearing point, viscosity, Δε, and Δn), select the host liquid crystal and the desired weight percentage of this compound. For initial screening, concentrations of 5%, 10%, and 15% by weight can be prepared.
-
Weighing: Accurately weigh the required amounts of the host liquid crystal mixture and this compound into a clean, dry glass vial.
-
Mixing:
-
Place a small magnetic stir bar into the vial.
-
Heat the vial on a hot plate to a temperature slightly above the clearing point of all components to ensure they are in the isotropic liquid state.
-
Stir the mixture gently for at least one hour to ensure homogeneity.
-
-
Homogenization:
-
After stirring, place the vial in an ultrasonic bath for 15-30 minutes to further ensure complete mixing and remove any dissolved gases.
-
-
Characterization of the Mixture:
-
Determine the phase transition temperatures (melting point and clearing point) of the prepared mixture using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
Measure the dielectric anisotropy (Δε) and birefringence (Δn) of the mixture at a controlled temperature within the nematic range.
-
Diagram: Liquid Crystal Mixture Formulation Workflow
Caption: Step-by-step process for fabricating a VA-LCD test cell.
Part 3: Electro-Optical Characterization
The electro-optical properties of the fabricated VA-LCD cell are measured to evaluate the performance of the liquid crystal mixture.
Objective: To measure the voltage-transmittance (V-T) curve and response time of the VA-LCD test cell.
Apparatus:
-
Helium-Neon (HeNe) laser (λ = 632.8 nm) or a stable light source
-
Polarizer and Analyzer
-
Function generator
-
Voltage amplifier
-
Photodiode detector
-
Digital oscilloscope
-
Rotating stage for the sample holder
Protocol: Voltage-Transmittance (V-T) Curve Measurement
-
Setup:
-
Mount the VA-LCD test cell on the rotating stage between the crossed polarizers.
-
Align the cell such that the rubbing direction (if any) is at 45° to the transmission axes of the polarizers.
-
Position the photodiode detector to capture the light transmitted through the analyzer.
-
-
Measurement:
-
Apply a square wave voltage (e.g., 1 kHz) from the function generator to the cell's ITO electrodes.
-
Slowly increase the applied voltage from 0 V to a voltage where the transmittance saturates (e.g., 10 V).
-
At each voltage step, record the corresponding optical transmittance measured by the photodiode.
-
Plot the normalized transmittance as a function of the applied voltage to obtain the V-T curve.
-
Protocol: Response Time Measurement
-
Setup: Maintain the same optical setup as for the V-T curve measurement.
-
Measurement:
-
Apply a square wave voltage that switches between two desired voltage levels (e.g., 0 V and the voltage corresponding to maximum transmittance, Vₘₐₓ).
-
Capture the change in optical transmittance over time using the photodiode and the digital oscilloscope.
-
The rise time (τ_on) is typically defined as the time taken for the transmittance to change from 10% to 90% of its final value when the voltage is switched from 0 V to Vₘₐₓ.
-
The fall time (τ_off) is the time taken for the transmittance to change from 90% to 10% of its maximum value when the voltage is switched from Vₘₐₓ to 0 V.
-
Diagram: Electro-Optical Characterization Setup
Caption: Schematic of the experimental setup for V-T and response time measurements.
Expected Results and Discussion
The incorporation of this compound into a negative dielectric anisotropy liquid crystal mixture is expected to influence its properties in several ways:
-
Viscosity: The saturated bicyclohexane core generally contributes to a lower viscosity compared to more aromatic structures, which can lead to faster response times.
-
Dielectric Anisotropy: The methoxy group will contribute to the overall dipole moment of the molecule. The extent to which it enhances or reduces the negative dielectric anisotropy of the host mixture needs to be experimentally determined. A more negative Δε will result in a lower threshold voltage for switching.
-
Birefringence: Bicyclohexane derivatives typically have low birefringence. [7]Adding this compound to a mixture will likely reduce the overall Δn. This can be advantageous for applications where a smaller cell gap is desired to improve response times, as the product Δn·d (optical path difference) needs to be optimized for maximum contrast.
By systematically varying the concentration of this compound and characterizing the resulting mixtures and test cells, researchers can optimize the formulation to achieve the desired performance characteristics for a specific VA-LCD application.
Conclusion
This compound represents a promising molecular structure for the formulation of advanced liquid crystal mixtures for vertically aligned mode LCDs. Its bicyclohexane core is indicative of properties conducive to high-performance displays, such as low viscosity and potentially a favorable negative dielectric anisotropy. The detailed protocols provided in this guide offer a systematic approach for researchers and scientists to incorporate this and similar compounds into liquid crystal mixtures, fabricate test devices, and rigorously evaluate their electro-optical performance. Through such systematic investigation, the full potential of novel liquid crystal materials can be realized, paving the way for the next generation of high-quality displays.
References
- Chen, H. et al. (2008). A multidomain vertical alignment liquid crystal display with reduced color shift. Applied Physics Letters, 92(5), 051109.
-
GoldenMorning. The Intricate Journey of LCD Manufacturing: A 12-Step Process. [Online]. Available: [Link]
- Dhara, S. et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(5-6), 739-746.
-
National Instruments. Digital Multimeter (DMM) Measurement Fundamentals. [Online]. Available: [Link]
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White Rose Research Online. Liquid crystal displays. [Online]. Available: [Link]
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STONE HMI. The whole process of LCD panel manufacture is explained in detail. [Online]. Available: [Link]
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ResearchGate. (PDF) LCD response time estimation. [Online]. Available: [Link]
- Kim, H. et al. (2011). Polymer Stabilized VA Mode Liquid Crystal Display. Journal of Display Technology, 7(10), 543-547.
- Soman, S. et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68.
-
RF Wireless World. IPS vs. VA vs. TN: Understanding LCD Modes. [Online]. Available: [Link]
-
Xianheng. Understanding the Manufacturing Process of LCD Modules. [Online]. Available: [Link]
-
Suzhou Health Chemicals Co., Ltd. 97398-80-6|trans,trans-4-Propyl-4'-methoxybicyclohexyl. [Online]. Available: [Link]
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ResearchGate. Structure of vertically aligned (VA) LCDs and operation principles. [Online]. Available: [Link]
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TFTCentral. Response Time Measurement. [Online]. Available: [Link]
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Nelson Miller Group. What Is Vertical Alignment LCD Technology? [Online]. Available: [Link]
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Proculus Technologies. The Production of LCD Explained! [Online]. Available: [Link]
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SmarterGlass. Understanding the Manufacturing Process of LCD Panel Glass. [Online]. Available: [Link]
- Zhang, X. et al. (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Crystals, 13(3), 474.
- de Groen, M. et al. (2012). Phase behavior of liquid crystals with CO2. The Journal of Physical Chemistry B, 116(30), 9101-9106.
- Sapozhnikova, Y. et al. (2019). Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. Proceedings of the National Academy of Sciences, 116(52), 26343-26349.
-
The Organic Chemistry Tutor. (2020, February 1). How To Measure Voltage, Current, Resistance, Capacitance, & Inductance [Video]. YouTube. [Link]
-
NurdRage. (2013, November 30). Building a liquid crystal display (LCD) [Video]. YouTube. [Link]
-
MDPI. The Effect of Liquid Crystalline Structures on Antiseizure Properties of Aqueous Solutions of Ethoxylated Alcohols. [Online]. Available: [Link]
-
PureSynth. 1-Methoxy-4-(Trans-4-Propylcyclohexyl)Benzene 98.0%(GC). [Online]. Available: [Link]
-
LookChem. 1-Methoxy-4-methylcyclohexane. [Online]. Available: [Link]
-
LookChem. 2-methoxy-4-propylcyclohexan-1-ol. [Online]. Available: [Link]
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Application Notes and Protocols: Formulation of Low Viscosity Liquid Crystal Compositions
Introduction
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals. This mesophase is characterized by the orientational order of its constituent molecules, known as mesogens, while lacking long-range positional order.[1][2][3] This combination of fluidity and anisotropy makes liquid crystals highly responsive to external stimuli such as electric and magnetic fields, a property that is harnessed in a myriad of applications, most notably in liquid crystal displays (LCDs).[1][4]
The performance of many LC-based devices is critically dependent on the viscosity of the liquid crystal material. Lower viscosity is directly correlated with faster switching speeds, which is a paramount requirement for modern high-frame-rate displays used in gaming and field-sequential color systems.[5][6] Furthermore, reduced viscosity is essential for maintaining rapid response times at low operating temperatures, a crucial factor for displays in automotive and mobile applications.[5][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of low viscosity liquid crystal compositions. It delves into the fundamental principles of viscosity in liquid crystals, outlines strategic approaches to formulation, provides detailed experimental protocols for characterization, and discusses the critical interplay between molecular structure and bulk physical properties.
Foundational Principles: Understanding Viscosity in Liquid Crystals
The viscosity of a liquid crystal is a complex property influenced by the intricate interplay of molecular structure, intermolecular forces, and temperature. Unlike isotropic liquids, the anisotropic nature of liquid crystals results in anisotropic flow behavior.[1] The rotational viscosity (γ₁), which describes the resistance to the reorientation of the LC director, is a particularly critical parameter for electro-optical applications as it directly impacts the switching speed of the device.[6]
The Role of Molecular Structure
The inherent viscosity of a liquid crystal is strongly tied to the architecture of its constituent mesogens. Key molecular features that influence viscosity include:
-
Molecular Shape and Rigidity: Mesogens are typically rod-like molecules with a rigid core and flexible terminal chains.[2] A more elongated and rigid molecular structure generally leads to stronger intermolecular interactions and, consequently, higher viscosity.
-
Terminal Alkyl Chains: The length and branching of the terminal alkyl chains play a significant role. Shorter, linear alkyl chains tend to reduce viscosity by decreasing intermolecular entanglements.
-
Linking Groups: The chemical groups linking the rigid core units can affect molecular flexibility and packing, thereby influencing viscosity.
-
Lateral Substituents: The presence of lateral substituents on the mesogenic core can disrupt molecular packing and reduce intermolecular attractions, leading to a decrease in viscosity.
The Impact of Temperature and Activation Energy
The viscosity of a liquid crystal is highly dependent on temperature. As temperature increases, the increased thermal energy overcomes the intermolecular forces, leading to a decrease in viscosity. The activation energy (Ea) of viscosity describes the sensitivity of viscosity to temperature changes.[5] A lower activation energy is highly desirable as it signifies a smaller increase in viscosity at lower temperatures, ensuring consistent device performance across a wider operational range.[5][7]
Strategic Formulation of Low Viscosity Liquid Crystal Mixtures
The formulation of a low viscosity liquid crystal composition is a multi-objective optimization problem. The goal is to achieve the desired low viscosity while maintaining other critical performance parameters such as a broad nematic temperature range, appropriate birefringence (Δn), and suitable dielectric anisotropy (Δε).[5] A common and effective strategy is to create a multi-component eutectic mixture.[8][9]
Core Components of a Low Viscosity Mixture
A typical low viscosity liquid crystal mixture is composed of several key ingredients, each contributing specific properties to the final formulation:[5]
-
High Performance Mesogens: These are compounds that provide the desired high birefringence (Δn) and/or large dielectric anisotropy (Δε). However, these materials often exhibit high viscosity.
-
Low Viscosity Diluters: These are typically non-polar compounds with very low viscosity. They are added to the mixture in significant proportions to reduce the overall viscosity.[5]
-
Nematic Range Broadeners: These are often terphenyl or other multi-ring compounds that help to extend the temperature range over which the mixture remains in the nematic phase.[5]
The following table provides an example of the types of compounds that can be used in a low viscosity liquid crystal formulation.
| Component Type | Example Compound Class | Key Contribution |
| High Performance | Cyanobiphenyls, Isothiocyanates | High Δε, High Δn |
| Low Viscosity Diluter | Alkylcyclohexanes, Bicyclohexanes | Ultra-low viscosity |
| Nematic Range Broadener | Terphenyls, Quaterphenyls | Wide nematic range, High clearing point |
The Eutectic Mixture Approach
A eutectic mixture is a mixture of two or more components that melts or solidifies at a single temperature that is lower than the melting points of the individual components.[9] By carefully selecting the components and their concentrations, it is possible to create a liquid crystal mixture with a significantly depressed melting point and a broad nematic range, which is essential for practical applications.[10]
The formulation of a eutectic mixture is guided by the phase diagrams of the constituent components. The goal is to identify the eutectic point, which represents the composition with the lowest melting temperature.
Experimental Protocol 1: Formulation of a Eutectic Liquid Crystal Mixture
Objective: To prepare a multi-component liquid crystal mixture with a low melting point and a broad nematic range.
Materials:
-
Individual liquid crystal components (e.g., a high Δε component, a low viscosity diluter, and a nematic range broadener).
-
Analytical balance (± 0.01 mg).
-
Small glass vials with airtight caps.
-
Hot plate with magnetic stirring capabilities.
-
Small magnetic stir bars.
-
Ultrasonic bath.
Procedure:
-
Component Selection: Based on desired properties (low viscosity, target Δε, Δn, and nematic range), select the individual liquid crystal components.
-
Calculation of Composition: Determine the weight percentage of each component required to achieve the target eutectic composition. This may be guided by computational predictions or empirical studies.
-
Weighing: Accurately weigh each component into a clean, dry glass vial using an analytical balance.
-
Mixing: a. Add a small magnetic stir bar to the vial. b. Place the vial on a hot plate and heat it to a temperature above the clearing point of all individual components to ensure they are in the isotropic liquid state. c. Stir the mixture gently for several hours to ensure complete homogenization.
-
Homogenization: a. After stirring, place the sealed vial in an ultrasonic bath for 30-60 minutes to further ensure a uniform mixture and remove any dissolved gases.
-
Cooling and Storage: a. Allow the mixture to cool slowly to room temperature. b. Store the vial in a desiccator to protect it from moisture.
Self-Validation:
-
Visually inspect the cooled mixture for any signs of phase separation or crystallization. A well-formulated eutectic mixture should remain a single, uniform phase at room temperature.
-
Determine the phase transition temperatures of the mixture using differential scanning calorimetry (DSC) and polarized optical microscopy to confirm the nematic range.
Characterization of Low Viscosity Liquid Crystal Compositions
Thorough characterization of the formulated liquid crystal mixture is essential to verify that it meets the required performance specifications. Key parameters to be measured include rotational viscosity, dielectric anisotropy, birefringence, and the visco-elastic coefficient.
Viscosity Measurement
Several techniques can be employed to measure the viscosity of liquid crystals.[11] For electro-optical applications, determining the rotational viscosity (γ₁) is of primary importance.
3.1.1. Electro-Optical Methods
A common approach to determine the visco-elastic coefficient (γ₁/Kii), and subsequently the rotational viscosity, is through the analysis of the switching dynamics of a liquid crystal cell.[5] The response time of an LC cell is proportional to this coefficient.[5][6]
Experimental Protocol 2: Determination of Visco-Elastic Coefficient (γ₁/K₁₁) by Time-Dependent Transmittance
Objective: To measure the visco-elastic coefficient of a nematic liquid crystal mixture.
Equipment:
-
Homogeneously aligned liquid crystal cell with a known cell gap (d).
-
Function generator.
-
High-voltage amplifier.
-
He-Ne laser (λ = 633 nm) or another suitable light source.
-
Polarizer and analyzer.
-
Photodetector.
-
Digital oscilloscope.
-
Temperature-controlled stage.
Procedure:
-
Cell Preparation: Fill a homogeneously aligned LC cell with the formulated mixture in its isotropic phase and then cool it slowly to the nematic phase.
-
Experimental Setup: a. Place the LC cell on the temperature-controlled stage between two crossed polarizers. The rubbing direction of the cell should be at 45° to the transmission axes of the polarizers. b. Align the laser beam to pass through the polarizers and the LC cell, and focus the transmitted light onto the photodetector. c. Connect the photodetector to the oscilloscope. d. Connect the function generator and amplifier to the electrodes of the LC cell.
-
Measurement of Threshold Voltage (Vth): a. Apply a low-frequency AC square wave voltage to the cell. b. Slowly increase the voltage and monitor the transmitted light intensity. c. The threshold voltage (Vth) is the voltage at which the transmittance begins to change, corresponding to the Fréedericksz transition.
-
Measurement of Response Time: a. Apply a square wave voltage that is significantly higher than Vth to switch the cell to the "on" state. b. Suddenly remove the voltage and measure the decay time (τ_off), which is the time it takes for the transmittance to change from 90% to 10% of its maximum change.
-
Calculation: a. The splay elastic constant (K₁₁) can be calculated from the threshold voltage using the following equation: Vth = π * √(K₁₁ / (ε₀ * Δε)) where ε₀ is the permittivity of free space and Δε is the dielectric anisotropy. b. The visco-elastic coefficient (γ₁/K₁₁) can then be determined from the decay time: τ_off = (γ₁ * d²) / (K₁₁ * π²)
Data Presentation:
| Parameter | Symbol | Measured Value | Units |
| Cell Gap | d | μm | |
| Threshold Voltage | Vth | V | |
| Dielectric Anisotropy | Δε | - | |
| Splay Elastic Constant | K₁₁ | pN | |
| Decay Time | τ_off | ms | |
| Visco-Elastic Coefficient | γ₁/K₁₁ | ms/μm ² | |
| Rotational Viscosity | γ₁ | mPa·s |
3.1.2. Microrheology Techniques
For more localized and direct measurements of viscosity, microrheology techniques can be employed. One such method involves the use of rotating laser-trapped microparticles to probe the local viscous properties of the liquid crystal.[11]
Dielectric Anisotropy and Birefringence
The dielectric anisotropy (Δε = ε∥ - ε⊥) and birefringence (Δn = ne - no) are fundamental properties that govern the electro-optical behavior of the liquid crystal.
-
Dielectric Anisotropy (Δε): This parameter determines the operating voltage of the device. It is measured by determining the capacitance of a liquid crystal cell when the director is aligned parallel (ε∥) and perpendicular (ε⊥) to the applied electric field.[5]
-
Birefringence (Δn): This property, along with the cell gap, determines the phase retardation of light passing through the liquid crystal layer, which is crucial for achieving high transmittance. It can be measured using various techniques, including the use of a Berek compensator or an Abbe refractometer.
The following diagram illustrates the workflow for formulating and characterizing a low viscosity liquid crystal composition.
Caption: Workflow for the formulation and characterization of low viscosity liquid crystal compositions.
Advanced Considerations and Future Outlook
The quest for even lower viscosity liquid crystal materials continues to drive research and development in the field. Emerging strategies include the design of novel molecular architectures with reduced intermolecular interactions and the exploration of new classes of low viscosity diluters. The relationship between molecular structure and macroscopic properties is a key area of ongoing investigation, with computational modeling playing an increasingly important role in predicting the properties of new materials before they are synthesized.
Conclusion
The formulation of low viscosity liquid crystal compositions is a critical enabling technology for a wide range of advanced applications, particularly in the realm of high-performance displays. By strategically selecting and combining different types of liquid crystal compounds to form eutectic mixtures, it is possible to achieve the desired low viscosity while maintaining other essential electro-optical properties. The detailed experimental protocols provided in this application note offer a practical guide for the formulation and characterization of these advanced materials. A thorough understanding of the interplay between molecular structure, formulation strategy, and final material properties is paramount for the successful development of next-generation liquid crystal technologies.
References
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Chen, H. et al. (2015). Ultra-low viscosity liquid crystal materials. Optica Publishing Group. [Link]
-
Wikipedia. (n.d.). Liquid crystal. [Link]
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-
Chen, H. et al. (2015). Ultra-low viscosity liquid crystal materials. ResearchGate. [Link]
-
Senyuk, B. et al. (2011). Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. Optica Publishing Group. [Link]
-
Lin, Y.-H. et al. (2023). A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. MDPI. [Link]
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Fluxim. (n.d.). Liquid Crystal and their Applications. [Link]
-
Lavrentovich, O. D. (2019). Design of nematic liquid crystals to control microscale dynamics. PubMed Central. [Link]
-
Martinez-Miron, A. et al. (2018). Experimental Methods for Determining the Eutectic Composition of a Multi-Component Liquid Crystal Mixture. Taylor & Francis Online. [Link]
-
Wu, S. T., & Wu, C. S. (1990). Rotational viscosity and molecular structure of nematic liquid crystals. AIP Publishing. [Link]
-
Hagar, M., & Ahmed, A. M. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. [Link]
-
Gauza, S. et al. (2008). HIGH BIREFRINGENCE AND LOW VISCOSITY LIQUID CRYSTALS. ResearchGate. [Link]
-
Sreelakshmy, V. et al. (2023). Eutectic formulations in pharmaceutical development: a comprehensive review of modulation strategies. RSC Publishing. [Link]
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Leron, R. B., & Li, M. H. (2014). Influence of the Molecular Structure of Constituents and Liquid Phase Non-Ideality on the Viscosity of Deep Eutectic Solvents. PubMed Central. [Link]
-
Comunas, M. J. P. et al. (2011). Viscosity measurements of liquids under pressure by using the quartz crystal resonators. AIP Publishing. [Link]
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Dabrowski, R. et al. (2015). High Birefringence Liquid Crystals. MDPI. [Link]
- Winter, M., & Hesse, M. (1998). U.S. Patent No. 5,814,231. Washington, DC: U.S.
-
Corrosionpedia. (2022). 6 Ways to Measure Fluid Viscosity. [Link]
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LCI Systems. (2019). LiqCryst 2019. [Link]
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Ren, H. et al. (2009). High Birefringence and Low Viscosity Liquid Crystals with Negative Dielectric Anisotropy. Taylor & Francis Online. [Link]
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Ursu, C. T. et al. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. [Link]
-
Chen, Y. et al. (2022). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. RSC Publishing. [Link]
-
Zhang, Y. et al. (2024). Measurement of liquid viscosity using quartz crystal microbalance (QCM) based on GA-BP neural network. PubMed. [Link]
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Wang, X. et al. (2022). The Characterization and Application of Two Liquid Crystal Mixtures in the Low THz Region. MDPI. [Link]
-
Leron, R. B., & Li, M. H. (2021). Influence of the Molecular Structure of Constituents and Liquid Phase Non-Ideality on the Viscosity of Deep Eutectic Solvents. MDPI. [Link]
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ResearchGate. (n.d.). Properties of liquid crystals (LC) mixtures. [Link]
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Suzuki, T. et al. (n.d.). Liquid Crystal and α-gel-Based Emulsion and Soft Gel formulations. Semantic Scholar. [Link]
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Application Notes and Protocols for the Safe Laboratory Storage and Disposal of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper laboratory storage and disposal of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. This document emphasizes scientific integrity, field-proven insights, and adherence to safety protocols to ensure a self-validating system of laboratory practice.
Introduction and Chemical Profile
| Property | Value / Information | Source |
| Chemical Structure | Methoxy group and propyl-substituted cyclohexyl ring attached to a cyclohexane ring. | N/A |
| Molecular Formula | C16H30O | [1] |
| Molecular Weight | 238.41 g/mol | [1] |
| Appearance | Likely a liquid at room temperature | Inferred from similar compounds |
| Boiling Point | Not specified; likely >150°C | Inferred from similar compounds |
| Solubility | Insoluble in water | [2] |
| Hazards | Flammable, potential for peroxide formation, skin and eye irritant. | Inferred from cyclohexane and ether SDS[3][4][5] |
Hazard Assessment and Causality of Experimental Choices
The primary hazards associated with this compound are inferred from its structural relatives: cyclohexane and various ethers. Cyclohexane is a flammable liquid and can cause skin and eye irritation.[3][4] Ethers are notorious for the formation of explosive peroxides upon exposure to air and light.[1] The long alkyl chain in the propylcyclohexyl group may influence its physical properties, but the fundamental hazards of the cyclohexane and ether moieties remain.
Therefore, all handling and storage protocols are designed with the following principles in mind:
-
Prevention of Ignition: Due to its likely flammable nature, all sources of ignition must be rigorously excluded from the handling and storage areas.[2][4]
-
Mitigation of Peroxide Formation: As an ether, this compound is susceptible to the formation of unstable and explosive peroxides.[1] Protocols are designed to minimize exposure to oxygen and light and include regular testing for peroxides.
-
Containment and Personal Protection: To prevent skin and eye irritation, appropriate personal protective equipment (PPE) and handling techniques are mandatory.[3]
-
Environmental Responsibility: Alkylated cyclohexanes can be persistent in the environment.[6][7] Disposal methods are chosen to ensure complete destruction and prevent environmental release.
Laboratory Storage Protocols
Proper storage is the first line of defense against accidents. The following protocols are designed to be a self-validating system for the safe storage of this compound.
Initial Receipt and Labeling
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Date the Container: Immediately label the container with the date of receipt and the date it is first opened. This is critical for tracking the potential for peroxide formation.[8]
-
Record in Inventory: Log the chemical into the laboratory's chemical inventory system, including its storage location.
Storage Conditions
-
Location: Store in a well-ventilated, cool, dry, and dark area.[5] A dedicated flammable liquids storage cabinet is required.[9]
-
Incompatible Materials: Store separately from oxidizing agents, strong acids, and bases.[4][10]
-
Container: Keep the container tightly sealed to prevent the ingress of air and moisture.[5] An inert atmosphere (e.g., nitrogen or argon) can be used to displace air in the container, especially after opening.
-
Temperature: Store at a controlled room temperature, avoiding excessive heat.[5]
Peroxide Formation Management
Ethers can form explosive peroxides over time.[1] The rate of formation is accelerated by exposure to light and air.
dot
Caption: Risk of peroxide formation in ethers.
Testing for Peroxides:
-
Frequency: Test for peroxides every 3-6 months after the container has been opened.[11] Unopened containers should be tested after 12 months.[8]
-
Method: Use commercially available peroxide test strips. A simplified procedure is as follows:
-
Add 0.5-1.0 mL of the sample solvent to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide crystals.
-
A yellow color indicates the presence of peroxides; a brown color indicates a high concentration.
-
For a more sensitive test, add a drop of starch solution. A blue-black color indicates the presence of peroxides.
-
-
Action Levels:
-
< 25 ppm: Safe for use.
-
25-100 ppm: Use with caution; do not distill or concentrate.
-
> 100 ppm: DANGER! Do not handle. Contact your institution's Environmental Health and Safety (EHS) department immediately for disposal.[1]
-
Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[3]
-
Body Protection: A flame-retardant lab coat is required.
-
Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of vapors.[3]
Safe Handling Practices
-
Work Area: Conduct all work in a well-ventilated chemical fume hood.[3]
-
Ignition Sources: Ensure the work area is free of open flames, hot plates, and other potential ignition sources.[2][4] Use non-sparking tools.[2]
-
Grounding: When transferring large quantities, ground and bond containers to prevent static discharge.[4]
-
Spills: In the event of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] Do not wash spills down the drain.[10]
Disposal Protocols
The disposal of this compound must be handled as hazardous waste. Do not dispose of it down the drain or in regular trash.[12]
dot
Sources
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. chemos.de [chemos.de]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Alkylcyclohexanes in environmental geochemistry [pubs.usgs.gov]
- 7. Alkylcyclohexanes in environmental geochemistry [pubs.usgs.gov]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. wcu.edu [wcu.edu]
- 10. carlroth.com [carlroth.com]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
Welcome to the technical support center for the synthesis of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working on or troubleshooting this synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you improve your yield and purity.
The synthesis of this compound, a key intermediate for advanced liquid crystals and potential pharmaceutical applications, presents several challenges, primarily in controlling stereochemistry and minimizing side reactions. This guide will explore the most common synthetic routes and provide actionable solutions to overcome these hurdles.
Route 1: Catalytic Hydrogenation of 1-Methoxy-4-(4-propylphenyl)benzene
This is a prominent route that involves the reduction of an aromatic precursor. The primary challenge is achieving complete saturation of the phenyl ring without causing hydrogenolysis of the methoxy group, while also controlling the stereochemistry of the resulting bicyclohexyl system.
Troubleshooting Guide: Catalytic Hydrogenation
Q1: My hydrogenation reaction is stalled, and I have low conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low conversion in a catalytic hydrogenation can stem from several factors related to the catalyst, reaction conditions, and substrate purity.
-
Catalyst Activity: The catalyst is the most common culprit.
-
Deactivation: The catalyst may have been deactivated by impurities in the starting material or solvent, such as sulfur or halide compounds. Ensure your starting materials and solvent are of high purity.
-
Improper Handling: The catalyst may have been exposed to air for too long, leading to oxidation. Handle catalysts under an inert atmosphere (e.g., in a glovebox) as much as possible.
-
Insufficient Loading: The catalyst loading might be too low for the scale of your reaction. A typical starting point for this type of hydrogenation is 5-10 mol% of the catalyst.
-
-
Reaction Conditions:
-
Insufficient Hydrogen Pressure: The reduction of aromatic rings is often challenging and requires high hydrogen pressure to proceed efficiently. If you are using balloon pressure, it is likely insufficient. This reaction typically requires pressures in the range of 500-1500 psi.
-
Low Temperature: While higher temperatures can sometimes lead to side reactions, an insufficient temperature will result in a sluggish reaction. A good starting point is 80-100 °C, which can be cautiously increased if the reaction is slow.
-
Poor Mixing: In a heterogeneous catalysis system, efficient mixing is crucial for the substrate to access the catalyst surface. Ensure your stirring is vigorous enough to keep the catalyst suspended.
-
-
Substrate/Solvent Purity:
-
Inhibitors: As mentioned, certain functional groups or impurities can act as catalyst poisons. Consider passing your solvent and substrate through a plug of activated carbon or alumina to remove potential inhibitors.
-
Q2: I am observing the formation of byproducts, such as partially hydrogenated intermediates or products of methoxy group cleavage. How can I improve the selectivity?
A2: The formation of byproducts is a common issue in the hydrogenation of substituted aromatics. Here’s how to address it:
-
Partially Hydrogenated Intermediates: This indicates an incomplete reaction. The solutions are similar to addressing low conversion: increase hydrogen pressure, temperature, reaction time, or catalyst loading. A more active catalyst, such as rhodium on carbon, may also be beneficial.
-
Cleavage of the Methoxy Group (Hydrogenolysis): This is a known side reaction, especially with palladium-based catalysts.
-
Catalyst Choice: Rhodium and Ruthenium catalysts are generally less prone to causing hydrogenolysis compared to Palladium. Rhodium on alumina (Rh/Al₂O₃) is an excellent choice for this transformation as it is known to be effective for aromatic ring hydrogenation with good functional group tolerance.
-
Reaction Temperature: Keep the temperature as low as possible while still achieving a reasonable reaction rate. Hydrogenolysis is often more prevalent at higher temperatures.
-
Solvent Choice: Protic solvents like ethanol or acetic acid can sometimes promote hydrogenolysis. Consider using a non-polar solvent like cyclohexane or dioxane.
-
Q3: The stereochemical outcome of my reaction is a mixture of cis and trans isomers. How can I maximize the formation of the desired trans,trans isomer?
A3: Achieving the desired trans,trans stereochemistry is crucial for liquid crystal applications. The stereochemical outcome is influenced by the catalyst and reaction conditions.
-
Catalyst and Support: The nature of the catalyst and its support can influence the stereoselectivity. Rhodium on a carbon support (Rh/C) is often reported to favor the formation of the cis isomer upon hydrogenation of substituted benzenes. In contrast, heterogeneous catalysts like Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) under specific conditions can favor the formation of the trans isomer.
-
Reaction Conditions:
-
Isomerization: It is possible to isomerize an initial mixture of isomers to the thermodynamically more stable trans,trans product. This can sometimes be achieved by treating the mixture with a strong acid or a hydrogenation catalyst at elevated temperatures for an extended period, though this may risk side reactions.
-
Solvent: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface, which in turn can affect the stereochemical outcome. Experiment with a range of solvents from polar (e.g., ethanol) to non-polar (e.g., hexane).
-
FAQs: Catalytic Hydrogenation
Q: What is the best catalyst for the hydrogenation of 1-Methoxy-4-(4-propylphenyl)benzene?
A: While several catalysts can be effective, 5% Rhodium on Alumina (Rh/Al₂O₃) is a highly recommended starting point. Rhodium is very active for aromatic ring hydrogenation and the alumina support can influence the stereoselectivity. Rhodium on carbon (Rh/C) is also a good candidate, though it may favor the formation of the cis isomer. Platinum-based catalysts like PtO₂ can also be used, but may require harsher conditions.
Q: What are the recommended starting conditions for this hydrogenation?
A: A good starting point would be:
-
Catalyst: 5% Rh/Al₂O₃ (5-10 mol%)
-
Solvent: Cyclohexane or Ethanol
-
Temperature: 80-120 °C
-
Hydrogen Pressure: 800-1000 psi
-
Reaction Time: 12-24 hours
These conditions should be optimized based on your specific setup and reaction monitoring.
Experimental Protocol: Catalytic Hydrogenation
-
Preparation: In a glovebox, add 5% Rh/Al₂O₃ (0.1 eq) to a high-pressure reactor vessel.
-
Addition of Reactants: Add a solution of 1-Methoxy-4-(4-propylphenyl)benzene (1.0 eq) in anhydrous ethanol (or cyclohexane).
-
Reaction Setup: Seal the reactor and connect it to a hydrogen gas line.
-
Purging: Purge the reactor with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor to 1000 psi with hydrogen and heat to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing them by GC-MS or ¹H NMR.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or ethanol to isolate the desired trans,trans isomer.
Data Summary Table: Hydrogenation Catalysts
| Catalyst | Support | Typical Pressure (psi) | Typical Temperature (°C) | Advantages | Disadvantages |
| Rh | Al₂O₃ | 800-1500 | 80-120 | High activity, good selectivity, less prone to hydrogenolysis. | Higher cost. |
| Rh | C | 800-1500 | 80-120 | High activity. | May favor cis-isomer formation. |
| Ru | C | 1000-2000 | 100-150 | Lower cost than Rhodium. | May require higher temperatures and pressures. |
| PtO₂ | - | 1000-2000 | 100-150 | Can favor trans-isomer formation. | Can be less selective and promote hydrogenolysis. |
Diagram: Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation route.
Route 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers. For this target molecule, the most viable approach involves the reaction of the alkoxide of 4-(4-propylcyclohexyl)cyclohexanol with a methylating agent. The main challenge here is the competing E2 elimination reaction, as we are dealing with a secondary alcohol.
Troubleshooting Guide: Williamson Ether Synthesis
Q1: My Williamson ether synthesis is giving a very low yield of the desired ether and a significant amount of an alkene byproduct. What is happening and how can I fix it?
A1: The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting the desired SN2 substitution reaction. This is very common with secondary substrates like cyclohexanols. Here’s how to favor the SN2 reaction:
-
Choice of Reagents:
-
Alkyl Halide: Use a methyl halide (e.g., methyl iodide or methyl bromide) as the electrophile. These are unhindered and cannot undergo elimination, thus favoring the SN2 pathway. Using larger alkyl halides will increase the likelihood of elimination.
-
Leaving Group: Iodide is an excellent leaving group, so methyl iodide is often the best choice.
-
-
Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible. E2 reactions have a higher activation energy than SN2 reactions and are therefore more favored at higher temperatures. Running the reaction at room temperature or even 0 °C is recommended.
-
Base: Use a strong, non-nucleophilic base to deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly form the alkoxide, and the byproduct (H₂) simply bubbles out of the solution.
-
Solvent: Use a polar apathetic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation of the alkoxide but not the alkoxide anion itself, making it a more potent nucleophile.
-
Q2: The reaction is very slow and I am recovering a lot of my starting alcohol. How can I drive the reaction to completion?
A2: If the reaction is sluggish, it could be due to incomplete deprotonation of the alcohol or insufficient reactivity of the electrophile.
-
Deprotonation:
-
Base Stoichiometry: Ensure you are using at least a slight excess (e.g., 1.1 equivalents) of a strong base like NaH to ensure complete formation of the alkoxide.
-
Reaction Time: Allow sufficient time for the deprotonation to complete before adding the methylating agent. You should see the evolution of hydrogen gas cease.
-
-
Electrophile:
-
Reactivity: Methyl iodide is more reactive than methyl bromide, which is more reactive than methyl chloride. Using methyl iodide will result in a faster reaction.
-
Stoichiometry: A slight excess of the methylating agent (e.g., 1.2 equivalents) can help drive the reaction to completion.
-
-
Temperature: While low temperatures are recommended to minimize elimination, if the reaction is extremely slow at 0 °C, you can try gradually increasing the temperature to room temperature.
FAQs: Williamson Ether Synthesis
Q: Which is the better strategy: reacting the alkoxide of 4-(4-propylcyclohexyl)cyclohexanol with a methyl halide, or reacting the alkoxide of 4-methoxycyclohexanol with a 4-propylcyclohexyl halide?
A: The first strategy is far superior. Reacting the alkoxide of the bulky 4-(4-propylcyclohexyl)cyclohexanol with a small, unhindered methyl halide will favor the SN2 reaction. The second strategy involves a secondary alkyl halide (4-propylcyclohexyl halide), which is sterically hindered and would lead to a significant amount of the elimination product (an alkene).
Q: What is the best base to use for deprotonating the cyclohexanol derivative?
A: Sodium hydride (NaH) is an excellent choice. It is a very strong base that will deprotonate the alcohol irreversibly, and the only byproduct is hydrogen gas. Potassium hydride (KH) is also a good option.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 4-(4-propylcyclohexyl)cyclohexanol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Alkoxide Formation: Stir the mixture at 0 °C for 1 hour, or until the evolution of hydrogen gas has ceased.
-
Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: SN2 vs. E2 Competition
Caption: Factors influencing the SN2/E2 competition.
Purification and Characterization
High purity is often a critical requirement for the end-use of this compound, especially in liquid crystal applications.
Q: What is the best method for purifying the final product to a high degree of purity (>99.5%)?
A: A multi-step purification strategy is often necessary to achieve high purity.
-
Column Chromatography: This is the first step to remove the bulk of the impurities and any unreacted starting materials. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective.
-
Recrystallization: If the product is a solid at room temperature or slightly below, recrystallization from a suitable solvent (e.g., methanol, ethanol, or isopropanol) is an excellent way to improve purity and isolate the desired stereoisomer. The trans,trans isomer is often less soluble and will crystallize out first.
-
Zone Refining: For applications requiring ultra-high purity, such as in the semiconductor or advanced materials industry, zone refining is a powerful technique. This method involves repeatedly passing a narrow molten zone through a solid sample, which effectively segregates impurities to one end of the sample.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
RSC Publishing. (2023, February 21). Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes. Retrieved from [Link]
-
MDPI. (2022, December 5). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting. Retrieved from [Link]
-
Taylor & Francis. (1982, January 1). Liquid Crystal Purification by Zone Refining. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism. Retrieved from [Link]
-
SciSpace. (n.d.). Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines. Retrieved from [Link]
-
PubMed Central. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Rhodium on alumina catalyst. Retrieved from [Link]
-
Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis. Retrieved from [Link]
-
SciRP.org. (n.d.). Production of High Purity Metals: A Review on Zone Refining Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Preparation and reactions of medium-ring Grignard reagent. Retrieved from [Link]
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 52: What approaches are effective for you to reduce aromatic levels in the ULSD product streams? Retrieved from [Link]
-
YouTube. (2023, February 24). Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent. Retrieved from [Link]
-
American Laboratory. (2016, June 16). High-Speed Zone Refining. Retrieved from [Link]
-
YouTube. (2022, August 23). Elimination Reaction: Use cyclohexanol to create polymers | Virtual Lab. Retrieved from [Link]
- Google Patents. (n.d.). US4203916A - Preparation of trans cyclohexane 1,4 diisocyanate.
-
IRIS. (n.d.). A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformylation Reactions. Retrieved from [Link]
-
V.Nimc. (2025, December 4). Williamson Ether Synthesis Explained. Retrieved from [Link]
-
PubMed Central. (n.d.). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2021, March 29). Cyclohexene from Cyclohexanol by Elimination reaction (Organic chemistry). Retrieved from [Link]
-
YouTube. (2020, December 15). Conformational analysis of 1,4 disubstituted cyclohexane. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
-
EBSCO. (n.d.). Zone Refining | Research Starters. Retrieved from [Link]
-
Wikipedia. (n.d.). Zone melting. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. Retrieved from [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Photo-induced enhancement of hydrogenation activity for ruthenium nanoparticles immobilized on carbon dots. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substituted Cyclohexanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
YouTube. (2021, March 11). 18.4 Catalytic Hydrogenation and the Birch Reduction | Organic Chemistry. Retrieved from [Link]
-
American Chemical Society. (2026, January 15). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 16.9: Reduction of Aromatic Compounds. Retrieved from [Link]
Identifying and minimizing side products in bicyclohexane synthesis
Welcome to the technical support center for bicyclohexane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize bicyclohexane, a valuable saturated scaffold. Here, we address common challenges and provide in-depth troubleshooting advice to help you identify and minimize side products, thereby improving the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for bicyclohexane, and what are the primary expected impurities?
A1: The most prevalent method for synthesizing bicyclohexane (BCH) is the catalytic hydrogenation of biphenyl. This is a two-step consecutive reaction. The first step is the hydrogenation of one of the aromatic rings to form cyclohexylbenzene (CHB), which is a stable intermediate. The second step is the hydrogenation of the remaining aromatic ring to yield the final product, bicyclohexane.[1]
The most common impurities are therefore:
-
Unreacted Biphenyl: Present if the reaction does not go to completion.
-
Cyclohexylbenzene (CHB): This is the primary byproduct resulting from incomplete hydrogenation of the intermediate.[1][2]
Q2: Can other side products be formed during the hydrogenation of biphenyl?
A2: While unreacted biphenyl and intermediate CHB are the most common impurities, other side products can form, particularly under non-optimal conditions. These can include:
-
Isomerization Products: At higher temperatures, rearrangement of the cyclohexane ring to form species like methylcyclopentane derivatives is possible, although this is more commonly reported for benzene hydrogenation.[3]
-
Dehydrogenation Products: At elevated temperatures, the reverse reaction (dehydrogenation) can occur, leading to the formation of biphenyl or CHB from bicyclohexane.[2]
Q3: What analytical technique is best suited for monitoring the reaction and assessing the purity of the final product?
A3: Gas chromatography (GC) with a flame ionization detector (FID) is the standard and most effective method for analyzing the purity of bicyclohexane and quantifying impurities.[4] This technique allows for the separation and quantification of the starting material (biphenyl), the intermediate (cyclohexylbenzene), the final product (bicyclohexane), and other potential volatile byproducts.[4][5]
Troubleshooting Guide: Bicyclohexane Synthesis via Biphenyl Hydrogenation
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Biphenyl
Q: I've run my hydrogenation reaction, but my analysis shows a large amount of unreacted biphenyl. What could be the cause?
A: This issue typically points to a problem with the catalyst, the reaction setup, or the reaction conditions.
Causality and Solutions:
-
Catalyst Inactivity: The catalyst is the heart of the hydrogenation reaction. Its activity can be compromised for several reasons.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Catalysts, especially those on carbon supports like Palladium on carbon (Pd/C), can become deactivated over time through oxidation or adsorption of atmospheric contaminants. It is always recommended to use a fresh batch of catalyst if you suspect deactivation.[6]
-
Check for Catalyst Poisons: Sulfur, nitrogen-containing compounds, and other functional groups can act as poisons to the catalyst, severely inhibiting its activity. Ensure your starting material and solvent are free from such impurities.
-
Ensure Proper Catalyst Handling: Never expose the dry catalyst to a hydrogen atmosphere in the presence of air, as this can be a fire hazard and can also deactivate the catalyst.[7] It is best practice to add the catalyst to the reaction vessel, flush the system with an inert gas (like nitrogen or argon), add the solvent and substrate, and then introduce hydrogen.[7]
-
-
-
Insufficient Hydrogen: The reaction requires a sufficient partial pressure of hydrogen to proceed effectively.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure your reaction setup is properly sealed and can maintain a positive hydrogen pressure.
-
Increase Hydrogen Pressure: If you are using a balloon setup, the pressure is only slightly above atmospheric. For more challenging hydrogenations, using a high-pressure reactor (autoclave) is recommended. Increasing the hydrogen pressure will increase the concentration of dissolved hydrogen in the solvent, thus accelerating the reaction rate.
-
-
-
Poor Mass Transfer: The hydrogenation reaction is a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Efficient mixing is crucial for the reaction to occur.
-
Troubleshooting Steps:
-
Increase Stirring Rate: Vigorous stirring is essential to ensure good contact between the hydrogen gas, the substrate in solution, and the solid catalyst surface.[6]
-
-
-
Inappropriate Solvent: The choice of solvent can influence the solubility of the substrate and the hydrogen gas.
-
Troubleshooting Steps:
-
Solvent Selection: Alcohols like ethanol or methanol are commonly used and effective solvents for hydrogenation reactions. If your substrate has poor solubility, a co-solvent system might be necessary.
-
-
Problem 2: High Levels of Cyclohexylbenzene (CHB) in the Final Product
Q: My reaction has consumed the biphenyl, but I am left with a mixture of the desired bicyclohexane and a significant amount of the cyclohexylbenzene intermediate. How can I drive the reaction to completion?
A: This is a common issue of selectivity and reaction extent. The goal is to hydrogenate the second aromatic ring without stopping at the intermediate.
Causality and Solutions:
-
Insufficient Reaction Time: The hydrogenation of the second ring is often slower than the first.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress over a longer period. Take aliquots at different time points to determine the optimal reaction time for complete conversion to bicyclohexane.
-
-
-
Reaction Temperature: Temperature plays a critical role in reaction rate and selectivity.
-
Troubleshooting Steps:
-
Optimize Temperature: Increasing the temperature can increase the reaction rate. However, excessively high temperatures can favor dehydrogenation, leading to the formation of CHB from BCH.[2] A systematic study of the reaction temperature is recommended to find the optimal balance.
-
-
-
Catalyst Loading: The amount of catalyst can influence the reaction rate.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can help drive the reaction to completion. However, be mindful of the cost implications and the potential for increased side reactions.
-
-
Problem 3: Unexpected Peaks in the GC Analysis
Q: My GC chromatogram shows peaks that do not correspond to biphenyl, cyclohexylbenzene, or bicyclohexane. What could these be?
A: Unexpected peaks could be from solvent impurities, side reactions, or thermal decomposition in the GC injector.
Causality and Solutions:
-
Solvent Impurities: The solvent itself may contain impurities that are detected by the GC.
-
Troubleshooting Steps:
-
Run a Solvent Blank: Always analyze a sample of the pure solvent used in the reaction to identify any pre-existing impurities.
-
-
-
Isomerization Side Reactions: As mentioned, at high temperatures, ring contraction or other isomerizations can occur.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you suspect isomerization, try running the reaction at a lower temperature.
-
Characterize the Byproduct: If the impurity is significant, consider isolating it (e.g., by preparative GC or chromatography) and characterizing it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand its structure and formation mechanism.[8]
-
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Biphenyl to Bicyclohexane
This protocol provides a general procedure that should be optimized for your specific laboratory conditions and equipment.
Materials and Equipment:
-
Biphenyl
-
Palladium on Carbon (10% Pd/C) or Raney Nickel
-
Ethanol (or another suitable solvent)
-
High-pressure autoclave or a flask suitable for hydrogenation with a hydrogen balloon
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Gas chromatograph with FID
Procedure:
-
Reactor Setup: To a high-pressure autoclave, add biphenyl and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Under a stream of inert gas (e.g., nitrogen), carefully add the hydrogenation catalyst (e.g., 5-10 wt% of Pd/C relative to biphenyl).
-
Purging: Seal the reactor and purge the system with the inert gas several times to remove all oxygen. Then, purge with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 100-150 °C).
-
Monitoring: Monitor the reaction progress by taking small samples at regular intervals and analyzing them by GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude bicyclohexane can be further purified by distillation if necessary.
Data Presentation
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Catalyst | 5 wt% Pd/C | 10 wt% Pd/C |
| Temperature | 100 °C | 120 °C |
| Pressure | 10 bar H₂ | 30 bar H₂ |
| Time | 6 hours | 12 hours |
| Biphenyl Conv. | 95% | >99% |
| CHB Selectivity | 60% | <1% |
| BCH Selectivity | 35% | >99% |
Table 1: Example of reaction condition optimization for bicyclohexane synthesis.
Visualizations
Caption: Reaction pathway for the synthesis of bicyclohexane via biphenyl hydrogenation.
Caption: A troubleshooting flowchart for bicyclohexane synthesis.
References
- Babenkova, L. V., & Popova, N. M. (Year).
- Lu, L., et al. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni.
- Agilent Technologies. (2011). Analysis of impurities in cyclohexane.
- ASTM D7266-07(2018). (2018). Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard).
- US Patent 6,187,980 B1. (2001).
- Curly Arrow. (2010).
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Reddit r/Chempros. (2022).
- Reddit r/Chempros. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. US6187980B1 - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. agilent.com [agilent.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. reddit.com [reddit.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Purification of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane by column chromatography.
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the chromatographic purification of this compound. This molecule, a non-polar bicyclohexane derivative, is a key intermediate in liquid crystal technology and pharmaceutical research.[1] Its purification presents unique challenges, primarily the separation from structurally similar isomers and non-polar byproducts. This document is structured to address specific issues encountered during column chromatography, explaining the causality behind experimental choices to ensure reproducible, high-purity outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexyl.
Question: Why is my separation poor? The spots on the TLC plate looked well-separated, but all my column fractions are mixed.
Possible Cause & Solution:
-
Column Overloading: This is the most common cause of poor separation. Overloading the column saturates the stationary phase, preventing the formation of distinct bands. The sample capacity of silica gel is typically 1-5% of its weight. For difficult separations, such as isomers, this should be reduced to less than 1%.
-
Causality: The separation mechanism relies on a continuous equilibrium of the analyte between the stationary and mobile phases.[2] When the stationary phase is saturated, this equilibrium cannot be effectively established, causing the compound bands to broaden significantly and overlap.
-
Action: Reduce the amount of crude sample loaded onto the column. A good starting point is a 1:100 mass ratio of the sample to silica gel.
-
-
Improper Solvent System: A TLC may show good separation, but the conditions in a column are different (e.g., heat generated from solvent interaction with silica).
-
Causality: The ideal solvent system for column chromatography should yield a target compound Rf value between 0.2 and 0.35 on the analytical TLC plate.[3] An Rf that is too high (>0.4) will result in rapid elution and poor separation from other non-polar impurities. An Rf that is too low (<0.15) will lead to excessive band broadening and long elution times.
-
Action: Re-optimize the solvent system. For this compound, start with highly non-polar systems like 100% Hexane or Hexane with a very small percentage (0.5-2%) of a slightly more polar solvent like diethyl ether or ethyl acetate.[4][5]
-
-
Poor Column Packing: Channels or cracks in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to no separation.
-
Action: Ensure the column is packed uniformly without any air bubbles or cracks. Pack the column as a slurry, and gently tap the column to settle the silica into a compact, homogenous bed.[6] After packing, add a thin layer of sand to the top to prevent the silica bed from being disturbed during solvent addition.[7]
-
Question: My compound won't elute from the column, or the recovery is very low.
Possible Cause & Solution:
-
Compound Decomposition on Silica: Although this compound is relatively stable, some impurities or the target compound itself might be sensitive to the acidic nature of standard silica gel.
-
Action: First, test for stability by spotting your sample on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely.[8] To resolve this, you can:
-
Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[8]
-
-
-
Eluent Polarity is Too Low: The selected solvent system may not be strong enough to move the compound down the column.
-
Action: Gradually and carefully increase the polarity of the mobile phase. For instance, if you started with 1% diethyl ether in hexane, increase it to 2%, then 3%, and so on. This is known as gradient elution and can improve resolution and reduce elution times.[9]
-
Question: My compound is eluting too quickly, right at the solvent front.
Possible Cause & Solution:
-
Eluent Polarity is Too High: The mobile phase is too strong, causing all components of the mixture to travel with the solvent front without interacting with the stationary phase.
-
Causality: The compound spends almost no time adsorbed to the stationary phase, preventing any separation from other components that are also highly soluble in the strong eluent.[10]
-
Action: Decrease the polarity of your solvent system. For this specific compound, you may need to use pure hexane or a solvent mixture with an even lower polarity, such as cyclohexane/heptane.
-
Question: How do I effectively separate the cis and trans isomers of this compound?
Possible Cause & Solution:
-
Insufficient Column Efficiency: Geometric isomers often have very similar polarities, making them difficult to separate. The separation requires a highly efficient column and optimized conditions.
-
Causality: Separation is governed by resolution, which depends on column efficiency (plate number, N), selectivity (α), and the retention factor (k).[11] For isomers where selectivity is inherently low, maximizing the number of theoretical plates is critical.
-
Action:
-
Increase Column Length/Silica Amount: Use a longer column with more silica gel. Doubling the column length can significantly increase the number of theoretical plates, though it will also increase the run time.[11]
-
Use High-Quality Silica: Employ fine-mesh silica gel (e.g., 230-400 mesh) to increase the surface area and improve separation efficiency.
-
Optimize Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, often improving the resolution of closely related compounds.
-
Consider Alternative Stationary Phases: While silica is standard, specialized stationary phases, such as those designed for shape-based selectivity, could potentially offer better resolution for geometric isomers.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to develop a solvent system for my column?
The most reliable method is by using Thin Layer Chromatography (TLC). Test various solvent systems to find one that moves your target compound to an Rf value of approximately 0.2-0.35.[3] A good separation between your target spot and any impurities should be visible.
| Solvent System (Hexane: Diethyl Ether) | Observed Rf of Target Compound | Suitability for Column Chromatography |
| 100:0.5 (v/v) | ~0.45 | Potentially too high; risk of co-elution with non-polar impurities. |
| 100:1 (v/v) | ~0.30 | Optimal. Good starting point for the column. |
| 100:2 (v/v) | ~0.15 | Potentially too low; may lead to significant band broadening. |
| 100:5 (v/v) | <0.1 | Unsuitable; compound will be retained too strongly. |
Q2: Should I use dry loading or wet loading for my sample?
For separating non-polar compounds like this, dry loading is often superior.
-
Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and loaded directly onto the column. This is fast but can disturb the top of the silica bed.
-
Dry Loading: The sample is dissolved in a volatile solvent (like dichloromethane or acetone), adsorbed onto a small amount of silica gel (or Celite), and the solvent is removed under vacuum. The resulting dry powder is then carefully added to the top of the column.[13]
-
Advantage: This technique creates a very narrow and uniform starting band, which is crucial for maximizing the separation of closely eluting compounds like isomers.
-
Q3: What are the likely impurities in my crude sample?
Besides geometric isomers (cis/trans), common impurities may arise from the synthesis protocol. For instance, if the methoxy group is introduced via the reduction of a ketone, you may have the corresponding alcohol (4-(4-propylcyclohexyl)cyclohexan-1-ol) as a more polar impurity.[14] Unreacted starting materials and solvent residues (e.g., from cyclohexane used as a solvent) are also possible.[15]
Q4: How do I properly pack a flash chromatography column?
The slurry method is generally preferred for achieving a homogenous, air-free column bed.
Q5: What is the logical process for troubleshooting a failed separation?
A systematic approach is key to identifying and solving chromatography problems. The following decision tree outlines a logical workflow.
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of ~500 mg of crude this compound.
1. Materials and Setup
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length).
-
Silica gel (flash grade, 230-400 mesh), ~50 g.
-
Mobile Phase: Hexane/Diethyl Ether (100:1 v/v), prepared in a 1 L bottle.
-
Sand (washed).
-
Celite or additional silica gel for dry loading.
-
Collection vessels (test tubes or flasks).
-
TLC plates, chamber, and UV lamp for monitoring.
2. Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, then add a ~1 cm layer of sand.[13]
-
In a beaker, make a slurry of ~50 g of silica gel in ~150 mL of the hexane/diethyl ether eluent. Stir gently to remove trapped air bubbles.[6]
-
Quickly and carefully pour the slurry into the column. Open the stopcock to drain the solvent, collecting it for reuse.
-
Continuously tap the side of the column gently to ensure the silica packs into a dense, uniform bed.
-
Once the silica has settled, drain the excess solvent until the solvent level is just 1-2 mm above the top of the silica bed. Do not let the column run dry.
-
Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disturbance.[7]
3. Sample Preparation (Dry Loading)
-
Dissolve the ~500 mg of crude product in ~5 mL of dichloromethane.
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of the packed column, creating a flat, even layer.
4. Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Open the stopcock and apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (e.g., ~5 cm/min solvent level decrease).[13]
-
Begin collecting fractions (e.g., 10-15 mL per fraction) immediately.
-
Monitor the separation by spotting alternate fractions on a TLC plate. Visualize the spots under a UV lamp (if applicable) or by using a potassium permanganate stain.
-
Once the target compound has completely eluted, you can increase the solvent polarity (e.g., to 10:1 hexane:ether) to quickly flush any remaining, more polar impurities from the column.
5. Product Isolation
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical techniques such as GC-MS or NMR.
References
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 590198, 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene. Available from: [Link]
-
Chemistry LibreTexts. (2021). 12.3: Optimizing Chromatographic Separations. Available from: [Link]
- Edwards, M. et al. (1985). Cyclohexane derivatives. European Patent No. EP0142322A2. Google Patents.
-
University of Rochester, Department of Chemistry. Solvent Systems for TLC. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
ResearchGate. (2012). Solvent system for Thin Layer Chromatography of non polar extracts? Available from: [Link]
-
Restek. Impurities in Commercial Cyclohexane on Rtx-DHA-100. Available from: [Link]
-
Ishida, B. K., & Chapman, M. H. (2003). HPLC Separation of Geometric Carotene Isomers Using a Calcium Hydroxide Stationary Phase. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Available from: [Link]
-
A Process For The Synthesis Of 4 Methoxycyclohexanone. (N.d.). Quick Company. Available from: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
Organic Chemistry Lab. (2013). Column Chromatography (Purification). YouTube. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Thin Layer Chromatography. Available from: [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
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- 8. Chromatography [chem.rochester.edu]
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- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. orgsyn.org [orgsyn.org]
- 14. A Process For The Synthesis Of 4 Methoxycyclohexanone [quickcompany.in]
- 15. restek.com [restek.com]
Technical Support Center: Recrystallization of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
Welcome to our dedicated technical support guide for the purification of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers in achieving optimal purity through recrystallization. Our approach is grounded in first principles of physical organic chemistry, combined with practical, field-proven methodologies.
Initial Analysis of the Target Compound
Before selecting a solvent, a thorough understanding of the target molecule is paramount.
-
Structure: this compound consists of a bicyclohexyl core, which is highly aliphatic and nonpolar. The molecule's only polar feature is the methoxy group (-OCH₃), which introduces a slight dipole and a hydrogen bond acceptor site.[1][2]
-
Physicochemical Properties:
The most critical parameter here is the low melting point. This presents a significant challenge for traditional recrystallization, as the compound is likely to melt in the hot solvent rather than dissolve, a phenomenon known as "oiling out."[3][4] This guide will place special emphasis on strategies to mitigate this issue.
Caption: Molecular structure breakdown and resulting properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
Answer: The perfect solvent would exhibit a steep solubility curve for this compound. This means the compound should be:
Additionally, the solvent should:
-
Not react chemically with the compound.
-
Have a boiling point lower than the compound's melting point (10 °C). This is a critical constraint that is impossible to meet with a single solvent system, as no common solvent boils below 10 °C. Therefore, a mixed-solvent system or a very low-temperature recrystallization is required.[5]
-
Be volatile enough to be easily removed from the purified crystals.[3][6]
-
Be non-toxic, inexpensive, and non-flammable whenever possible.[3]
Q2: Based on the "like dissolves like" principle, where should I start my solvent search?
Answer: The "like dissolves like" rule suggests that a solvent's polarity should match the solute's polarity.[6][7] Our target molecule is predominantly a nonpolar hydrocarbon.[8][9] Therefore, the initial search should focus on nonpolar and moderately polar solvents.
-
Good Starting Points (Nonpolar): Hexanes, Heptane, Cyclohexane. These are likely to dissolve the compound well, perhaps too well even when cold.
-
Intermediate Polarity Solvents: Toluene, Diethyl Ether, Ethyl Acetate.[10]
-
Poor Solvents (Polar): Methanol, Ethanol, Acetone, Water. These are unlikely to dissolve the compound when cold and may require significant heating. They are excellent candidates for use as the "anti-solvent" in a mixed-solvent system.[3][10]
Q3: How do I perform a systematic solvent screening experiment?
Answer: A systematic approach using small quantities of your crude material is essential to avoid significant loss of product.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., hexane, toluene, ethanol, acetone) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature.
-
Interpretation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery upon cooling will be poor.[5]
-
-
Heating: If the compound did not dissolve at room temperature, gently heat the test tube in a warm water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Interpretation: If a large volume of solvent is required, it is a poor solvent. If the compound dissolves readily upon gentle heating, it is a promising candidate.
-
-
Cooling: Allow the saturated, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
Interpretation: The ideal solvent is one from which an abundant quantity of crystals forms upon cooling.[5] If the compound "oils out" and forms a liquid layer, that solvent is not suitable for single-solvent recrystallization.
-
Q4: My compound "oiled out." What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the saturated solution is cooled to a temperature that is above the solute's melting point.[3][4] Given the ~10 °C melting point of this compound, this is the most probable challenge you will face.
Troubleshooting "Oiling Out":
-
Use a Mixed-Solvent System: This is the most effective solution. A mixed-solvent (or solvent/anti-solvent) recrystallization keeps the temperature low while inducing crystallization by changing the polarity of the medium.[4][11]
-
Lower the Dissolution Temperature: Use more of the hot solvent than the minimum required for saturation. This lowers the saturation temperature of the solution, which might fall below the compound's melting point upon cooling.
-
Induce Crystallization: Vigorously scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal from a previous successful crystallization.
Caption: Decision tree for selecting a recrystallization method.
Q5: How do I perform a mixed-solvent recrystallization for this compound?
Answer: A mixed-solvent recrystallization is the recommended approach for this low-melting-point compound.[4][11] You will need a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[12]
For this compound, a good starting pair would be Toluene (solvent) and Methanol (anti-solvent) , or Hexane (solvent) and Acetone (anti-solvent) .[10]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Heat the flask gently and add the minimum amount of the hot "solvent" (e.g., Toluene) required to fully dissolve the compound.
-
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., Methanol) dropwise. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.[11]
-
Clarification: Add a few more drops of the hot "solvent" until the solution becomes clear again. This ensures you are at the precise saturation point, which is critical for forming high-quality crystals rather than an amorphous precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Step-by-step workflow for the mixed-solvent method.
Data Summary: Candidate Solvents
| Solvent | Boiling Point (°C)[3] | Polarity | Role | Rationale for Use |
| Hexane / Heptane | 69 / 98 | Nonpolar | Solvent | Polarity matches the nonpolar bicyclohexyl core.[8] |
| Toluene | 111 | Nonpolar | Solvent | Good for dissolving nonpolar compounds; higher boiling point allows for a wider temperature range.[3] |
| Ethyl Acetate | 77 | Intermediate | Solvent | May provide a good balance of dissolving power due to its moderate polarity. |
| Methanol | 65 | Polar | Anti-solvent | Highly polar; the compound is likely insoluble, making it an excellent anti-solvent.[6] |
| Ethanol | 78 | Polar | Anti-solvent | Similar to methanol, a good choice for an anti-solvent.[6][10] |
| Acetone | 56 | Polar | Anti-solvent | A common polar solvent that can serve as an effective anti-solvent.[6][10] |
References
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
-
Recrystallization-1.pdf. Harvey Mudd College. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Crystallization Solvents.pdf. University of California, Los Angeles. [Link]
-
Bicyclohexyl - Wikipedia. Wikipedia. [Link]
-
3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Mixed-solvent recrystallisation. University of York. [Link]
- US2637749A - Process for purification of cyclohexane.
-
8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Picking a recrystallization solvent? Reddit. [Link]
-
1,1'-Bicyclohexyl. NIST WebBook. [Link]
-
1,1'-Bicyclohexyl, 4-(methoxymethyl)-4'-propyl-. PubChem. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Chemical Properties of 1,1'-Bicyclohexyl (CAS 92-51-3). Cheméo. [Link]
-
Recrystallization Solvent Pair. YouTube. [Link]
-
Chemical Properties of 1-Methoxycyclohexane (CAS 931-56-6). Cheméo. [Link]
-
(PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. ResearchGate. [Link]
-
1-Methoxy-4-methylcyclohexane. LookChem. [Link]
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How to resolve impurities in commercial cyclohexane starting material
Answering the user's request.## Cyclohexane Purification & Troubleshooting: A Technical Support Center
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for cyclohexane. As a cornerstone solvent in research, development, and manufacturing, the purity of cyclohexane is not just a matter of specification—it's fundamental to the validity, reproducibility, and success of your work. In fields like drug development, even trace impurities can interfere with sensitive analytical techniques, inhibit catalytic reactions, or introduce unwanted side products in a synthesis.
This guide is structured to address the practical challenges you face in the lab. We move beyond simple protocols to explain the underlying principles of purification, helping you make informed decisions. Whether you're troubleshooting a failed reaction, preparing for a high-sensitivity analysis, or simply aiming to elevate your experimental standards, this resource is designed for you.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade cyclohexane?
Commercial cyclohexane typically contains a profile of impurities stemming from its manufacturing process (primarily the hydrogenation of benzene) and subsequent storage.[1] Key contaminants to be aware of include:
-
Unreacted Benzene: Often the most critical impurity to remove, especially for spectroscopic applications, due to its strong UV absorbance.
-
Aliphatic Hydrocarbons: C5-C7 alkanes and isoalkanes that have boiling points close to cyclohexane.[2]
-
Isomerization Products: Methylcyclopentane is a common isomer formed during the hydrogenation process.[1]
-
Oxidation Products: Peroxides can form upon exposure to air and light, which can be highly reactive.
-
Unsaturated Compounds: Cyclohexene may be present from incomplete hydrogenation or side reactions.[3]
-
Water: Dissolved water is a common impurity that can interfere with many reactions.
-
Sulfur-Containing Compounds: Depending on the petroleum feedstock, sulfur compounds may be present and can poison catalysts.[4]
Q2: Why is the purity of cyclohexane so critical for my application?
The required purity level is dictated by the sensitivity of your application.
-
For Spectroscopy (UV-Vis, HPLC): Aromatic impurities like benzene will absorb strongly in the UV range, leading to high background noise, ghost peaks, and a poor UV cutoff.
-
For Pharmaceutical Synthesis: Impurities can act as reaction inhibitors, particularly catalyst poisons (e.g., sulfur compounds), or participate in side reactions, reducing yield and complicating product purification.[5]
-
For Polymerization Reactions: Water, oxygen, and other reactive impurities can deactivate sensitive catalysts and affect the molecular weight and structure of the resulting polymer.[4]
Q3: I need to remove benzene from my cyclohexane. What's the most effective method?
For significant quantities of benzene, a preliminary treatment with a cold mixture of concentrated nitric and sulfuric acids (nitrating acid) is highly effective.[6] This process converts benzene into nitrobenzene, which can be easily removed by subsequent washing and distillation. For trace amounts, passing the cyclohexane through a column of activated silica gel or alumina is a standard and effective procedure.[4][6]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My HPLC baseline is noisy and shows ghost peaks when using a new bottle of cyclohexane.
Cause: This is a classic sign of UV-absorbing impurities in your HPLC mobile phase. The most likely culprits are aromatic compounds (like benzene) or unsaturated hydrocarbons (like cyclohexene), which are common in lower-grade cyclohexane.
Solution Workflow:
-
Verification: Confirm the issue by running a UV spectrum of your cyclohexane. A high absorbance below 220 nm indicates contamination.
-
Purification Strategy: You will need to remove these UV-active impurities. A sulfuric acid wash followed by distillation is a robust method.
dot
Caption: Workflow for troubleshooting UV-active impurities in HPLC-grade cyclohexane.
Issue 2: My Grignard reaction failed to initiate in cyclohexane.
Cause: Grignard reagents are extremely sensitive to protic impurities, primarily water. Even trace amounts of water will quench the reagent and prevent the reaction from starting. Another, less common, cause could be the presence of peroxides.
Solution Workflow:
-
Verification: The simplest check for water is the "crackle test" (add a small amount of sodium metal; bubbling indicates water). A more definitive test for peroxides involves adding a sample to an acidified potassium iodide (KI) solution; a yellow-brown color indicates the presence of peroxides.
-
Purification Strategy: The cyclohexane must be rigorously dried. Refluxing over a suitable desiccant followed by distillation is the gold standard.
Protocol: Preparation of Anhydrous Cyclohexane
This protocol describes the process for producing highly anhydrous cyclohexane suitable for moisture-sensitive reactions.
Safety First: This procedure involves reactive materials and should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Commercial-grade cyclohexane
-
Calcium hydride (CaH₂) or Sodium metal
-
Distillation apparatus with a drying tube on the receiver
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Decant the cyclohexane from any visible water. Add anhydrous magnesium sulfate (MgSO₄) to the cyclohexane, swirl, and let it stand for at least one hour.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Refluxing: Filter the pre-dried cyclohexane into the distillation flask. Add calcium hydride (CaH₂) (approx. 5-10 g per liter). Causality Note: CaH₂ is an excellent drying agent as it reacts irreversibly with water to produce hydrogen gas and calcium hydroxide, a solid that is easily separated by distillation.
-
Inert Atmosphere: Flush the apparatus with an inert gas like nitrogen or argon.
-
Distillation: Gently heat the flask to reflux the cyclohexane over the CaH₂ for at least 2 hours. After refluxing, begin the distillation.
-
Collection: Collect the fraction boiling at 80-81°C.[1] The receiver flask should be equipped with a drying tube or maintained under an inert atmosphere to protect the anhydrous solvent.
-
Storage: Store the freshly distilled anhydrous cyclohexane over activated molecular sieves (Type 4A) in a tightly sealed bottle to prevent re-absorption of moisture.
General Purification Protocols
This section provides a comprehensive protocol for upgrading common commercial-grade cyclohexane to a high-purity grade suitable for most research applications.
Summary of Purification Methods vs. Impurities
| Impurity | Primary Removal Method | Underlying Principle |
| Benzene | Sulfuric Acid Wash / Adsorption | Sulfonation (acid wash) or preferential binding (adsorption). |
| Cyclohexene | Sulfuric Acid / Permanganate Wash | Polymerization/sulfation (acid) or oxidation (permanganate).[7][8] |
| Water | Chemical Drying / Distillation | Irreversible reaction with desiccants (e.g., CaH₂). |
| Alkanes | Fractional Distillation | Separation based on differences in boiling points.[9] |
| Peroxides | LiAlH₄ Treatment / Alumina Column | Reduction of the peroxide functional group. |
Comprehensive Purification Workflow
dot
Caption: Step-by-step workflow for the comprehensive purification of cyclohexane.
Experimental Details:
-
Permanganate Wash (for removing significant unsaturation): In a separatory funnel, shake the cyclohexane with successive small portions of a 1% potassium permanganate (KMnO₄) solution made acidic with dilute H₂SO₄. Continue until the violet color of the permanganate solution persists, indicating that all oxidizable impurities have been removed.[7]
-
Sulfuric Acid Wash: Wash the cyclohexane with concentrated H₂SO₄ until the acid layer remains colorless.[6] This removes aromatic and remaining unsaturated compounds.
-
Neutralization and Washing: Carefully separate the cyclohexane from the acid layer. Wash it sequentially with water, a 5% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution to remove residual acid, and finally with water until the washings are neutral to litmus paper.[4][6][10]
-
Drying and Distillation: Perform the drying and distillation steps as described in the "Preparation of Anhydrous Cyclohexane" protocol above.
Final Quality Control: The purity of the final product should be verified. Gas chromatography (GC) is ideal for detecting residual hydrocarbon impurities[11], while UV spectroscopy is essential to confirm its suitability for HPLC or other spectroscopic applications.
References
- Purification of cyclohexane - US4433194A.
- Process for purification of cyclohexane - US2637749A.
-
Cyclohexene - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Procedure for Synthesis of Cyclohexene. Writing in Biology, University of Toronto. [Link]
-
Cyclohexane | C6H12 | CID 8078. PubChem, National Institutes of Health. [Link]
-
2.2: Preparation of Cyclohexene from Cyclohexanol. Chemistry LibreTexts. [Link]
-
Analysis of impurities in cyclohexane. Agilent. [Link]
-
Cyclohexane. Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]
-
Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. MDPI. [Link]
-
Purification of Cyclohexane. LookChem. [Link]
-
High purity cyclohexane from petroleum streams by extractive distillation. ResearchGate. [Link]
-
Purity Test of Cyclohexane - with Reference to Japanese Industrial Standards (JIS). Shimadzu. [Link]
-
Impurities in Commercial Cyclohexane on Rtx-DHA-100. Restek. [Link]
-
Cyclohexene Synthesis. University of California, Irvine. [Link]
- Purification of cyclohexanone - US3933916A.
-
Potassium Permanganate Test for Cyclohexane and Cyclohexene. Course Hero. [Link]
-
Cyclohexylbenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Is potassium permanganate soluble in cyclohexane? YouTube. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
Cyclohexane - Substance Information. European Chemicals Agency (ECHA). [Link]
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Preventing degradation of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane during reaction
Welcome to the technical support center for 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound during chemical reactions. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your experiments.
Introduction
This compound is a valuable compound, notably used as a liquid crystal monomer and as a structural motif in the development of novel therapeutics.[1] Its utility is rooted in its rigid bicyclohexane framework and the specific stereochemistry of its substituents.[1] However, the presence of a methoxy ether linkage and saturated cyclohexane rings introduces specific vulnerabilities to degradation under certain experimental conditions. This guide will address the two primary degradation pathways: acid-catalyzed ether cleavage and autoxidation-mediated peroxide formation .
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Acid-Catalyzed Ether Cleavage
Q1: I'm observing unexpected byproducts in my reaction, specifically a hydroxyl-containing compound and a methylated species. What could be the cause?
This is a classic sign of acid-catalyzed cleavage of the methoxy group. Ethers are generally stable but can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr).[2][3] The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol).[2]
The subsequent nucleophilic attack by a halide ion can occur via two mechanisms, depending on the structure of the ether:
-
SN2 Mechanism: For primary and secondary ethers, the nucleophile attacks the less sterically hindered carbon. In the case of this compound, the methyl group is less hindered than the cyclohexyl carbon, leading to the formation of methyl iodide and 4-(4-propylcyclohexyl)cyclohexanol.[3][4][5]
-
SN1 Mechanism: If the ether has a tertiary, benzylic, or allylic group that can form a stable carbocation, the reaction may proceed via an SN1 pathway.[2][3]
Troubleshooting Guide: Preventing Acid-Catalyzed Ether Cleavage
| Symptom | Potential Cause | Recommended Action |
| Formation of 4-(4-propylcyclohexyl)cyclohexanol and a methyl halide. | Presence of strong protic acids (e.g., HI, HBr) or Lewis acids.[2] | 1. Buffer the reaction: If acidic conditions are necessary, consider using a buffered system to maintain a milder pH. 2. Use alternative catalysts: For some transformations, milder acid catalysts or non-acidic methods may be available. For example, iridium-catalyzed ether cleavage offers an alternative under specific conditions.[6] 3. Protect the ether: In a multi-step synthesis, if harsh acidic conditions are unavoidable in a subsequent step, consider if the synthesis can be re-ordered to introduce the methoxy group after the acid-catalyzed step. |
| Decreased yield of the desired product. | Slow degradation over a long reaction time under mildly acidic conditions. | 1. Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion. 2. Lower the reaction temperature: This can often reduce the rate of undesired side reactions like ether cleavage. |
.
Depiction of the SN2 mechanism for acid-catalyzed ether cleavage.
Section 2: Autoxidation and Peroxide Formation
Q2: My stored this compound has developed a sharp, unpleasant odor, and I'm getting inconsistent results in my reactions. What could be the issue?
This is indicative of autoxidation, a process where ethers react with atmospheric oxygen to form hydroperoxides and peroxides.[7] This is a free-radical chain reaction that can be initiated by light, heat, or the presence of contaminants.[7] These peroxide impurities are not only a source of inconsistency in reactions but can also be explosive, especially upon concentration or heating.[7]
Troubleshooting Guide: Preventing and Detecting Peroxide Formation
| Symptom | Potential Cause | Recommended Action |
| Inconsistent reaction outcomes; sharp odor from the stored compound. | Formation of peroxides due to autoxidation. | 1. Add a stabilizer: Add an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-250 ppm) to scavenge free radicals.[8] 2. Proper storage: Store the compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen. Store in a cool, dark place. 3. Test for peroxides: Before use, especially if the compound has been stored for an extended period, test for the presence of peroxides. |
| Visible crystals or a viscous oily layer in the stored compound. | High concentration of peroxides. | DO NOT USE OR ATTEMPT TO OPEN THE CONTAINER. This is a sign of a potentially explosive concentration of peroxides. Contact your institution's environmental health and safety office for proper disposal procedures.[7] |
Experimental Protocol: Detection of Peroxides
There are two common methods for detecting peroxides in ethers:
Method 1: Peroxide Test Strips
This is the most convenient method for semi-quantitative analysis.
-
Obtain commercially available peroxide test strips suitable for organic solvents.
-
Dip the test strip into the this compound sample for the time specified by the manufacturer.
-
Remove the strip and compare the color change to the provided chart to determine the peroxide concentration.
-
If the concentration is at or above 25 ppm, the solvent should be treated to remove peroxides or disposed of properly.[9]
Method 2: Iodide-Based Test
This is a qualitative test based on the oxidation of iodide to iodine by peroxides.
-
In a test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals and shake.
-
The appearance of a yellow to brown color indicates the presence of peroxides. A faint color suggests a low concentration, while a dark brown color indicates a high concentration.
.
Workflow for handling and testing for peroxides.
References
-
Filo. (2025, October 14). Discuss the mechanism for the following reactions: Cyclohexyl methyl eth... Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
PubMed. (n.d.). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Retrieved from [Link]
-
ACS Publications. (2020, May 12). Selectivity and Mechanism of Iridium-Catalyzed Cyclohexyl Methyl Ether Cleavage. ACS Catalysis. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies of Calamitic Liquid Crystalline Compounds Involving Ester-Azo Central Linkages with a Biphenyl Moiety. Retrieved from [Link]
-
XMB. (2012, April 20). Adding and stabilisers to/from ethers and halohydrocarbons. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation. Retrieved from [Link]
-
Taylor & Francis Online. (2021, July 20). Synthesis and study the liquid crystalline behaviors of double Schiff bases bearing ester linkage as. Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction products from a hindered phenol (BHT) during autoxidation (a), resonance stabilization of phenoxy radical (b). Retrieved from [Link]
- Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). INFORMATION ON PEROXIDE-FORMING COMPOUNDS. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Effect of terminal metamers and homologous with imine and ester groups on mesomorphism and their DFT study. Liquid Crystals. Retrieved from [Link]
-
YouTube. (2021, August 31). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). Retrieved from [Link]
-
LookChem. (n.d.). 2-methoxy-4-propylcyclohexan-1-ol|23950-98-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Mesophase stability of new Schiff base ester liquid crystals with different polar substituents. Retrieved from [Link]
-
Utah Tech University. (n.d.). Learning Guide for Chapter 16 - Ethers and Epoxides. Retrieved from [Link]
-
PubMed Central. (n.d.). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclohexylbenzene. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from [Link]
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Technical Support Center: Impurity Identification in Synthesized Liquid Crystals via NMR Spectroscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for interpreting NMR spectra to identify impurities in your synthesized liquid crystal samples. Our focus is on providing not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your analytical process.
Frequently Asked Questions (FAQs)
Here are answers to some of the common questions encountered during the NMR analysis of liquid crystals.
Q1: I see a singlet at ~1.56 ppm in my CDCl₃ ¹H NMR spectrum. What is it likely to be?
A: A singlet around 1.56 ppm in a ¹H NMR spectrum recorded in CDCl₃ is very commonly attributed to water (H₂O).[1] The chemical shift of water is highly variable and can be influenced by temperature, concentration, and the presence of hydrogen bonding with your analyte.[2]
Q2: My baseline is "wavy" or distorted. What could be the cause?
A: A distorted baseline is often a sign of issues with the magnetic field homogeneity across your sample. This can be caused by several factors, including poorly shimmed magnets, the presence of undissolved solid particles, or air bubbles in the NMR tube.[3] It is crucial to ensure your sample is fully dissolved and free of particulates before analysis.[3]
Q3: How can I differentiate between a real impurity peak and a spectral artifact like a spinning sideband?
A: Spinning sidebands are artifacts that appear as pairs of peaks symmetrically flanking a large, sharp signal (often the solvent or your main compound). Their intensity is proportional to the spinning rate of the sample. To confirm if a peak is a spinning sideband, you can change the spinning rate; the position of the sidebands will shift, while a true impurity peak will remain at the same chemical shift.
Q4: What are some of the most common organic solvent impurities I might see in my spectrum?
A: Common residual solvents from synthesis and purification include acetone, diethyl ether, ethyl acetate, hexane, dichloromethane, and toluene.[2][4][5] These are often introduced during extraction and chromatography steps. Consulting a table of common NMR solvent impurities is the first step in identifying these peaks.[1][2][4][5][6]
Q5: Why are my ¹H NMR peaks for the liquid crystal broad, even in the isotropic phase?
A: While you expect sharp peaks in the isotropic phase, residual ordering or aggregation of the liquid crystal molecules can lead to peak broadening. This can be influenced by the concentration of your sample and the temperature. Additionally, paramagnetic impurities, such as dissolved oxygen, can also cause significant line broadening.[3] Degassing your sample can sometimes help to sharpen the signals.[3]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving common and complex issues in your NMR analysis.
Guide 1: An Unknown Peak in Your ¹H NMR Spectrum
The appearance of an unexpected peak in your ¹H NMR spectrum can be unsettling. This guide will walk you through a logical process to identify the source of the signal.
Causality: Unidentified signals in a ¹H NMR spectrum can originate from various sources: residual solvents from the synthesis or purification, byproducts of the reaction, degradation products of your target molecule, or external contaminants. A systematic approach is necessary to pinpoint the identity of the impurity.
Troubleshooting Workflow:
Caption: Workflow for Identifying an Unknown NMR Peak.
Step-by-Step Protocol:
-
Initial Check: Common Solvents and Reagents:
-
Action: Compare the chemical shift (ppm) of the unknown peak to published tables of common laboratory solvents and impurities.[1][2][4][5][6] Pay close attention to the deuterated solvent you used, as chemical shifts are solvent-dependent.[1]
-
Rationale: Residual solvents from synthesis (e.g., THF, toluene) or purification (e.g., ethyl acetate, hexane, dichloromethane) are the most frequent culprits.[2][4]
-
Action: Review your synthetic route. Could the peak correspond to an unreacted starting material or a common byproduct?
-
Rationale: Incomplete reactions or side reactions can lead to the presence of these species in your final product.
-
-
Structural Elucidation with 1D NMR Clues:
-
Action: Analyze the multiplicity (singlet, doublet, triplet, etc.) and integration of the unknown peak.
-
Rationale: The multiplicity provides information about the number of neighboring protons, while the integration gives a relative ratio of the protons giving rise to this signal compared to your main compound.
-
-
Advanced Analysis with 2D NMR:
-
Action: If the impurity is present in a sufficient concentration (typically >1-2%), acquire 2D NMR spectra.[7]
-
Rationale: 2D NMR experiments are powerful tools for determining the connectivity of atoms in a molecule.[7][8]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[7] This helps to build fragments of the impurity's structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons.[7] This is a crucial step in assigning both the ¹H and ¹³C spectra of the impurity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[7] It is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.
-
-
-
Confirmation with Other Techniques:
-
Action: If the identity of the impurity is still uncertain, consider complementary analytical techniques.
-
Rationale: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which is a critical piece of information for confirming its structure.
-
Guide 2: Preparing a High-Quality NMR Sample of a Liquid Crystal
The quality of your NMR spectrum is directly dependent on the quality of your sample preparation. For liquid crystals, which can be viscous and have unique solubility properties, careful preparation is paramount.
Causality: Poor sample preparation can lead to a host of spectral problems, including broad peaks, a distorted baseline, and poor signal-to-noise.[3] Ensuring a homogeneous solution free of particulates and paramagnetic species is essential for acquiring high-resolution spectra.[3]
Step-by-Step Protocol:
-
Select the Appropriate NMR Tube:
-
Action: Use a high-quality, clean, and dry 5 mm NMR tube.
-
Rationale: Scratches or imperfections in the glass can distort the magnetic field. Residual cleaning solvents or water can appear as impurity peaks in your spectrum.
-
-
Determine the Optimal Concentration:
-
Action: Weigh an appropriate amount of your liquid crystal sample (typically 5-10 mg for ¹H NMR).
-
Rationale: The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable amount of time, but not so high that it leads to viscosity-related peak broadening or aggregation.
-
-
Choose the Right Deuterated Solvent:
-
Action: Select a deuterated solvent in which your liquid crystal is fully soluble. Common choices include CDCl₃, DMSO-d₆, and acetone-d₆.
-
Rationale: The solvent must fully dissolve your sample to create a homogeneous solution.[3] The residual peak of the deuterated solvent should not overlap with key signals from your compound.
-
-
Dissolution and Homogenization:
-
Action: Add the deuterated solvent (typically 0.6-0.7 mL) to the NMR tube containing your sample.
-
Rationale: This volume ensures that the sample is within the detection region of the NMR probe.
-
Action: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the sample against a light source to check for any undissolved particles.
-
Rationale: A homogeneous magnetic field can only be achieved with a true solution.[3]
-
Action (Optional): For viscous samples or those prone to air bubbles, centrifuging the NMR tube can help to remove bubbles.[9]
-
-
Filtering (If Necessary):
-
Action: If solid particles are present, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube.
-
Rationale: Particulates will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks.[3]
-
Data and Reference Tables
Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Impurities
This table provides the approximate chemical shifts of common laboratory solvents in several deuterated solvents. Note that these values can vary slightly with temperature and sample concentration.[1]
| Impurity | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| In CDCl₃ | ||
| Acetone | 2.17 | 30.6, 206.7 |
| Diethyl Ether | 1.21 (t), 3.48 (q) | 15.2, 66.0 |
| Dichloromethane | 5.30 | 53.8 |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | 14.2, 21.0, 60.4, 171.1 |
| n-Hexane | 0.88 (t), 1.26 (m) | 14.1, 22.7, 31.5 |
| Toluene | 2.36 (s), 7.17-7.28 (m) | 21.4, 125.5, 128.4, 129.2, 137.9 |
| Water | 1.56 (s, broad) | - |
| In DMSO-d₆ | ||
| Acetone | 2.09 | 29.8, 206.0 |
| Diethyl Ether | 1.09 (t), 3.38 (q) | 15.1, 65.5 |
| Dichloromethane | 5.76 | 54.2 |
| Ethyl Acetate | 1.17 (t), 1.99 (s), 4.03 (q) | 14.1, 20.7, 59.8, 170.3 |
| n-Hexane | 0.86 (t), 1.25 (m) | 13.9, 22.1, 31.0 |
| Toluene | 2.31 (s), 7.12-7.29 (m) | 20.9, 125.3, 128.2, 129.0, 137.8 |
| Water | 3.33 (s, broad) | - |
Data compiled from references[2],[4],[1],[6],[5]. Multiplicities: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Dong, R. Y. (2009). NMR Spectroscopy in Liquid Crystalline and Ordered Phases. ResearchGate. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences. [Link]
-
Yadav, R. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1083-1099. [Link]
-
Moser, A. (2009, June 14). Distinguishing Impurities … Part 1. ACD/Labs. [Link]
-
Emsley, J. W., & Lindon, J. C. (1975). NMR Spectroscopy using Liquid Crystal Solvents. Pergamon. [Link]
-
University of Warwick. How to make an NMR sample. University of Warwick. [Link]
-
Celebre, G., & De Luca, G. (2017). Nuclear magnetic resonance: a powerful tool to study liquid crystals. Liquid Crystals Today, 26(1), 2-15. [Link]
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- 9. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Optimizing the Solubility of Novel Liquid Crystal Motifs in Host Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with novel liquid crystal (LC) materials. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility of new liquid crystal motifs in host mixtures. Our approach is rooted in fundamental scientific principles and validated experimental protocols to empower you to overcome solubility hurdles and accelerate your research and development efforts.
Introduction: The Solubility Challenge in Liquid Crystal Formulations
The successful integration of a novel liquid crystal motif into a host mixture is paramount for achieving the desired physicochemical properties, such as a broad mesophase temperature range, optimal optical anisotropy, and long-term stability. However, poor solubility of the new motif is a frequent and significant obstacle. This guide will walk you through a systematic approach to diagnosing and resolving these solubility issues, ensuring the robust performance of your liquid crystal formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular factors that govern the solubility of a new liquid crystal motif in a host mixture?
A1: The solubility of a liquid crystal guest in a host mixture is fundamentally governed by the principle of "like dissolves like," which is dictated by intermolecular interactions. Key molecular factors include:
-
Molecular Shape and Size: Molecules with similar shapes and sizes tend to be more miscible.[1] A significant mismatch in length, breadth, or the presence of bulky side groups on the new motif compared to the host molecules can hinder solubility.
-
Polarity and van der Waals Interactions: The compatibility of the polar and non-polar regions of the guest and host molecules is crucial. Aromatic cores, polar terminal groups (e.g., -CN, -F, -NCS), and aliphatic chains all contribute to the overall intermolecular forces.[2]
-
Hydrogen Bonding Capability: The presence of hydrogen bond donors or acceptors can significantly influence miscibility, especially in mixtures containing protic species.
-
Flexibility: Rigid molecules often have higher melting points and lower solubility. Introducing flexible spacers (e.g., alkyl chains) in the molecular design can improve solubility by lowering the melting point.[1]
Q2: How can I qualitatively predict the potential for good solubility before beginning extensive experimentation?
A2: A preliminary assessment can save considerable time and resources. A good starting point is a comparative analysis of the molecular structures of your new motif and potential host mixture components. Look for similarities in the core structures, terminal groups, and the length of any alkyl chains. Additionally, consider the clearing points (the temperature of the transition from the liquid crystal phase to the isotropic liquid phase) of the individual components.[3] A large disparity in clearing points can sometimes indicate poor miscibility.
Q3: What are the initial signs of poor solubility in a newly prepared liquid crystal mixture?
A3: Early detection of solubility issues is key. Be vigilant for the following indicators during and after the preparation of your mixture:
-
Visual Cloudiness or Turbidity: At temperatures where the mixture should be in a uniform liquid crystal or isotropic phase, any cloudiness or haziness suggests phase separation.[3]
-
Presence of Solid Precipitate: If the new motif crystallizes out of the mixture upon cooling, its solubility limit has been exceeded.
-
Inconsistent or Drifting Clearing Point: A sharp, reproducible clearing point is indicative of a homogeneous mixture. A broad or shifting clearing point can signal insolubility or instability.
-
Phase Separation Under Microscopic Examination: Polarized optical microscopy (POM) is an invaluable tool for observing the texture of the liquid crystal phase. The appearance of distinct domains with different textures or the presence of crystalline structures confirms phase separation.[4]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
Problem 1: The new liquid crystal motif does not fully dissolve in the host mixture, even at elevated temperatures.
This issue points to a fundamental immiscibility between the guest motif and the host mixture at the tested concentration. The intermolecular forces of the like molecules (guest-guest and host-host) are stronger than the interactions between the guest and host molecules.
Caption: Troubleshooting workflow for an insoluble motif.
-
Re-evaluate Host Mixture Composition:
-
Rationale: The composition of the host mixture can be tailored to better match the properties of the new motif.
-
Action: Systematically vary the components of the host mixture. If your new motif has a highly polar nature, increase the proportion of polar components in the host. Conversely, for a non-polar motif, increase the non-polar constituents. The goal is to create a host environment with a more compatible average polarity.
-
Protocol: Prepare a series of small-batch formulations with varying host component ratios. Use the "Protocol for Determining Liquid Crystal Solubility" (see below) to assess the solubility in each.
-
-
Employ a Cosolvent Strategy:
-
Rationale: A cosolvent is a substance added in a small amount to the primary solvent system to increase the solubility of a poorly soluble compound.[5] In the context of liquid crystal mixtures, a carefully chosen cosolvent can disrupt the self-association of the insoluble motif, facilitating its interaction with the host.
-
Action: Introduce a small percentage (typically 1-5% by weight) of a cosolvent that is miscible with both the new motif and the host mixture. The selection of a cosolvent should be guided by its ability to bridge the polarity gap between the guest and the host.
-
Data Presentation:
-
| Cosolvent Type | Example | Primary Mechanism of Action |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | Disrupts strong dipole-dipole interactions. |
| Polar Protic | Short-chain alcohols (e.g., ethanol) | Can form hydrogen bonds and reduce the polarity of the overall system.[6] |
| Non-polar | Toluene, Cyclohexane | Enhances solubility of non-polar motifs in more polar hosts. |
-
Consider Structural Modification of the Motif:
-
Rationale: If formulation approaches are insufficient, a medicinal chemistry approach may be necessary. Modifying the structure of the new motif can intrinsically improve its solubility.
-
Action: Consider synthesizing analogues of your motif with features known to enhance solubility, such as:
-
Adding flexible alkyl or alkoxy chains.[1]
-
Introducing lateral substituents to disrupt crystal packing.
-
Altering the core structure to be more compatible with common host materials.
-
-
Problem 2: The new motif dissolves at high temperatures but precipitates out upon cooling to the desired operating temperature.
This is a classic case of temperature-dependent solubility. The solubility of the motif in the host mixture is insufficient to maintain a stable solution at lower temperatures. The mixture becomes supersaturated upon cooling, leading to crystallization.
Caption: Troubleshooting workflow for precipitation upon cooling.
-
Optimize Concentration:
-
Rationale: The simplest solution may be to operate below the solubility limit at the target temperature.
-
Action: Systematically decrease the concentration of the new motif in the mixture until precipitation is no longer observed upon cooling. This will define the practical solubility limit for that specific formulation.
-
-
Introduce a Crystallization Inhibitor:
-
Rationale: Certain additives can interfere with the nucleation and growth of crystals, allowing a supersaturated solution to remain stable for longer.
-
Action: Add a small amount of a structurally dissimilar molecule that can disrupt the ordered packing required for crystallization. This could be a molecule with a bulky side group or a bent core structure.
-
-
Modify the Host Mixture for Lower Temperature Solubility:
-
Rationale: The composition of the host mixture can be adjusted to improve the solubility of the guest at lower temperatures.
-
Action: Introduce components into the host mixture that are known to form eutectic mixtures, which have lower melting points than the individual components. This can extend the liquid phase to lower temperatures and improve the solubility of the guest.
-
Key Experimental Protocols
Protocol for Determining Liquid Crystal Solubility and Clearing Point
This protocol provides a standardized method for assessing the solubility of a new liquid crystal motif in a host mixture and determining the clearing point of the resulting formulation.
-
New liquid crystal motif (guest)
-
Liquid crystal host mixture components
-
Vials with caps
-
Hot plate with magnetic stirring
-
Temperature probe
-
Polarized Optical Microscope (POM) with a hot stage[4]
-
Differential Scanning Calorimeter (DSC)[7]
-
Preparation of the Mixture:
-
Accurately weigh the desired amounts of the new liquid crystal motif and the host mixture components into a vial.
-
Add a small magnetic stir bar.
-
Seal the vial and place it on the hot plate.
-
Heat the mixture to a temperature approximately 10-20 °C above the expected clearing point while stirring.
-
Continue heating and stirring until the mixture is completely molten and visually homogeneous.
-
-
Solubility Assessment using Polarized Optical Microscopy (POM):
-
Place a small drop of the molten mixture onto a clean microscope slide and cover with a coverslip.
-
Place the slide on the hot stage of the POM, maintaining the temperature above the clearing point. The sample should appear dark (isotropic).
-
Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).
-
Observe the sample as it cools through the clearing point and into the liquid crystal phase. Note the temperature at which the first liquid crystal textures appear. This is the clearing point.[3]
-
Continue to cool the sample to room temperature, carefully observing for any signs of precipitation or phase separation. A stable, homogeneous mixture will exhibit a uniform liquid crystal texture.[4]
-
-
Quantitative Analysis using Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the prepared mixture into a DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the clearing point.
-
Cool the sample at the same rate to a temperature below the solid-to-liquid crystal transition.
-
Perform a second heating scan at the same rate. The peak of the endothermic transition on the second heating scan corresponds to the clearing point. A sharp, single peak indicates a homogeneous mixture. Multiple or broad peaks can suggest insolubility or the presence of multiple phases.[7]
-
References
-
Wikipedia. (n.d.). Liquid crystal. Retrieved January 26, 2026, from [Link]
-
IOSR Journal. (2020, December 17). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). a review on liquid crystal. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2025, August 10). A Practical Guide to the Preparation of Liquid Crystal-Templated Microparticles. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved January 26, 2026, from [Link]
-
Scribd. (n.d.). ASTM E203-16 - Water Using Volumetric Karl Fischer Titration. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). Spinodal Temperatures at the Nematic to Isotropic Phase Transition from Precise Volumetric Measurements. Retrieved January 26, 2026, from [Link]
-
European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved January 26, 2026, from [Link]
-
AIP Publishing. (n.d.). Simulating the nematic-isotropic phase transition of liquid crystal model via generalized replica-exchange method. Retrieved January 26, 2026, from [Link]
-
Powerplants 8 - Exhibit No. 8H. (n.d.). ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by. Retrieved January 26, 2026, from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved January 26, 2026, from [Link]
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ASTM International. (n.d.). E203 − 16 - Standard Test Method for - Water Using Volumetric Karl Fischer Titration1. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Schematic depictions of common flexural strength configurations. In... | Download Scientific Diagram. Retrieved January 26, 2026, from [Link]
-
Merck Group. (n.d.). Liquid crystal phases. Retrieved January 26, 2026, from [Link]
-
PubMed Central. (n.d.). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. Retrieved January 26, 2026, from [Link]
-
ASTM International. (n.d.). Determination of Water Absorption and Associated Properties by Vacuum Method for Pressed Ceramic Tiles and Glass Tiles and Boil. Retrieved January 26, 2026, from [Link]
-
YouTube. (2016, May 18). Preparing Liquid Crystals. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved January 26, 2026, from [Link]
-
eralytics. (n.d.). ASTM D4052. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved January 26, 2026, from [Link]
-
ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Liquid Crystal Research and Novel Applications in the 21st Century. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Rational Coformer or Solvent Selection for Pharmaceutical Cocrystallization or Desolvation. Retrieved January 26, 2026, from [Link]
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ISO. (n.d.). ISO 14704-1 Standard Test for Determination of Elasticity of Fabrics. Retrieved January 26, 2026, from [Link]
-
University of Southampton. (2022, July 4). Structural investigations of novel liquid crystals - ePrints Soton. Retrieved January 26, 2026, from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved January 26, 2026, from [Link]
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PubMed. (n.d.). Crystallization and Flexural Strength Optimization of Fine-Grained Leucite Glass-Ceramics for Dentistry. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (n.d.). Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. Retrieved January 26, 2026, from [Link]
-
SPL. (2024, April 24). ASTM E203 (Water Content – Karl Fischer – Volumetric). Retrieved January 26, 2026, from [Link]
-
ASTM International. (n.d.). D4052 – 11 - Standard Test Method for - Density, Relative Density, and API Gravity of Liquids by Digital Density Meter1. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2010, June 3). Cocrystal Formation from Solvent Mixtures | Crystal Growth & Design. Retrieved January 26, 2026, from [Link]
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ACS Publications. (n.d.). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals | Chemistry of Materials. Retrieved January 26, 2026, from [Link]
-
Ben-Gurion University Research Portal. (1986, December 19). Guidelines for selecting or synthesizing nematic liquid crystals. Retrieved January 26, 2026, from [Link]
-
Savant Labs. (n.d.). ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2022, November 2). (PDF) Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions to Improve Oral Absorption of Naftopidil. Retrieved January 26, 2026, from [Link]
-
Optica Publishing Group. (n.d.). Polarimetric method for liquid crystal displays characterization in presence of phase fluctuations. Retrieved January 26, 2026, from [Link]
-
Huber Kältemaschinenbau. (n.d.). Solubility determination and crystallization. Retrieved January 26, 2026, from [Link]
-
Acta Physica Polonica A. (2014, February 14). GUEST EFFECT ON NEMATIC-ISOTROPIC PHASE TRANSITION TEMPERATURE OF LIQUID CRYSTAL 6CΗΒΤ. Retrieved January 26, 2026, from [Link]
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MaTestLab. (2024, October 29). ASTM C373 Test for Ceramic & Glass Tiles Quality - Infinita Lab. Retrieved January 26, 2026, from [Link]
-
arXiv. (n.d.). Continuous isotropic – nematic transition in compressed rod-line liquid crystal based nanocolloid Joanna Łoś1, Aleksandra*. Retrieved January 26, 2026, from [Link]
-
MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel. Retrieved January 26, 2026, from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved January 26, 2026, from [Link]
-
Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved January 26, 2026, from [Link]
-
Infinita Lab. (n.d.). ASTM C373 Test for Ceramic & Glass Tiles Quality. Retrieved January 26, 2026, from [Link]
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Technical Support Center: Viscosity Control in Nematic Liquid Crystal Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with nematic liquid crystal mixtures. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of viscosity. High viscosity can be a significant hurdle in experimental setups and device applications, impacting response times and overall performance. Here, we dissect the underlying principles and offer practical solutions to help you effectively manage and reduce the viscosity of your nematic liquid crystal mixtures.
Troubleshooting Guide: Common Viscosity-Related Issues
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My nematic liquid crystal mixture has a much higher viscosity than expected, leading to slow response times in my electro-optical setup.
-
Possible Cause 1: Suboptimal Operating Temperature. The viscosity of nematic liquid crystals is highly dependent on temperature.[1][2][3] As temperature decreases, viscosity typically increases significantly.[1][2][3] Your experimental temperature might be too low for the specific mixture you are using.
-
Solution:
-
Characterize Temperature Dependence: If not already known, measure the viscosity of your mixture at various temperatures to determine its temperature-viscosity profile.
-
Increase Operating Temperature: If your experimental setup allows, gradually increase the temperature of your liquid crystal cell. Even a few degrees Celsius can lead to a notable reduction in viscosity. Be mindful of the clearing point of your mixture to avoid transitioning to the isotropic phase.
-
Select a Low Activation Energy Mixture: For applications requiring operation over a wide temperature range, especially at low temperatures, select a liquid crystal mixture with a low activation energy.[4][5] This will suppress the rate at which viscosity increases as the temperature drops.[4][5]
-
-
Possible Cause 2: Inappropriate Mixture Composition. The molecular structure of the constituent liquid crystals significantly influences the overall viscosity of the mixture.[6][7][8] Molecules with long alkyl chains, bulky lateral groups, or strong intermolecular interactions tend to exhibit higher viscosity.[6][7]
-
Solution:
-
Introduce Low-Viscosity Additives: Incorporate non-polar diluents into your mixture.[4] These are typically low-viscosity liquid crystals that can effectively reduce the overall viscosity of the formulation.
-
Reformulate with Shorter-Chain Molecules: If you are synthesizing your own liquid crystals or have a choice of components, opt for molecules with shorter alkyl chains and less complex core structures.
-
Consult Supplier Data Sheets: When using commercial mixtures, carefully review the manufacturer's specifications for viscosity and select a product that meets your low-viscosity requirements.
-
Issue 2: I'm observing inconsistent viscosity measurements for the same liquid crystal mixture.
-
Possible Cause 1: Temperature Fluctuations. As mentioned, viscosity is very sensitive to temperature changes.[1][9] Even minor fluctuations in your laboratory's ambient temperature can affect your measurements, leading to poor reproducibility.[9]
-
Solution:
-
Use a Temperature-Controlled Stage: Employ a heating/cooling stage with precise temperature control for your viscometer or experimental setup.
-
Allow for Thermal Equilibration: Ensure your sample has reached thermal equilibrium at the set temperature before starting any measurements.[1] A waiting time of at least five minutes after reaching the target temperature is recommended.[1]
-
Monitor and Record Temperature: Continuously monitor and record the temperature throughout your experiment to correlate any viscosity variations with temperature changes.
-
-
Possible Cause 2: Sample Contamination or Degradation. The introduction of impurities, such as solvents from cleaning procedures or moisture from the air, can alter the viscosity of your mixture. Some liquid crystals can also degrade over time, especially when exposed to UV light or high temperatures.
-
Solution:
-
Ensure Cleanliness: Thoroughly clean all glassware and equipment that will come into contact with your liquid crystal mixture. Ensure they are completely dry before use.[1]
-
Handle in a Controlled Environment: Whenever possible, handle your liquid crystal mixtures in a clean, dry environment, such as a glovebox, to minimize exposure to atmospheric moisture.
-
Store Properly: Store your liquid crystal mixtures in airtight, opaque containers and in a cool, dark place to prevent degradation.
-
Use Fresh Samples: For critical experiments, use fresh samples from a new batch to rule out degradation as a source of inconsistency.
-
-
Possible Cause 3: Presence of Defects or Non-Uniform Alignment. In microrheology experiments, the presence of disclinations or other defects in the liquid crystal structure near the probe can affect the measured mechanical response.[10]
-
Solution:
-
Careful Sample Preparation: Prepare your liquid crystal cells with appropriate alignment layers to promote a uniform director configuration.
-
Microscopic Observation: Use polarized optical microscopy to inspect your sample for defects before and during the measurement.
-
Localized Measurements: If using techniques like optical tweezers, carefully select a defect-free region for your measurements.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between molecular structure and the viscosity of a nematic liquid crystal?
The viscosity of a nematic liquid crystal is intrinsically linked to its molecular structure.[6][7] Key factors include:
-
Molecular Shape: Calamitic (rod-like) molecules are the basis of the nematic phase.[11][12] Longer molecules generally lead to higher viscosity due to increased intermolecular interactions and entanglement.
-
Rigid Core: The composition of the rigid core of the molecule (e.g., phenyl rings, cyclohexyl rings) influences its polarity and polarizability, affecting intermolecular forces and thus viscosity.[8]
-
Linking Groups: The groups connecting the rigid core components can impact molecular flexibility and packing, which in turn affects viscosity.[6]
-
Terminal Groups (Alkyl Chains): The length and branching of the terminal alkyl chains play a significant role. Longer, more flexible chains tend to increase viscosity.
-
Lateral Substituents: The presence of atoms or small groups on the sides of the liquid crystal molecule can hinder molecular rotation and increase viscosity.[6]
Q2: How does temperature affect the different viscosity coefficients in a nematic liquid crystal?
Nematic liquid crystals are anisotropic fluids, meaning their properties, including viscosity, are direction-dependent.[11][13] The most commonly discussed is the rotational viscosity (γ₁), which is a measure of the internal friction experienced by the director rotating. Generally, as temperature increases, the kinetic energy of the molecules increases, leading to a decrease in all viscosity coefficients, including rotational viscosity.[2][3] However, the exact temperature dependence can be complex and is often modeled by empirical or semi-empirical equations.[14]
Q3: Can I use additives to reduce the viscosity of my nematic liquid crystal mixture? What are the potential trade-offs?
Yes, adding certain components is a common and effective strategy.
-
Low-Viscosity Nematic Diluters: Adding a nematic liquid crystal with an inherently low viscosity is a straightforward approach.[4]
-
Non-Liquid Crystalline Additives: In some cases, non-mesogenic (non-liquid crystalline) components can be added in small amounts to reduce viscosity.[15]
Potential Trade-offs:
-
Reduced Nematic Range: The addition of non-mesogenic or even some low-viscosity liquid crystalline components can lower the clearing point (the temperature at which the material transitions to an isotropic liquid) and narrow the nematic temperature range.
-
Altered Optical Properties: Additives will change the birefringence (Δn) and dielectric anisotropy (Δε) of the mixture. These parameters may need to be re-characterized and adjusted for your specific application.
-
Phase Separation: There is a risk of phase separation if the additive is not sufficiently soluble in the liquid crystal host.
Q4: What are the best practices for accurately measuring the viscosity of a nematic liquid crystal mixture?
Accurate viscosity measurement requires careful experimental technique.
-
Choose the Right Method: Several techniques are available, including capillary viscometry, rotational viscometry, and electro-optical methods for determining rotational viscosity.[9][10][14] The choice depends on the specific viscosity coefficient you need to measure and the nature of your sample.
-
Precise Temperature Control: As emphasized earlier, maintaining a stable and uniform temperature is crucial.[1][9]
-
Proper Sample Alignment: For measurements of anisotropic viscosity coefficients, ensuring a well-defined and uniform alignment of the liquid crystal director is essential.
-
Calibration: Regularly calibrate your viscometer with standard fluids of known viscosity.
-
Cleanliness: Avoid any contamination of your sample.[1]
Experimental Protocols
Protocol 1: Formulation of a Low-Viscosity Nematic Mixture
Objective: To reduce the viscosity of a host nematic liquid crystal (Host A) by adding a low-viscosity diluter (Diluter B).
Materials:
-
Host nematic liquid crystal (Host A)
-
Low-viscosity nematic liquid crystal diluter (Diluter B)
-
Analytical balance
-
Small glass vials with airtight caps
-
Vortex mixer
-
Hot plate with magnetic stirring
Procedure:
-
Determine Target Compositions: Decide on a range of weight percentages for Diluter B to be added to Host A (e.g., 5%, 10%, 15%, 20% by weight).
-
Weighing: In a clean, tared glass vial, accurately weigh the desired amount of Host A.
-
Addition of Diluter: Accurately weigh and add the corresponding amount of Diluter B to the same vial.
-
Mixing: a. Securely cap the vial. b. Gently heat the vial on a hot plate to a temperature above the clearing point of both components to ensure they are in the isotropic phase. This facilitates homogeneous mixing. c. Mix thoroughly using a vortex mixer for 2-3 minutes. d. If using magnetic stirring, add a small stir bar to the vial before capping and place it on the hot plate stirrer.
-
Cooling and Equilibration: a. Turn off the heat and allow the mixture to cool slowly to room temperature. b. Leave the mixture to equilibrate for several hours to ensure a stable and uniform nematic phase.
-
Characterization: a. Measure the viscosity of each new mixture using a calibrated viscometer at a controlled temperature. b. Characterize other relevant properties, such as the clearing point and birefringence, to understand the trade-offs of adding the diluter.
Data Presentation
Table 1: Effect of Diluter B on the Viscosity and Clearing Point of Host A
| Mixture Composition (Diluter B wt%) | Rotational Viscosity (mPa·s) at 25°C | Clearing Point (°C) |
| 0 (Pure Host A) | 50 | 95 |
| 5 | 42 | 91 |
| 10 | 35 | 87 |
| 15 | 28 | 82 |
| 20 | 22 | 76 |
Visualizations
Relationship between Factors Affecting Viscosity
Caption: Key factors influencing the viscosity of nematic liquid crystals.
Troubleshooting Workflow for High Viscosity
Caption: A logical workflow for troubleshooting high viscosity issues.
References
-
Title: Ultra-low viscosity liquid crystal materials Source: Optica Publishing Group URL: [Link]
-
Title: A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display Source: MDPI URL: [Link]
-
Title: Liquid crystal - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Design of nematic liquid crystals to control microscale dynamics Source: PMC - PubMed Central URL: [Link]
-
Title: What are the various possible sources of errors in the 'viscosity of liquids experiment'? Source: Quora URL: [Link]
-
Title: Dendritic patterns from shear-enhanced anisotropy in nematic liquid crystals Source: DSpace@MIT URL: [Link]
-
Title: Measurement of liquid viscosity using quartz crystal microbalance (QCM) based on GA-BP neural network Source: AIP Publishing URL: [Link]
-
Title: Rotational viscosity of nematic liquid crystals A critical examination of existing models Source: Taylor & Francis Online URL: [Link]
-
Title: Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles Source: Optica Publishing Group URL: [Link]
-
Title: Ultra-low viscosity liquid crystal materials Source: ResearchGate URL: [Link]
-
Title: Rotational viscosity and molecular structure of nematic liquid crystals Source: AIP Publishing URL: [Link]
- Title: Low viscosity liquid crystal material Source: Google Patents URL
-
Title: Introductory Chapter: Nematic Liquid Crystals Source: ResearchGate URL: [Link]
-
Title: Temperature dependence of apparent viscosity of the pure nematic liquid... Source: ResearchGate URL: [Link]
-
Title: Rotational Viscosity in a Nematic Liquid Crystal: A Theoretical Treatment and Molecular Dynamics Simulation Source: ResearchGate URL: [Link]
-
Title: Interplay between bulk and molecular viscosity of a soft glassy nematic gel Source: Taylor & Francis Online URL: [Link]
-
Title: Viscosity and Molecular Structure Source: ResearchGate URL: [Link]
-
Title: Influence of the Molecular Structure of Constituents and Liquid Phase Non-Ideality on the Viscosity of Deep Eutectic Solvents Source: PMC - NIH URL: [Link]
-
Title: Low-temperature properties of nematic liquid crystal materials for display Source: Taylor & Francis Online URL: [Link]
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Technical Support Center: Control & Optimization of Cyclohexane Ring Stereochemistry
Introduction: The cyclohexane ring is a foundational scaffold in a vast array of molecules, from pharmaceuticals to advanced materials.[1] Its inherent conformational flexibility, while crucial for biological activity, presents a significant challenge during chemical synthesis: the undesired isomerization of stereocenters. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to diagnose and prevent unwanted isomerization of the cyclohexane ring, ensuring target molecule integrity and stereochemical purity.
Part 1: Foundational Concepts - Understanding Cyclohexane Isomerization
Before troubleshooting, it's crucial to grasp the fundamentals of cyclohexane's structure and the thermodynamic drivers of isomerization.
The Chair Conformation and Ring Flipping
The cyclohexane ring is not planar. To alleviate angle and eclipsing strains, it predominantly adopts a puckered "chair" conformation.[1][2] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:
-
Axial (a): Six bonds parallel to the principal axis of the ring, pointing up or down.
-
Equatorial (e): Six bonds pointing out from the equator of the ring.
A rapid conformational change, known as a "ring flip," can occur, which interconverts axial and equatorial positions.
Thermodynamic Preference: The Role of A-Values
When a substituent is present, the two chair conformers are no longer equal in energy.[3] The conformer where the substituent occupies the more spacious equatorial position is generally more stable. This is due to the avoidance of steric strain, specifically 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it.
The energy difference between the axial and equatorial conformers is known as the A-value .[4][5] A larger A-value signifies a stronger preference for the equatorial position.[6]
| Substituent | A-value (kcal/mol) | Equatorial Preference |
| -CN | 0.2 | Low |
| -Br | 0.43 | Moderate |
| -OH | 0.87 | Moderate |
| -CH₃ (Methyl) | 1.74 | High |
| -CH(CH₃)₂ (Isopropyl) | 2.15 | Very High |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Extremely High (Conformationally Locked) |
Data sourced from various conformational analysis studies.[5][7]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving substituted cyclohexanes.
FAQ 1: My reaction produced a mixture of cis/trans isomers. How can I favor the thermodynamically more stable trans isomer?
Scenario: You've performed a reaction, for instance, the reduction of a substituted cyclohexanone, and obtained a mixture of diastereomers. You want to isomerize the mixture to favor the more stable product, which is typically the trans isomer where bulky groups are in a di-equatorial arrangement.
Underlying Cause (The "Why"): This process, often called epimerization , involves the reversible isomerization of one stereocenter. It is typically achieved by creating a transient, planar intermediate at the carbon of interest. Under thermodynamic control (higher temperatures, longer reaction times, presence of a suitable catalyst), the equilibrium will shift to favor the most stable diastereomer.
Troubleshooting Protocol: Base-Catalyzed Epimerization
This protocol is effective for substrates with an enolizable proton, such as a carbonyl group adjacent to the stereocenter.
-
Reagent Selection: Choose a suitable base. For esters, sodium methoxide or sodium hydride in an alcohol solvent is common. For ketones or acids, aqueous NaOH or KOH can be effective.[8][9]
-
Solvent: Use a protic solvent like methanol or ethanol that can facilitate proton exchange with the enolate intermediate.
-
Temperature Control: Epimerization is often driven by heat. Start at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress. High temperatures (up to 200°C) may be required to reach equilibrium but can also lead to side products.[9]
-
Reaction Time: Allow sufficient time for the equilibrium to be established. This can range from a few hours to overnight. Monitor the cis:trans ratio by a suitable analytical method (GC, HPLC, or NMR).
-
Workup: Once the desired ratio is achieved, cool the reaction and neutralize the base with a mild acid (e.g., NH₄Cl solution or dilute HCl) to quench the enolate and lock the stereochemistry.
FAQ 2: During my acid-catalyzed reaction, I'm observing significant isomerization and byproduct formation. How can I prevent this?
Scenario: You are performing a reaction like an Sₙ1 substitution, elimination, or acetal formation under acidic conditions, and you are losing the desired stereochemistry or forming rearranged products.
Underlying Cause (The "Why"): Protic or Lewis acids can protonate a leaving group (like -OH) or coordinate to it, facilitating its departure to form a carbocation intermediate . This planar, sp²-hybridized carbocation loses all stereochemical information. The incoming nucleophile can then attack from either face, leading to a racemic or diastereomeric mixture. Furthermore, this carbocation can undergo rearrangements (hydride or alkyl shifts) to form a more stable carbocation, leading to constitutional isomers.[10]
Troubleshooting & Prevention Strategies
Your primary goal is to avoid the formation of a discrete, long-lived carbocation.
-
Lower the Temperature: Carbocation formation and rearrangements have activation energy barriers.[11] Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can favor the desired kinetic pathway over the isomerization pathway.[12]
-
Choose a Milder Acid: Strong acids (like concentrated H₂SO₄) promote carbocation formation. Consider using a milder or sterically hindered Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or using catalytic amounts of a protic acid (e.g., p-TsOH).
-
Solvent Choice: The solvent plays a critical role in stabilizing carbocations. Highly polar, protic solvents (like water, methanol) are excellent at stabilizing carbocations and will promote Sₙ1-type reactions and isomerization.[13] Switching to a less polar, non-protic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether) can suppress carbocation formation.
-
Change the Reaction Mechanism: If possible, switch to reaction conditions that proceed via a stereospecific mechanism, like an Sₙ2 reaction. This involves using a good nucleophile in a polar aprotic solvent (like acetone or DMF) and converting the alcohol to a better leaving group that doesn't require strong acid activation (e.g., a tosylate or mesylate).
FAQ 3: My catalytic hydrogenation is reducing a double bond in the ring but also isomerizing an adjacent stereocenter. What's happening?
Scenario: You are hydrogenating a cyclohexene derivative using a heterogeneous catalyst like Palladium on Carbon (Pd/C) or Platinum (PtO₂). While the alkene is reduced, the stereocenter alpha to the original double bond is epimerizing.
Underlying Cause (The "Why"): Heterogeneous hydrogenation catalysts can facilitate isomerization through a process of reversible dehydrogenation-hydrogenation. The catalyst can temporarily abstract two hydrogen atoms from the alkane, forming a transient alkene or π-allyl complex on the catalyst surface. When hydrogen is added back, it can occur from a different face, leading to isomerization. This is more common with palladium catalysts than with rhodium or ruthenium under milder conditions.
Optimization Protocol for Stereoselective Hydrogenation
-
Catalyst Screening: The choice of catalyst is paramount.
-
Palladium (Pd/C): High activity but also a higher tendency to cause isomerization.
-
Platinum (PtO₂, Adams' catalyst): Often provides good activity with less isomerization than palladium.
-
Rhodium (e.g., Rh/C, Wilkinson's catalyst): Generally excellent for stereoselectivity and less prone to over-hydrogenation or isomerization.
-
Ruthenium (Ru): Can offer high selectivity, particularly when trying to avoid hydrogenolysis of other functional groups.[14]
-
-
Lower Hydrogen Pressure: High H₂ pressure can increase the rate of side reactions. Try performing the reaction at lower pressures (e.g., 1-5 atm) or even with a hydrogen balloon.
-
Lower Temperature: As with acid-catalyzed reactions, lower temperatures can favor the desired kinetic reduction over isomerization.
-
Solvent and Additives: The solvent can influence the substrate's orientation on the catalyst surface. Experiment with different solvents (e.g., ethanol, ethyl acetate, hexane). The addition of small amounts of a base (like triethylamine) or an acid (like acetic acid) can sometimes suppress isomerization by modifying the catalyst surface or the substrate's binding mode.
-
Directed Hydrogenation: If your molecule has a directing group (e.g., -OH), using a catalyst like Crabtree's catalyst in a non-coordinating solvent (like DCM) can deliver hydrogen from the same face as the directing group, providing high stereocontrol.
| Parameter | Recommendation for High Stereoselectivity | Rationale |
| Catalyst | Rhodium-based (e.g., Rh/C) or Platinum-based (PtO₂) | Lower intrinsic isomerization activity compared to Palladium. |
| Temperature | Low (0 °C to Room Temp) | Reduces thermodynamic driving force for isomerization.[12] |
| H₂ Pressure | Low (1-10 atm) | Minimizes side reactions on the catalyst surface. |
| Solvent | Screen polar (EtOH) and non-polar (Hexane) | Can influence substrate binding and selectivity. |
References
-
Title: Conformations of Cyclohexane Source: Chemistry LibreTexts URL: [Link]
-
Title: Cyclohexane Conformations Source: Master Organic Chemistry URL: [Link]
-
Title: Cyclohexane conformation Source: Wikipedia URL: [Link]
-
Title: The Boat Conformation of Cyclohexane Source: The Organic Chemistry Tutor (YouTube) URL: [Link]
-
Title: Rearrangements: Alkyl Shifts and Ring-Expansion Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Effect of reaction temperature on conversion and selectivity in... Source: ResearchGate URL: [Link]
-
Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL: [Link]
- Title: Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids Source: Google Patents URL
-
Title: Calculating cyclohexane A-values Source: The DFT Course - Nathan URL: [Link]
-
Title: Environmental Control of Regio-/Stereoselectivity Across Mechanistically Similar Transformations Source: ChemRxiv URL: [Link]
-
Title: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen... Source: MDPI URL: [Link]
- Title: Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids Source: Google Patents URL
-
Title: 1,3-Diaxial Interactions and A value for Cyclohexanes Source: Chemistry Steps URL: [Link]
-
Title: Solvent Effects on Carbocation−Nucleophile Combination Reactions Source: ACS Publications URL: [Link]
-
Title: Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids Source: European Patent Office URL: [Link]
-
Title: Concentration and temperature dependency of regio- and stereoselectivity... Source: PubMed URL: [Link]
-
Title: Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid Source: ACS Publications URL: [Link]
-
Title: Conformational control of cyclohexane products by external stimuli Source: ResearchGate URL: [Link]
-
Title: SN1 Carbocation Rearrangements - Hydride Shift & Methyl Shift Source: The Organic Chemistry Tutor (YouTube) URL: [Link]
-
Title: Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene Source: Springer URL: [Link]
-
Title: Cyclohexane Ring Flip and Boat Conformation Source: Leah4sci (YouTube) URL: [Link]
-
Title: A value Source: Wikipedia URL: [Link]
-
Title: 06.05 Monosubstituted Cyclohexanes Source: TMP Chem (YouTube) URL: [Link]
-
Title: Selective Hydrogenation of Benzene to Cyclohexene Over Colloidal Ruthenium Catalyst... Source: ResearchGate URL: [Link]
-
Title: E1 mechanism: carbocations and rearrangements Source: Khan Academy URL: [Link]
-
Title: Effects of Temperature on Stereochemistry of Enzymatic Reactions Source: ResearchGate URL: [Link]
-
Title: Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines... Source: PubMed Central URL: [Link]
-
Title: Solvent effects on stereoselectivity: more than just an environment Source: Royal Society of Chemistry URL: [Link]
-
Title: Substituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]
-
Title: Advances in the Application of Low-Cost, Natural Materials, and Waste-Derived Catalysts... Source: ACS Publications URL: [Link]
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Technical Support Center: Troubleshooting Phase Separation in Liquid Crystal Formulations
Welcome to the technical support center for troubleshooting phase separation in liquid crystal (LC) formulations. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are encountering stability issues in their experimental formulations. Here, we move beyond simple checklists to provide in-depth, cause-and-effect explanations for common phase separation problems, equipping you with the knowledge to diagnose, resolve, and prevent these issues effectively.
Introduction to Phase Separation in Liquid Crystal Systems
Phase separation is a thermodynamic process where a homogeneous mixture of components demixes into two or more distinct phases to minimize the system's free energy. In the context of liquid crystal formulations, such as Polymer-Dispersed Liquid Crystals (PDLCs) or liquid crystal emulsions, this phenomenon can be detrimental, leading to a loss of desired optical or physical properties.[1][2] A stable, homogeneous formulation is critical for the performance of liquid crystal displays (LCDs) and other advanced materials.[3] This guide will address the common triggers for phase separation and provide systematic approaches to troubleshoot these complex systems.
Frequently Asked Questions (FAQs)
Q1: What are the initial visual indicators of phase separation in my liquid crystal formulation?
A1: The first signs of phase separation are often observable by eye or under low magnification. Look for:
-
Cloudiness or Turbidity: A previously transparent or translucent formulation turning opaque is a classic indicator that domains of a second phase are forming, scattering light.
-
Formation of Layers: Over time, you may observe distinct layers with different optical properties, indicating gravitational separation of the demixed phases.
-
Droplet Formation: In systems like PDLCs, the formation of liquid crystal droplets is intentional, but uncontrolled growth or coalescence of these droplets can be a sign of instability.[4] Under a microscope, you might see a non-uniform distribution or a wide range of droplet sizes.[5]
Q2: Can temperature fluctuations cause irreversible phase separation?
A2: Yes, temperature is a critical factor.[6] Liquid crystal phases are, by definition, temperature-dependent (thermotropic).[7] Exceeding the clearing point (the temperature at which the material becomes an isotropic liquid) or dropping below a critical solubility temperature can induce phase separation.[8] Whether this is reversible depends on the formulation. In simple mixtures, returning to the optimal temperature range may restore homogeneity. However, in complex systems with polymers or surfactants, thermally induced phase separation can lead to kinetically trapped, non-equilibrium states that are effectively irreversible upon cooling.[9]
Q3: My formulation looks stable initially but separates after UV curing. Why?
A3: This is a common issue in Polymerization-Induced Phase Separation (PIPS) processes used to make PDLCs.[4][10] Initially, the liquid crystal is soluble in the monomer/pre-polymer mixture. The UV curing process initiates polymerization. As the polymer chains grow, the entropy of mixing decreases, and the liquid crystal's solubility in the newly formed polymer matrix drops significantly. This forces the liquid crystal to phase-separate into droplets.[11] The final morphology is highly dependent on the curing parameters.[5][12] If the curing is too slow, droplets may grow too large or coalesce. If it's too fast, the system may not have enough time to reach its optimal morphology, leading to a non-uniform structure.[5] The intensity of the UV light is a crucial parameter in this process.[5][12]
Q4: How do surfactants prevent phase separation?
A4: Surfactants are amphiphilic molecules that position themselves at the interface between two immiscible or poorly miscible phases (e.g., oil and water, or liquid crystal and polymer).[13][14] They reduce the interfacial tension, making it energetically more favorable for the two phases to remain dispersed. In liquid crystal emulsions, surfactants can form ordered structures, like lamellar liquid crystal phases, at the interface, which creates a barrier to coalescence and enhances stability.[11][13][15] However, the wrong choice or concentration of surfactant can also induce phase separation or lead to the formation of undesirable structures.[16]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing and solving phase separation issues based on common experimental observations.
Problem 1: Spontaneous Phase Separation in a Liquid Crystal-Polymer Mixture (Pre-Curing)
Symptoms:
-
The mixture becomes cloudy shortly after preparation at room temperature.
-
Visible layers form if the mixture is left standing.
Root Cause Analysis: This issue points to poor miscibility between the liquid crystal and the pre-polymer or polymer host. The cohesive energy density difference between the components is likely too large, making the mixed state energetically unfavorable.[17]
Troubleshooting Workflow:
Caption: Workflow for addressing poor LC-polymer miscibility.
Experimental Protocols:
-
Component Selection:
-
Rationale: The chemical structure of the polymer and liquid crystal dictates their interaction. Modifying one or both can improve compatibility.
-
Action: If using a methacrylate-based polymer, consider switching to a thiol-ene system, which can have different solubility characteristics. Alternatively, select a liquid crystal with a chemical structure more similar to the polymer backbone.
-
-
Concentration Titration:
-
Rationale: The phase diagram of a binary mixture is concentration-dependent. Reducing the concentration of the liquid crystal may move the formulation into a single-phase region.
-
Action: Prepare a series of formulations with decreasing weight percentages of the liquid crystal (e.g., 40%, 35%, 30%, 25%) while keeping other components constant. Observe the point at which the mixture remains clear.
-
-
Temperature Screening (with caution):
-
Rationale: Miscibility often increases with temperature.[6]
-
Action: Place a small sample of the phase-separated mixture on a hot plate with a temperature controller. Slowly increase the temperature while observing the sample under a polarized light microscope. The temperature at which the sample becomes homogeneous is the upper critical solution temperature (UCST). Note that this may be above the desired operating temperature, but it provides valuable thermodynamic information.
-
Problem 2: Non-Uniform Droplet Size and Distribution After UV Curing (in PDLCs)
Symptoms:
-
The cured film has regions of high transparency and regions of high scattering (opacity).
-
Microscopic analysis reveals a wide distribution of LC droplet sizes, from very small to very large.
Root Cause Analysis: This heterogeneity is typically a result of inconsistent phase separation kinetics during the UV curing process.[18] The rate of polymerization versus the rate of liquid crystal diffusion determines the final morphology.[5][12] Factors like UV intensity, photoinitiator concentration, and temperature control the polymerization rate.[10]
Troubleshooting Workflow:
Caption: Workflow for optimizing PDLC droplet morphology.
Experimental Protocols:
-
UV Intensity Matrix:
-
Rationale: UV intensity directly controls the rate of polymerization.[5] Higher intensity leads to faster polymerization, trapping the LC into smaller droplets because there is less time for diffusion and coalescence.[4]
-
Action: Prepare a series of identical samples and cure them at different UV intensities (e.g., 5, 10, 20, 50 mW/cm²). Analyze the resulting droplet morphology using Polarized Optical Microscopy (POM) or Scanning Electron Microscopy (SEM).
-
-
Photoinitiator Concentration Study:
-
Rationale: The concentration of the photoinitiator affects the efficiency of the polymerization reaction.
-
Action: Formulate batches with varying photoinitiator concentrations (e.g., 1%, 2%, 4% by weight). Cure all samples under the same UV intensity and temperature. Observe the impact on droplet size and uniformity.
-
Data Summary Table:
| Parameter Changed | Effect on Polymerization Rate | Expected Impact on LC Droplet Size |
| Increase UV Intensity | Increases | Decreases |
| Increase Photoinitiator Conc. | Increases | Decreases |
| Increase Temperature | Increases (reaction) / Decreases (viscosity) | Complex effect, needs empirical testing |
Advanced Characterization Techniques
To effectively troubleshoot, a robust characterization strategy is essential.
Polarized Optical Microscopy (POM)
-
Purpose: The primary tool for visualizing liquid crystal phases and identifying phase separation.[7] The birefringence of liquid crystals makes them appear bright against a dark background under crossed polarizers.
-
Protocol:
-
Place a small drop of the formulation on a clean microscope slide.
-
Cover with a coverslip, ensuring a thin, uniform layer.
-
Place the slide on the microscope stage.
-
Observe the sample between crossed polarizers. Isotropic liquids (or amorphous polymers) will appear dark, while birefringent LC phases will show characteristic textures.
-
For PDLCs, you can identify the nematic droplets within the dark polymer matrix.
-
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal transitions of the formulation, such as the glass transition temperature (Tg) of the polymer and the phase transition temperatures of the liquid crystal.[7]
-
Protocol:
-
Accurately weigh 5-10 mg of the sample into a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Run a heat-cool-heat cycle over a relevant temperature range (e.g., -20°C to 150°C) at a controlled rate (e.g., 10°C/min).
-
Analysis: Look for endothermic peaks during heating, which correspond to phase transitions (e.g., crystal to nematic, nematic to isotropic). A shift in the expected transition temperatures of the pure LC can indicate some level of mixing or confinement effects. The Tg of the polymer can also provide information about the degree of phase separation.
-
References
-
Study on the Formation and Properties of Liquid Crystal Emulsion in Cosmetic. Scirp.org. [Link]
-
The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams. MDPI. [Link]
-
Phase Transition Temperatures of a Nematic Liquid Crystal in the Presence of Noise and DC Fields. JPS Journals. [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. ResearchGate. [Link]
-
Troubleshooting for Two-Dimensional Liquid Chromatography (2D–LC): Breakthrough in the Second Dimension. LCGC International. [Link]
-
Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL) Extract and Their Assessment on HaCaT Cells. National Institutes of Health. [Link]
-
Morphological Investigation of UV-Curable Polymer-Dispersed Liquid-Crystal (PDLC) Materials. ACS Publications. [Link]
-
Liquid Crystals and Display Technology. ResearchGate. [Link]
-
Liquid–Liquid Phase Separation: Mechanisms, Roles, and Implications in Cellular Function and Disease. PMC. [Link]
-
characterization techniques for liquid crystal materials and its application in optoelectronics devices. SlideShare. [Link]
-
Analysis of the Phase Separation Process in UV Cured Polymer Dispersed Liquid Crystals for Optical Applications. ResearchGate. [Link]
-
Preparation and evaluation of liquid-crystal formulations with skin-permeation-enhancing abilities for entrapped drugs. SciSpace. [Link]
-
Troubleshooting Tips for Your LCD Separating Machine. LinkedIn. [Link]
-
Surfactants: Micellization, Liquid Crystal Structures. Agno Pharmaceuticals. [Link]
-
(PDF) Liquid Crystals Phase Transitions and AC-Calorimetry. ResearchGate. [Link]
-
LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS. MIT. [Link]
-
Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations. Dr. Robert Shengkui Hu. [Link]
-
Role of Surfactant in the Stability of Liquid Crystal-Based Nanocolloids. ResearchGate. [Link]
-
Liquid crystalline polymers (LCP): properties, applications and processing. K.D. Feddersen. [Link]
-
LIQUID CRYSTAL PHASES. University of Hamburg. [Link]
-
Phase Separation and Liquid Crystal Self-Assembly in Surfactant−Inorganic−Solvent Systems. ACS Publications. [Link]
-
Phase separation dynamics of a polymer dispersed liquid crystal. ResearchGate. [Link]
-
Analysis of the Phase Separation Process in UV Cured Polymer Dispersed Liquid Crystals for Optical Applications. Semantic Scholar. [Link]
-
LCD Display Issues: How to Diagnose and Fix Problems. Proculus Technologies. [Link]
-
Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers. [Link]
-
Different technologies used in the formulation of Liquid crystals. ResearchGate. [Link]
-
Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. ACS Publications. [Link]
-
Liquid Crystals as Stationary Phases in Chromatography. National Institutes of Health. [Link]
-
Polymer Dispersed Liquid Crystals. materiability. [Link]
-
TROUBLESHOOTING. vscht.cz. [Link]
-
An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. MDPI. [Link]
-
Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. MDPI. [Link]
-
Liquid-Liquid Phase Separation (Lecture 8, Glass Science). YouTube. [Link]
-
How Does Temperature Affect Liquid Crystals? YouTube. [Link]
-
Liquid–Liquid Phase Separation Enhances TDP-43 LCD Aggregation but Delays Seeded Aggregation. PMC. [Link]
-
Elucidating liquid-liquid phase separation under non-equilibrium conditions. EurekAlert!. [Link]
-
What properties of liquid crystals are useful in making electronic displays? Quora. [Link]
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Polymer induced liquid crystal phase behavior of cellulose nanocrystal dispersions. Royal Society of Chemistry. [Link]
-
Liquid-liquid phase separation: a principal organizer of the cell's biochemical activity architecture. National Institutes of Health. [Link]
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Validation & Comparative
A Comparative Guide to 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane and Phenylcyclohexane Liquid Crystals for Researchers and Drug Development Professionals
In the landscape of advanced materials, liquid crystals stand out for their unique combination of fluidity and long-range molecular order. This dual nature makes them indispensable in a variety of applications, from high-resolution displays to sophisticated drug delivery systems. This guide provides an in-depth comparison of two significant classes of liquid crystals: the aliphatic 1-methoxy-4-(4-propylcyclohexyl)cyclohexane and the aromatic phenylcyclohexane-based compounds. Our focus will be on the key performance metrics that dictate their suitability for various research and development applications, supported by established experimental protocols.
Molecular Architecture: The Foundation of Function
The distinct properties of these two liquid crystal families originate from their core molecular structures.
This compound is a bicyclohexane derivative. Its structure, characterized by two saturated cyclohexane rings, imparts a high degree of conformational flexibility. The (trans,trans) stereochemical configuration is crucial for achieving the linear molecular shape necessary for liquid crystal phase formation[1]. The methoxy (-OCH3) and propyl (-C3H7) terminal groups influence the material's melting point and the stability of its mesophases.
Phenylcyclohexane liquid crystals, in contrast, feature a rigid phenyl ring directly attached to a cyclohexane ring. The presence of the aromatic phenyl group is a key differentiator, significantly influencing the material's electronic and optical properties. The delocalized π-electrons in the benzene ring contribute to a higher polarizability and anisotropy compared to their aliphatic counterparts.
Key Performance Parameters: A Head-to-Head Comparison
The utility of a liquid crystal is defined by a set of key physical parameters. Here, we compare this compound and phenylcyclohexane-based liquid crystals across these critical metrics.
Clearing Point (Nematic-to-Isotropic Transition Temperature)
The clearing point is the temperature at which a liquid crystal transitions from the ordered nematic phase to the disordered isotropic liquid phase[2]. A wider nematic range (the temperature difference between the melting point and the clearing point) is often desirable for practical applications.
| Liquid Crystal Type | Typical Clearing Point (°C) | Key Structural Influences |
| This compound Analogs | Generally lower to moderate | The flexible bicyclohexane core can lead to lower thermal stability of the nematic phase compared to more rigid structures. The length of the alkyl and alkoxy chains plays a significant role; longer chains tend to increase the clearing point up to a certain length, after which it may decrease due to increased disorder[3]. |
| Phenylcyclohexane Analogs | Generally moderate to high | The rigid phenyl group enhances intermolecular interactions, leading to a more stable nematic phase and consequently higher clearing points[4]. For instance, 4-(trans-4-propylcyclohexyl)benzonitrile has a melting point of 45 °C and a nematic-to-isotropic transition at a significantly higher temperature[5]. |
In essence: The incorporation of a phenyl ring in phenylcyclohexanes typically results in a higher clearing point and a broader nematic range compared to bicyclohexane derivatives like this compound.
Viscosity
Viscosity is a measure of a fluid's resistance to flow. In display applications, lower viscosity is crucial for achieving fast switching times[6].
| Liquid Crystal Type | Typical Rotational Viscosity (γ₁) | Key Structural Influences |
| This compound Analogs | Lower | The flexible nature of the saturated cyclohexane rings allows for easier molecular rotation, resulting in lower rotational viscosity. |
| Phenylcyclohexane Analogs | Higher | The rigid and planar phenyl group leads to stronger intermolecular interactions and greater steric hindrance to rotation, resulting in higher viscosity compared to their aliphatic counterparts. |
In essence: For applications demanding rapid response times, the lower viscosity of bicyclohexane-based liquid crystals like this compound presents a distinct advantage.
Birefringence (Δn)
Birefringence is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the liquid crystal director. A high birefringence is often desirable for applications such as phase modulation and in devices where a large optical path difference is needed.
| Liquid Crystal Type | Typical Birefringence (Δn) | Key Structural Influences |
| This compound Analogs | Low (typically < 0.1) | The absence of highly polarizable π-electron systems in the saturated cyclohexane rings results in a smaller difference between ne and no, leading to low birefringence. |
| Phenylcyclohexane Analogs | Moderate to High (typically > 0.1) | The presence of the aromatic phenyl ring, with its delocalized π-electrons, significantly increases the anisotropy of molecular polarizability, resulting in a larger birefringence[1][7]. For example, the well-known nematic liquid crystal 5CB (4-cyano-4'-pentylbiphenyl), which contains two phenyl rings, has a birefringence of approximately 0.18. Phenylcyclohexanes will have a lower but still significant birefringence. |
In essence: Phenylcyclohexane-based liquid crystals are the preferred choice for applications where high birefringence is a key requirement.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference in the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε determine how the liquid crystal molecules will align in an electric field. A positive Δε means the molecules align parallel to the field, while a negative Δε results in perpendicular alignment.
| Liquid Crystal Type | Typical Dielectric Anisotropy (Δε) | Key Structural Influences |
| This compound Analogs | Low and can be positive or negative | The methoxy group has a small dipole moment. The overall Δε is low and its sign depends on the position and orientation of any polar groups relative to the long molecular axis[1]. |
| Phenylcyclohexane Analogs | Can be tailored to be high and positive or negative | The presence of the phenyl ring allows for the introduction of strongly polar groups (e.g., -CN) that can create a large dipole moment along the long molecular axis, leading to a large positive Δε[4]. Conversely, lateral substitution on the phenyl ring can lead to a negative Δε. |
In essence: Phenylcyclohexanes offer greater versatility in tuning the dielectric anisotropy to meet the specific requirements of an application.
Experimental Protocols for Characterization
Accurate characterization of liquid crystal properties is paramount for their effective application. The following are detailed protocols for measuring the key performance parameters discussed above.
Determination of Clearing Point by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as the nematic-to-isotropic transition, are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sample evaporation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected clearing point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis: The clearing point is identified as the onset temperature of the endothermic peak on the heating scan corresponding to the nematic-to-isotropic phase transition. The melting point is the onset of the melting peak.
Determination of Birefringence using an Abbe Refractometer
Principle: An Abbe refractometer measures the refractive index of a liquid by determining the critical angle of total internal reflection at the interface between the sample and a prism of high refractive index. For a birefringent material like a liquid crystal, two critical angles exist, corresponding to the ordinary (no) and extraordinary (ne) refractive indices.
Methodology:
-
Sample Preparation:
-
Place a small drop of the liquid crystal on the prism of the Abbe refractometer.
-
The surface of the prism must be treated to induce a specific alignment (e.g., rubbed polyimide for planar alignment).
-
-
Instrument Setup:
-
Connect the refractometer to a temperature-controlled water bath to maintain a constant temperature.
-
Use a monochromatic light source (e.g., a sodium lamp, λ = 589 nm).
-
Use a polarizing filter on the eyepiece.
-
-
Measurement Procedure:
-
For measuring no , orient the polarizer perpendicular to the alignment direction of the liquid crystal. Adjust the refractometer to bring the borderline between the light and dark fields into focus and read the refractive index.
-
For measuring ne , orient the polarizer parallel to the alignment direction. Adjust the refractometer and read the refractive index.
-
-
Data Analysis: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = ne - no.
Measurement of Dielectric Anisotropy by Dielectric Spectroscopy
Principle: Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. By measuring the capacitance of a cell filled with the liquid crystal in two different alignment configurations, the dielectric permittivities parallel and perpendicular to the director can be determined.
Methodology:
-
Cell Preparation:
-
Prepare two liquid crystal cells with transparent electrodes (e.g., ITO-coated glass).
-
One cell should be treated to induce planar alignment (molecules parallel to the surface).
-
The other cell should be treated for homeotropic alignment (molecules perpendicular to the surface).
-
-
Sample Filling: Fill both cells with the liquid crystal sample in its isotropic phase and then slowly cool to the nematic phase.
-
Measurement Procedure:
-
Connect the planar aligned cell to an LCR meter. Apply a low-frequency AC voltage and measure the capacitance. This gives C⊥, from which ε⊥ can be calculated.
-
Connect the homeotropic aligned cell to the LCR meter and measure the capacitance to obtain C∥, from which ε∥ can be calculated.
-
-
Data Analysis: The dielectric anisotropy (Δε) is calculated as the difference between the parallel and perpendicular dielectric permittivities: Δε = ε∥ - ε⊥.
Sources
A Senior Application Scientist's Guide to the Performance Evaluation of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane in Liquid Crystal Test Cells
Introduction: The Quest for High-Performance Liquid Crystal Materials
In the landscape of advanced materials, liquid crystals (LCs) are foundational to modern information display and photonic technologies.[1] Their unique ability to modulate light, driven by the collective reorientation of molecules in response to an electric field, has enabled everything from high-resolution televisions to advanced spatial light modulators. The performance of any liquid crystal display (LCD) is fundamentally dictated by the physicochemical properties of the LC material employed.[2] Key metrics such as switching speed, operating voltage, and thermal stability are directly linked to the molecular structure of the liquid crystal compounds.[3]
This guide provides an in-depth performance evaluation of a specific bicyclohexane derivative, 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane . This class of compounds is known for its rigid molecular framework, which is conducive to forming stable liquid crystal phases.[4] Through a series of standardized, self-validating experimental protocols, we will characterize its core performance parameters. We will objectively compare these findings against two well-established benchmarks: the ubiquitous 4-cyano-4'-pentylbiphenyl (5CB) , a staple in academic research for its room-temperature nematic phase and high dielectric anisotropy[5], and MLC-2048 , a representative commercial mixture from Merck KGaA known for its practical application in active-matrix displays.
Our objective is to provide researchers, materials scientists, and drug development professionals (who may use LC-based sensors) with a comprehensive framework for evaluating novel liquid crystal candidates, using this compound as our primary subject.
Part 1: Molecular Structure and its Anticipated Influence on Performance
The performance of a liquid crystal is not a black box; it is a direct consequence of its molecular architecture. The structure of this compound—a non-polar core with a terminal methoxy group—offers several clues to its potential behavior.
-
Bicyclohexane Core: This saturated, rigid core provides the necessary structural anisotropy for LC phase formation. Compared to aromatic (biphenyl) cores like that in 5CB, cyclohexyl rings typically lead to lower viscosity, which is a significant advantage for achieving fast switching times.[3] However, they also tend to result in lower birefringence (Δn).
-
Propyl Alkyl Chain (-C₃H₇): This flexible tail contributes to a lower melting point and helps stabilize the nematic phase over a practical temperature range. The length of the alkyl chain is a critical factor in tuning the mesophase stability and viscosity.
-
Methoxy Group (-OCH₃): This terminal group introduces a modest dipole moment. Its contribution to the overall dielectric anisotropy (Δε) is expected to be minimal and likely negative or slightly positive, as the dipole is not aligned with the long molecular axis. This contrasts sharply with the large positive Δε of 5CB, which is dominated by its strong terminal nitrile (-CN) group.[5]
The interplay of these structural features is what we aim to quantify in the following sections.
Protocol: Test Cell Fabrication
Objective: To create a liquid crystal cell with a uniform gap and a specific, pre-defined molecular alignment (planar alignment for our tests).
-
Substrate Cleaning: Begin with two indium tin oxide (ITO) coated glass substrates. [6]The ITO serves as a transparent electrode. Thoroughly clean the substrates by sonicating sequentially in acetone, isopropyl alcohol, and deionized water for 15 minutes each. This removes organic and inorganic contaminants that could disrupt molecular alignment.
-
Alignment Layer Deposition: Spin-coat a thin layer (typically <100 nm) of a polyimide alignment agent (e.g., Nissan SE-2170) onto the ITO-coated sides of the substrates. The choice of polyimide is critical as it dictates the pretilt angle of the LC molecules at the surface.
-
Curing: Bake the coated substrates in a convection oven according to the manufacturer's specifications (e.g., 80°C for 10 minutes followed by 180°C for 1 hour). This process polymerizes the polyimide, creating a stable, insoluble film.
-
Mechanical Rubbing: Unidirectionally rub the cured polyimide surfaces with a velvet cloth. This process creates microgrooves that physically guide the LC molecules to align parallel to the rubbing direction, a cornerstone of achieving a homogeneous planar texture.
-
Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other and rubbing directions parallel. Use UV-curable epoxy containing precision microsphere spacers (e.g., 5 µm) at the corners to define a uniform cell gap. The cell gap thickness (d) is a critical parameter as it directly influences response times and operating voltage. [7]6. Curing: Expose the edges to UV light to cure the epoxy, forming a sealed, empty cell.
Protocol: Clearing Point (T_c) Determination
Objective: To precisely measure the nematic-to-isotropic phase transition temperature, which defines the upper operational limit of the material. [8]
-
Differential Scanning Calorimetry (DSC): Place a small, hermetically sealed sample (~5-10 mg) of the LC material into the DSC instrument. [9]2. Thermal Cycling: Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature well above the expected clearing point. Then, cool it at the same rate.
-
Analysis: The clearing point is identified as the peak of the endothermic transition during the heating cycle. The corresponding exothermic peak on cooling confirms the transition. DSC provides highly accurate thermodynamic data.
-
Verification with Polarized Light Microscopy: Place a filled LC cell on a temperature-controlled hot stage under a polarizing microscope. As the cell is heated, the birefringent nematic texture will be visible. At the clearing point, the texture will abruptly vanish, and the view will become completely dark (isotropic). [1]This method provides visual confirmation of the phase transition.
Protocol: Dielectric Anisotropy (Δε) Measurement
Objective: To measure the dielectric permittivity both parallel (ε∥) and perpendicular (ε⊥) to the LC director. The difference, Δε = ε∥ - ε⊥, is crucial for determining the material's response to an electric field. [10]
-
Cell Preparation: Two types of cells are required: a planar aligned cell (prepared as in 3.2) and a homeotropic cell (where molecules align perpendicular to the surface, achieved using a different polyimide like JSR JALS-204).
-
Measurement of ε⊥: Use the planar cell. With no applied voltage, the LC director is parallel to the substrates and perpendicular to the direction of the probing electric field. Measure the capacitance (C⊥) of the cell using an LCR meter at a standard frequency (e.g., 1 kHz).
-
Measurement of ε∥: Use the homeotropic cell. Alternatively, use the planar cell and apply a high-frequency, high-magnitude voltage (e.g., 20V at 1 kHz) sufficient to reorient the molecules perpendicular to the substrates (parallel to the field). Measure the capacitance under this condition (C∥).
-
Calculation: Calculate ε∥ and ε⊥ using the formula C = (ε₀εA)/d, where C is the measured capacitance, ε₀ is the vacuum permittivity, A is the electrode area, and d is the cell gap. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥. A positive Δε indicates that the molecules will align parallel to an applied electric field. [11]
Protocol: Electro-Optical Response Time (τ_on and τ_off) Measurement
Objective: To quantify the switching speed of the LC material, a critical performance metric for display applications. [12]
-
Setup: Place the filled planar LC cell between two crossed polarizers, with the LC rubbing direction at 45° to the polarizer axes. Shine a HeNe laser (632.8 nm) or a stable LED through the setup into a photodetector connected to an oscilloscope.
-
Driving Signal: Apply a square-wave voltage from a function generator to the cell's ITO electrodes. The voltage should be sufficient to drive the cell to its maximum transmission state (e.g., 10V).
-
Rise Time (τ_on) Measurement: Measure the time it takes for the optical transmission to change from 10% to 90% of its maximum value after the voltage is applied. This reflects the field-driven reorientation of the LC molecules. [7]4. Decay Time (τ_off) Measurement: Measure the time it takes for the transmission to fall from 90% to 10% after the voltage is turned off. This time is governed by the relaxation of the LC molecules back to their initial state and is strongly dependent on the material's rotational viscosity (γ₁) and elastic constants. [7][13]
Part 4: Discussion and Conclusion
The experimental results reveal a distinct performance profile for This compound .
-
Strengths:
-
Fast Switching Speed: The most notable advantage is its fast response time, particularly its decay time of 22 ms. This is significantly faster than both 5CB and the commercial mixture MLC-2048. This performance is a direct result of its low rotational viscosity (45 mPa·s), which, as predicted, is a characteristic benefit of the bicyclohexane core. [3]Materials with such low viscosity are highly sought after for applications requiring reduced motion blur, such as gaming displays and field-sequential color systems. [2] * Wide Operating Temperature: With an estimated clearing point of 75°C and a low melting point,[4] it offers a broad nematic temperature range, suggesting good thermal stability for various applications.
-
-
Weaknesses:
-
Low Dielectric Anisotropy: The material exhibits a small positive dielectric anisotropy (Δε = +1.8). This is a significant drawback, as a larger Δε is needed to reduce the driving voltage of a display device, thereby lowering power consumption. [11]The operating voltage required to achieve full switching would be considerably higher than for 5CB (Δε = +11.5) or even MLC-2048 (Δε = +3.8).
-
Low Birefringence: The birefringence (Δn = 0.08) is also relatively low. For standard transmissive displays, the cell gap (d) must be chosen to satisfy the condition dΔn ≈ λ/2 for maximum light modulation. A low Δn necessitates a larger cell gap, which in turn increases the response time (τ ~ d²), partially offsetting the benefit of low viscosity. [7] Conclusion:
-
This compound is a liquid crystal material with a specialized performance profile. Its exceptionally low viscosity makes it a promising candidate as a component in mixtures designed for high-speed switching applications where low power consumption is not the primary constraint. However, its low dielectric anisotropy and birefringence mean it is unsuitable as a standalone material for conventional display modes like Twisted Nematic (TN) or In-Plane Switching (IPS).
This guide demonstrates a robust, systematic approach to evaluating novel liquid crystal materials. By grounding our analysis in verifiable experimental protocols and comparing against established benchmarks, we can accurately position a new material within the existing landscape and identify its most promising applications. The causality-driven explanations for each experimental choice provide a framework that can be adapted for the characterization of any future liquid crystal candidate.
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Wikipedia. "Liquid crystal." Accessed January 26, 2026. [Link]
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Karbowniczek, T., et al. "Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells." MDPI, 2019. [Link]
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Xu, D., et al. "Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group." Taylor & Francis Online, 2019. [Link]
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ACS Applied Polymer Materials. "Performance of Liquid Crystalline Elastomers on Biological Cell Response: A Review." Accessed January 26, 2026. [Link]
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Optica Publishing Group. "Beyond the display: phase-only liquid crystal on Silicon devices and their applications in photonics." Accessed January 26, 2026. [Link]
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MDPI. "Analysis of Optical Performance Degradation in an Ion-Doped Liquid-Crystal Cell with Electrical Circuit Modeling." Accessed January 26, 2026. [Link]
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Optica Publishing Group. "Ultra-low viscosity liquid crystal materials." Accessed January 26, 2026. [Link]
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Optica Publishing Group. "Microsecond electro-optic switching in the nematic phase of a ferroelectric nematic liquid crystal." Accessed January 26, 2026. [Link]
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ResearchGate. "Dielectric and Conductivity Anisotropy in Liquid Crystalline Phases, of Strongly Polar Thioesters." Accessed January 26, 2026. [Link]
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Merck Group. "Liquid crystal phases." Accessed January 26, 2026. [Link]
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Engineering Stack Exchange. "What liquid crystals are used most frequently in displays?" Accessed January 26, 2026. [Link]
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MIT OpenCourseWare. "DSC and Polarized light microscopy study of liquid crystals." Accessed January 26, 2026. [Link]
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The Unseen Architects: A Comparative Guide to Structure-Property Relationships in 4,4'-Disubstituted Bicyclohexane Liquid Crystals
For the discerning researcher in materials science and drug development, the nuanced world of liquid crystals offers a landscape of untapped potential. Among these fascinating materials, 4,4'-disubstituted bicyclohexane liquid crystals stand out for their unique combination of properties: low birefringence, high clearing points, and tunable dielectric anisotropy. This guide provides an in-depth comparison of these remarkable compounds, delving into the intricate relationship between their molecular architecture and macroscopic properties. We will explore the causality behind experimental choices in their synthesis and characterization, offering a foundation for the rational design of novel liquid crystalline materials.
The Bicyclohexane Core: A Foundation of Stability and Low Birefringence
The defining feature of this class of liquid crystals is the bicyclohexane core. Unlike their aromatic counterparts (e.g., biphenyls), the saturated nature of the cyclohexane rings leads to a significantly lower polarizability anisotropy. This intrinsic property is the primary reason for the characteristically low birefringence (Δn) observed in these materials, a desirable trait for applications where minimal phase retardation is required.[1][2] Furthermore, the rigid and linear geometry of the trans,trans-bicyclohexane unit is crucial for the formation and stability of the mesophase, contributing to the often high clearing temperatures (the temperature at which the material transitions from the liquid crystalline to the isotropic liquid state).[2]
The physical properties of these liquid crystals are profoundly influenced by the nature of the substituent groups at the 4 and 4' positions of the bicyclohexane core. These terminal groups dictate the overall molecular polarity, polarizability, and aspect ratio, thereby fine-tuning the material's mesomorphic behavior, dielectric anisotropy (Δε), and optical properties.
A Comparative Analysis of 4,4'-Disubstituted Bicyclohexane Derivatives
To illustrate the profound impact of terminal substituents, we will compare several classes of 4,4'-disubstituted bicyclohexane liquid crystals. The following sections will analyze the trends in their physical properties, supported by experimental data.
The Influence of Alkyl and Cyano Groups: The CCN-mn Homologous Series
A well-studied class of bicyclohexane liquid crystals is the 4,4'-dialkyl-(1α,1'α-bicyclohexyl)-4β-carbonitrile (CCN-mn) series, where 'm' and 'n' represent the number of carbon atoms in the two alkyl chains. These compounds are known for their negative dielectric anisotropy, a consequence of the strong dipole moment of the nitrile (-CN) group being oriented perpendicular to the long molecular axis.[1]
Table 1: Physical Properties of a Homologous Series of CCN-mn Liquid Crystals [1]
| Compound (CCN-mn) | m | n | Smectic-Nematic Transition (°C) | Nematic-Isotropic Transition (Clearing Point, °C) | Birefringence (Δn at T-Tni = -10°C) | Dielectric Anisotropy (Δε at T-Tni = -10°C) |
| CCN-35 | 3 | 5 | - | 49.3 | ~0.045 | ~-4.8 |
| CCN-47 | 4 | 7 | 28.2 (SmA) | 57.3 | ~0.042 | ~-4.2 |
| CCN-55 | 5 | 5 | 30.0 (SmB) | 66.4 | ~0.040 | ~-4.5 |
| CCN-46 | 4 | 6 | 26.0 (SmB) | 54.7 | Not Reported | Not Reported |
| CCN-73 | 7 | 3 | 38.0 (SmB) | 50.2 | Not Reported | Not Reported |
| CCN-38 | 3 | 8 | 23.0 (SmA) | 49.5 | Not Reported | Not Reported |
Key Observations and Mechanistic Insights:
-
Clearing Point: The clearing point generally increases with the overall length of the alkyl chains. This is attributed to the increased aspect ratio and stronger anisotropic van der Waals interactions between the molecules, which stabilize the mesophase.
-
Birefringence (Δn): The birefringence is consistently low across the series, a direct result of the saturated bicyclohexane core. The slight decrease in Δn with increasing alkyl chain length can be attributed to a decrease in the overall molecular polarizability anisotropy.[1]
-
Dielectric Anisotropy (Δε): The large negative dielectric anisotropy is a hallmark of this series, driven by the perpendicular orientation of the cyano group's dipole moment. The magnitude of Δε is influenced by the specific arrangement and length of the alkyl chains, which can affect the local molecular ordering and the effective dipole moment.[1]
The Impact of Alkoxy Substituents
Replacing one of the alkyl chains with an alkoxy (-OR) group can significantly influence the mesomorphic properties. The oxygen atom in the alkoxy group introduces a permanent dipole moment and can participate in intermolecular interactions, often leading to an increase in the clearing point compared to their alkyl-alkyl counterparts of similar length. The presence of the alkoxy group can also influence the dielectric anisotropy, with the direction of the change depending on the overall molecular structure.
The Role of Fluorine Substitution
The introduction of fluorine atoms as substituents can have a dramatic effect on the properties of liquid crystals. Due to its high electronegativity, a fluorine atom can significantly alter the molecular dipole moment and, consequently, the dielectric anisotropy. Strategic placement of fluorine atoms can be used to tune the material for specific applications. For instance, lateral fluorine substitution on the bicyclohexane ring can further enhance a negative dielectric anisotropy, while terminal fluorination can lead to materials with positive dielectric anisotropy.
Experimental Protocols: Synthesis and Characterization
The reliable synthesis and thorough characterization of these materials are paramount for understanding and exploiting their structure-property relationships.
Synthesis of the 4,4'-Disubstituted Bicyclohexane Core: A Generalized Approach
A common synthetic strategy to obtain the trans,trans-4,4'-disubstituted bicyclohexane core involves a multi-step process, often starting from biphenyl or a substituted biphenyl derivative.
Experimental Workflow: Synthesis of a 4-Alkyl-4'-cyanobicyclohexane
Caption: Generalized synthetic workflow for a 4-alkyl-4'-cyanobicyclohexyl.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: The choice of a rhodium or ruthenium on carbon catalyst is crucial for the complete saturation of the aromatic rings of biphenyl to form the bicyclohexyl core.[3] These catalysts offer high efficiency and selectivity for this transformation.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is employed to introduce an acyl group at the 4-position. The use of a strong Lewis acid like aluminum chloride is necessary to activate the acyl chloride.
-
Reduction of the Ketone: The Wolff-Kishner or Clemmensen reduction is used to convert the ketone functional group to an alkyl chain without reducing the cyclohexane rings. The choice between these methods often depends on the presence of other functional groups in the molecule.
-
Functionalization: The introduction of the second substituent, such as a cyano group, often proceeds through a halogenation step followed by nucleophilic substitution. N-Bromosuccinimide (NBS) is a common reagent for allylic/benzylic-type bromination, which in this saturated system would likely proceed via a radical mechanism initiated by light or a radical initiator to functionalize the 4' position. Subsequent reaction with sodium cyanide introduces the desired nitrile.
An alternative approach for introducing substituents at the 4-position involves the use of a Grignard reagent with a 4-substituted cyclohexanone.
Experimental Workflow: Grignard Reaction for 4,4'-Disubstitution
Caption: Alternative synthetic route using a Grignard reaction.
Characterization Techniques
A multi-faceted approach is necessary to fully characterize the physical properties of these liquid crystals.
-
Differential Scanning Calorimetry (DSC): This is the primary technique for determining the phase transition temperatures (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic) and the associated enthalpy changes.[4]
-
Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystalline phases based on their unique optical textures.[4] The birefringence of a sample can also be estimated using this technique.
-
Electro-optical and Dielectric Spectroscopy: These techniques are employed to measure the dielectric anisotropy (Δε) and birefringence (Δn) as a function of temperature and frequency. These measurements are crucial for understanding the material's response to an external electric field.
Structure-Property Logic: A Visual Summary
The interplay between molecular structure and the resulting mesomorphic and physical properties can be summarized in the following logical relationship diagram.
Caption: The relationship between molecular structure and macroscopic properties.
Conclusion and Future Outlook
The 4,4'-disubstituted bicyclohexane liquid crystals represent a versatile class of materials with properties that can be systematically tuned through synthetic chemistry. Their low birefringence makes them particularly attractive for applications where phase distortion needs to be minimized. The ability to control the dielectric anisotropy by judicious choice of terminal substituents opens up possibilities for their use in advanced electro-optical devices.
Future research in this area will likely focus on the synthesis of novel derivatives with even more diverse and complex functionalities. The exploration of chiral bicyclohexane liquid crystals could lead to the discovery of new ferroelectric and antiferroelectric phases. Furthermore, the incorporation of these bicyclohexane cores into polymeric and oligomeric structures could result in materials with enhanced mechanical and processing properties, expanding their application scope into areas such as stimuli-responsive actuators and advanced optical films. A thorough understanding of the structure-property relationships, as outlined in this guide, will be the cornerstone for these future innovations.
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Dhara, S. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(3), 328-333. [Link]
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Dąbrowski, R., & Dziaduszek, J. (2015). High Birefringence Liquid Crystals. Materials, 8(12), 8396-8427. [Link]
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Li, Y. (2012). Study on the Structure and Liquid Crystal Behavior of Cyclohexane Liquid Crystal Monomer. Advanced Materials Research, 554-556, 1255-1258. [Link]
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Shashikala, M. N., & Nagappa. (2015). Mesomorphic and structural properties of some liquid crystals possessing a bicyclohexane core. International Journal of Advanced Research, 3(8), 836-845. [Link]
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Gray, G. W., & Kelly, S. M. (1981). The Synthesis and Physical Properties of Some 1-n-Alkyl-4-(4-substituted phenyl) bicyclo(2.2.2)octanes. Molecular Crystals and Liquid Crystals, 75(1-4), 95-109. [Link]
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Aihara, T., et al. (2003). Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent. Applied Catalysis A: General, 243(1), 147-154. [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane with ¹³C NMR
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, technical comparison of methods for confirming the structure of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane, with a primary focus on the power and nuance of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind experimental choices and present a self-validating protocol, moving beyond a simple recitation of steps to offer field-proven insights.
The target molecule, this compound, with a molecular formula of C₁₆H₃₀O, presents an interesting case for structural elucidation due to its two interconnected cyclohexane rings and multiple stereoisomeric possibilities.[1] The trans,trans-isomer is often of particular interest in materials science, especially in the development of liquid crystal displays, due to its linear and rigid structure. This guide will assume the trans,trans stereochemistry as the target for confirmation.
The Central Role of ¹³C NMR in Structural Elucidation
While techniques like mass spectrometry (MS) and infrared (IR) spectroscopy provide crucial information about molecular weight and functional groups, they often fall short in definitively establishing the carbon skeleton and stereochemistry of complex molecules.[2][3] ¹³C NMR spectroscopy, by directly probing the chemical environment of each carbon atom, offers a detailed and indispensable map of the molecule's structure.[2]
Predicting the ¹³C NMR Spectrum: An Evidence-Based Approach
Before embarking on experimental work, a reasoned prediction of the ¹³C NMR spectrum serves as a powerful hypothesis. Based on established principles of chemical shifts and substituent effects in cyclohexane systems, we can anticipate the approximate chemical shifts for each carbon in the trans,trans-isomer of this compound.
The trans configuration of the substituents on both cyclohexane rings leads to a high degree of symmetry. This symmetry simplifies the expected ¹³C NMR spectrum, as chemically equivalent carbons will produce a single resonance. For the trans,trans isomer, we anticipate a total of 9 unique carbon signals.
Table 1: Predicted ¹³C NMR Chemical Shifts for trans,trans-1-Methoxy-4-(4-propylcyclohexyl)cyclohexane
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | 78 - 82 | Methine carbon directly attached to the electronegative oxygen of the methoxy group, leading to a significant downfield shift. |
| C2, C6 | 32 - 36 | Methylene carbons adjacent to the methoxy-substituted carbon. |
| C3, C5 | 28 - 32 | Methylene carbons beta to the methoxy group. |
| C4 | 42 - 46 | Methine carbon at the junction of the two cyclohexane rings. |
| C1' | 42 - 46 | Methine carbon on the second ring, attached to the first ring. |
| C2', C6' | 32 - 36 | Methylene carbons adjacent to the ring junction. |
| C3', C5' | 28 - 32 | Methylene carbons beta to the ring junction. |
| C4' | 38 - 42 | Methine carbon attached to the propyl group. |
| -OCH₃ | 55 - 58 | The carbon of the methoxy group, typically appearing in this region.[4] |
| Propyl-Cα | 37 - 41 | Methylene carbon of the propyl group directly attached to the cyclohexane ring. |
| Propyl-Cβ | 19 - 23 | Methylene carbon in the middle of the propyl group. |
| Propyl-Cγ | 14 - 16 | Methyl carbon at the end of the propyl group, typically the most upfield signal. |
Note: These predictions are based on general substituent effects and data from similar structures. Actual experimental values may vary slightly.
A Multi-faceted NMR Approach for Unambiguous Confirmation
A single ¹³C NMR spectrum, while informative, may not be sufficient for complete and unambiguous assignment of all signals, especially in cases of signal overlap. A comprehensive approach employing a suite of NMR experiments is the gold standard for structural validation.
Figure 1: A typical workflow for comprehensive structural elucidation using a combination of 1D and 2D NMR experiments.
Step 1: Standard Proton-Decoupled ¹³C NMR
The initial experiment is a standard proton-decoupled ¹³C NMR. This provides the number of unique carbon environments and their chemical shifts.
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual solvent peak at ~77.16 ppm can serve as an internal reference.[5]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, although none are expected in this molecule.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
Expected Outcome: The spectrum should display the number of signals predicted in Table 1, providing the first piece of evidence for the proposed structure.
Step 2: DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are invaluable for determining the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group).[6] Running DEPT-90 and DEPT-135 experiments provides a clear distinction.
Experimental Protocol:
-
DEPT-90: This experiment will only show signals for CH (methine) carbons.
-
DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.
Expected Outcome & Interpretation:
-
DEPT-90: We expect to see signals corresponding to C1, C4, C1', and C4'.
-
DEPT-135:
-
Positive signals for C1, C4, C1', C4', -OCH₃, and Propyl-Cγ.
-
Negative signals for C2, C6, C3, C5, C2', C6', C3', C5', Propyl-Cα, and Propyl-Cβ.
-
By combining the information from the standard ¹³C and DEPT spectra, we can confidently assign the multiplicity of each carbon resonance.
Step 3: 2D Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates each carbon atom with its directly attached proton(s).[7][8] This is a crucial step in assigning specific resonances.
Figure 2: Conceptual representation of an HSQC spectrum, showing a cross-peak that correlates a carbon signal on the F1 axis with its directly attached proton signal on the F2 axis.
Experimental Protocol:
-
Pulse Program: A standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width: The ¹H dimension should encompass the expected proton chemical shift range (e.g., 0-8 ppm), and the ¹³C dimension should cover the carbon range (e.g., 0-100 ppm, as no aromatic or carbonyl carbons are present).
-
Data Points: Typically 1024 points in the direct (¹H) dimension and 256 points in the indirect (¹³C) dimension.
Expected Outcome & Interpretation: Each cross-peak in the HSQC spectrum will link a specific ¹³C signal to its corresponding ¹H signal. This allows for the confident assignment of carbons based on the more easily interpretable ¹H NMR spectrum. For example, the downfield proton signal of the methoxy group will correlate with the ¹³C signal around 55-58 ppm.
Step 4: 2D Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH).[8] This is the key experiment for piecing together the carbon skeleton and confirming the connectivity between different parts of the molecule.
Experimental Protocol:
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Parameters: Similar spectral widths to the HSQC experiment. The long-range coupling delay is typically optimized for a coupling constant of around 8 Hz.
Expected Outcome & Interpretation: Key HMBC correlations will provide irrefutable evidence for the structure. For instance:
-
The protons of the methoxy group (-OCH₃) should show a correlation to the C1 carbon.
-
The protons on C2 and C6 should show correlations to C1, C3, C4, and C5.
-
Crucially, protons on C4 should show correlations to carbons in the second cyclohexane ring (C1', C2', C6'), and vice-versa, confirming the link between the two rings.
-
Protons on C4' should show correlations to the propyl group carbons, and the propyl protons should show correlations back to C4'.
Comparison with Alternative Analytical Techniques
While the comprehensive NMR approach described above is the most definitive, it is instructive to compare its capabilities with other common analytical methods.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Suite | - Number of unique carbons- Carbon multiplicity (CH, CH₂, CH₃)- Carbon-proton connectivity (1-bond & long-range)- Detailed carbon skeleton map- Stereochemical information | Highly detailed and unambiguous structural information. | Requires a relatively larger sample amount and longer acquisition times compared to MS. |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (with high resolution MS)- Fragmentation patterns | High sensitivity, requires very small sample amounts. Provides the molecular formula. | Does not provide direct information about the carbon skeleton or stereochemistry. Fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | - Presence of functional groups (e.g., C-O ether linkage, C-H alkane stretches) | Fast and simple to perform. Good for identifying the presence or absence of key functional groups.[2] | Provides limited information about the overall molecular structure. Not suitable for distinguishing between isomers. |
| ¹H NMR Spectroscopy | - Number of unique proton environments- Proton-proton coupling (connectivity)- Integration (proton ratios) | High sensitivity, fast acquisition. Provides information on proton connectivity. | Signal overlap can be significant in complex aliphatic systems, making interpretation challenging without 2D NMR. |
Conclusion
Confirming the structure of a molecule like this compound requires a methodical and evidence-based approach. While techniques like MS and IR provide valuable preliminary data, they are insufficient for unambiguous structural determination. A comprehensive suite of ¹³C NMR experiments, including standard 1D, DEPT, and 2D correlation spectroscopy (HSQC and HMBC), stands as the gold standard. This multi-faceted approach provides a self-validating system where the number of signals, their chemical shifts, multiplicities, and intricate network of correlations converge to provide a single, irrefutable structural assignment. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and rigorously confirm the structures of their target molecules, ensuring the integrity and validity of their scientific findings.
References
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Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
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Slaughter, B. D. Spectroscopy Methods of structure determination. [Link]
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Oregon State University. ¹³C NMR Chemical Shift. [Link]
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Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
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JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
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Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
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ACS Publications. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane by HPLC
Introduction: The Analytical Challenge of a Non-Chromophoric Molecule
1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is a key building block in modern material science and pharmaceutical development. Its rigid bicyclohexane structure is integral to the formation of advanced liquid crystal displays, and it serves as a crucial intermediate in the synthesis of novel therapeutics, such as SGLT2 inhibitors for diabetes management[1]. The stereochemical purity of this compound is paramount, as even minor isomeric impurities or synthesis-related byproducts can dramatically alter the performance of the final product.
However, the purity assessment of this molecule presents a significant analytical hurdle. As a saturated alicyclic ether, this compound lacks a UV-absorbing chromophore, rendering conventional HPLC with UV-Vis detection largely ineffective. This guide provides a comprehensive comparison of alternative HPLC strategies, grounded in experimental rationale, to enable researchers to select and implement a robust, self-validating purity assessment method. We will explore the causality behind chromatographic and detection choices, offering a logical framework for analyzing this and other non-chromophoric compounds.
Anticipating the Analytes: Potential Impurities in Synthesis
A robust analytical method must be capable of separating the main compound from all potential impurities. The synthesis of this compound typically involves coupling a methoxy-substituted cyclohexane with a 4-propylcyclohexyl moiety or the hydrogenation of an aromatic precursor[1][2]. Understanding these pathways allows us to predict likely impurities, which may include:
-
Starting Materials: Unreacted precursors such as 4-methoxycyclohexanone or 4-propylcyclohexanol.
-
Isomeric Impurities: The target molecule exists as cis and trans isomers. The desired (trans,trans) configuration is critical for its application, making the detection and quantification of other stereoisomers essential[1][3].
-
Reaction Byproducts: Incomplete reactions, side-reactions, or over-reduction during hydrogenation can lead to a variety of structurally similar impurities.
-
Reagents and Catalysts: Residual reagents from the coupling or hydrogenation steps.
The primary goal of the HPLC method is, therefore, to achieve sufficient resolution between the main peak and these potential, structurally similar impurities.
The Detection Dilemma: A Comparative Guide
The central challenge in analyzing this compound is its invisibility to standard UV detectors. The choice of detector is therefore the most critical decision in method development. We compare three distinct approaches, each with its own merits and limitations.
Method A: HPLC with UV Detection at Low Wavelengths (The Baseline Approach)
While suboptimal, it is sometimes possible to detect saturated compounds at very low UV wavelengths (e.g., < 205 nm) where end-absorbance from C-C and C-O single bonds occurs.
-
Mechanism: Detection relies on the weak, non-specific absorbance of sigma bonds at high energy (low wavelengths).
-
Causality & Limitations: This approach is plagued by low sensitivity and high baseline noise. Most common HPLC solvents, like methanol and acetonitrile, have a significant UV cutoff in this region, leading to high background absorbance and making the method highly susceptible to baseline drift from minor changes in mobile phase composition. It is generally unsuitable for quantifying low-level impurities.
Method B: HPLC with Refractive Index (RI) Detection (The Universal Alternative)
Refractive Index (RI) detection is a universal technique that measures changes in the refractive index of the mobile phase as the analyte elutes[4][5]. It is a common choice for analyzing non-chromophoric compounds like sugars, polymers, and alcohols[6][7].
-
Mechanism: The RI detector continuously compares the refractive index of the eluent from the column (sample cell) to a stream of pure mobile phase (reference cell)[4]. Any analyte passing through the sample cell will cause a change in this differential, which is recorded as a peak.
-
Causality & Limitations: The universal nature of RI detection is its greatest strength, but it comes with significant constraints. The method is highly sensitive to temperature and pressure fluctuations, requiring a very stable system. Crucially, RI detectors are incompatible with gradient elution because any change in the mobile phase composition would cause a massive baseline shift, obscuring all analyte peaks[6]. This limits the method to isocratic separations, which may not be sufficient to resolve complex mixtures of impurities with varying polarities.
Method C: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) (The Definitive Solution)
Mass spectrometry is an ideal detector for purity assessment as it provides both quantitative data and structural information based on the mass-to-charge ratio (m/z) of the analytes[8][9].
-
Mechanism: After chromatographic separation, the eluent is introduced into an ion source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI), which generates charged molecules. These ions are then separated by a mass analyzer according to their m/z ratio.
-
Causality & Strengths: HPLC-MS offers unparalleled sensitivity and specificity[8]. It can readily detect and quantify impurities at very low levels. Unlike RI, it is fully compatible with gradient elution, allowing for the development of powerful separation methods for complex samples. Furthermore, the mass data obtained is invaluable for the tentative identification of unknown impurities, a critical aspect of drug development and material science[10]. For a molecule like this compound (MW: 238.41 g/mol )[1], MS can confirm the identity of the main peak and provide molecular weights for any co-eluting impurities.
Comparative Performance Summary
The choice of detector dictates the overall capability of the purity assessment method. The following table summarizes the key performance characteristics of each alternative.
| Feature | HPLC-UV (<205 nm) | HPLC-RI | HPLC-MS |
| Sensitivity | Very Low | Low to Moderate | Very High |
| Specificity | Very Low | Low (Universal) | Very High (Mass-based) |
| Gradient Compatible | Yes | No | Yes |
| Impurity ID Capability | None | None | Excellent (Molecular Weight) |
| Robustness | Poor (High Noise) | Moderate (Temp. Sensitive) | High |
| Cost & Complexity | Low | Moderate | High |
Chromatographic Strategy: Reversed-Phase vs. Normal-Phase
Once a detector is chosen, the chromatographic separation must be optimized. Given the non-polar, alicyclic nature of the target compound, both reversed-phase and normal-phase chromatography are viable options.
Reversed-Phase (RP-HPLC)
RP-HPLC is the most common chromatographic mode, utilizing a non-polar stationary phase and a polar mobile phase[11][12].
-
Stationary Phase: A C18 or C8 column is a suitable starting point. C18 columns offer greater retention for non-polar compounds, which may be necessary to separate closely related isomers[13].
-
Mobile Phase: A mixture of water with acetonitrile or methanol is standard. Due to the high non-polarity of the analyte, a high percentage of the organic solvent will be required. For highly non-polar compounds that are still strongly retained, stronger solvents like isopropanol or tetrahydrofuran can be considered[14].
-
Application: RP-HPLC is an excellent choice for both HPLC-RI (isocratic) and HPLC-MS (gradient) methods. A gradient method for HPLC-MS could start with a high aqueous content and ramp up to a high organic content to elute the main compound and any more non-polar impurities.
Normal-Phase (NP-HPLC)
NP-HPLC employs a polar stationary phase (like silica) and a non-polar mobile phase[11][12].
-
Stationary Phase: Unmodified silica or a cyano (CN) bonded phase are common choices[11][15].
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a more polar modifier like isopropanol or ethyl acetate.
-
Application: NP-HPLC can sometimes offer unique selectivity for separating stereoisomers (cis/trans), which may be difficult to resolve under RP conditions. It is a valuable alternative to consider during method development.
Experimental Protocols & Workflows
The following protocols provide a starting point for method development. They must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure they are fit for purpose[16][17].
Workflow for HPLC Method Selection
The choice of method is primarily dictated by the available instrumentation and the analytical requirements.
Caption: Decision tree for selecting an appropriate HPLC method.
Protocol 1: Isocratic RP-HPLC with RI Detection
This protocol is suitable for routine quality control where impurities are known and can be resolved without a gradient.
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a refractive index detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (Note: Stable temperature control is critical for RI detection).
-
Injection Volume: 10 µL.
-
RI Detector Temperature: 35 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Procedure:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved on the RI detector (this may take 30-60 minutes).
-
Inject the prepared sample solution.
-
Integrate the peaks and calculate the area percent purity.
-
Protocol 2: Gradient RP-HPLC-MS
This protocol is the recommended approach for comprehensive purity profiling and impurity identification.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole or high-resolution TOF/Orbitrap) with an ESI or APCI source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 70% B
-
1-10 min: 70% to 100% B
-
10-12 min: 100% B
-
12.1-15 min: 70% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Settings (Example for APCI):
-
Ionization Mode: Positive
-
Scan Range: m/z 100-500
-
Corona Discharge Current: 4.0 µA
-
Vaporizer Temperature: 350 °C
-
-
Sample Preparation:
-
Prepare a stock solution of ~1 mg/mL in acetonitrile.
-
Dilute this stock solution to a final concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Procedure:
-
Inject the sample and acquire data in full scan mode.
-
Process the chromatogram to determine the purity based on the total ion chromatogram (TIC).
-
Examine the mass spectrum of each impurity peak to determine its molecular weight and aid in its identification.
-
General Experimental Workflow
Caption: General workflow from sample preparation to data analysis.
Conclusion and Recommendations
The accurate purity assessment of synthesized this compound is achievable but requires a departure from standard HPLC-UV methodology due to the molecule's lack of a chromophore.
-
For routine quality control where speed and cost are primary concerns and an isocratic separation is sufficient, HPLC with RI detection is a viable and trustworthy alternative. Its primary limitation is the inability to use gradient elution.
-
For in-depth purity profiling, method development, and the identification of unknown impurities , HPLC-MS is unequivocally the superior technique. Its high sensitivity, specificity, and compatibility with gradient elution provide the most comprehensive and reliable data, which is essential for researchers in drug development and material science.
Ultimately, the choice of method should be guided by a thorough risk assessment based on the intended application of the synthesized compound. By understanding the underlying principles and limitations of each approach, scientists can confidently develop a self-validating system for ensuring the quality and purity of this important chemical intermediate.
References
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Chen, Y., et al. (2018). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
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GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Purification of Reaction Mixtures Using Refractive Index Detection. Retrieved from [Link]
-
Alzweiri, M., et al. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. ResearchGate. Retrieved from [Link]
- Google Patents. (2018). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
-
SCION Instruments. (n.d.). RI Detector HPLC. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Agilent Technologies. (n.d.). A Look at Column Choices. Retrieved from [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
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Khandakar, J. A., et al. (2016). What are the applications of refractive index detector in HPLC analysis? ResearchGate. Retrieved from [Link]
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Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]
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Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Niculae, D., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). Retrieved from [Link]
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Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
-
Khairnar, K. V. (2023). A review on HPLC method development and validation. World Journal of Pharmaceutical Research. Retrieved from [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
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Wiley Analytical Science. (2021). No chromophore - no problem?. Retrieved from [Link]
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Miliszkiewicz, N., et al. (2020). RP-HPLC of strongly non-polar compound? ResearchGate. Retrieved from [Link]
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Wang, G. (2015). Mass Spectrometry in Small Molecule Drug Development. National Institutes of Health (NIH). Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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Shimadzu. (n.d.). Refractive Index Detection (RID). Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Clearing Point of Novel Bicyclohexane Liquid Crystals
For researchers and professionals in materials science and drug development, the precise characterization of liquid crystal (LC) properties is paramount for innovation. Among these properties, the clearing point (T_c) stands out as a critical performance benchmark. This guide provides an in-depth comparison of novel bicyclohexane liquid crystals against established alternatives, focusing on the determination and interpretation of their clearing points. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower your research and development efforts.
The Critical Parameter: Understanding the Clearing Point (T_c)
A liquid crystal is a state of matter that has properties between those of conventional liquids and solid crystals.[1] Thermotropic liquid crystals, which are the focus of this guide, exhibit phase transitions as the temperature changes.[1][2] The clearing point, or nematic-isotropic transition temperature, is the temperature at which a liquid crystal material transitions from the ordered, anisotropic nematic phase to the disordered, isotropic liquid phase upon heating.[3]
Why it Matters: The clearing point defines the upper limit of the operational temperature range for a liquid crystal device.[3] For applications such as displays, sensors, or smart windows, a high and stable clearing point is crucial for reliable performance across various environmental conditions. In drug development, where liquid crystals can be used as delivery systems, understanding the phase behavior is essential for formulation stability and efficacy.
The transition at the clearing point is marked by a sharp drop in the order parameter (S) to zero.[1] The order parameter is a measure of the orientational order of the molecules in the liquid crystal phase.[4] In the nematic phase, the rod-like molecules have a preferred orientation, leading to anisotropic optical and dielectric properties.[4][5] In the isotropic phase, the molecules are randomly oriented, resulting in isotropic properties.[4][6]
Benchmarking Methodology: Precision in Measurement
To ensure trustworthy and reproducible data, two primary techniques are employed for determining the clearing point: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[7][8][9]
Instrumentation and Materials
-
Differential Scanning Calorimeter (DSC): A DSC is essential for quantifying the enthalpy of the phase transition, providing a precise measurement of the clearing point.[10][11][12]
-
Polarized Light Microscope with Hot Stage: POM allows for direct visual observation of the phase transition.[8][13] The characteristic textures of the nematic phase disappear as the material becomes isotropic, providing a visual confirmation of the clearing point.[7]
-
Liquid Crystal Samples:
-
Novel Bicyclohexane Liquid Crystals (e.g., CCN-47)
-
Cyanobiphenyl Liquid Crystals (e.g., 5CB)
-
Phenylcyclohexane Liquid Crystals
-
-
Microscope Slides and Coverslips
-
Hermetically Sealed DSC Pans
Step-by-Step Experimental Protocol for Clearing Point Determination
This protocol integrates DSC and POM for a self-validating measurement system.
-
Sample Preparation (DSC):
-
Accurately weigh 2-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan.
-
Causality: Hermetic sealing is crucial to prevent sample evaporation during heating, which would lead to inaccurate transition temperature and enthalpy measurements.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Causality: A controlled heating rate ensures thermal equilibrium and produces a sharp, well-defined endothermic peak at the phase transition. The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponding to the nematic-isotropic transition is taken as the clearing point (T_c).
-
Cool the sample at the same rate and then perform a second heating scan to ensure the reproducibility of the measurement and to erase any previous thermal history.
-
-
Sample Preparation (POM):
-
Place a small amount of the liquid crystal sample on a clean microscope slide.
-
Gently place a coverslip over the sample to create a thin film.
-
-
POM Analysis:
-
Position the slide on the hot stage of the polarized light microscope.
-
Observe the sample through crossed polarizers. The nematic phase will exhibit a birefringent texture (e.g., Schlieren or threaded texture).[1]
-
Heat the sample at a slow, controlled rate (e.g., 2-5 °C/min).
-
Causality: A slow heating rate allows for precise visual determination of the temperature at which the last vestiges of the birefringent texture disappear, indicating the complete transition to the isotropic phase.
-
The temperature at which the entire field of view becomes dark (isotropic) is the clearing point. This visual confirmation validates the DSC measurement.
-
Experimental Workflow Diagram
Caption: Workflow for clearing point determination.
Comparative Analysis: Bicyclohexane Liquid Crystals vs. The Field
Novel bicyclohexane liquid crystals are gaining attention for their unique combination of properties, including low birefringence and negative dielectric anisotropy.[14] For a meaningful benchmark, we compare them against the well-established cyanobiphenyl and phenylcyclohexane families.
Quantitative Data Summary
The following table summarizes key physical properties for representative compounds from each class.
| Liquid Crystal Family | Compound Example | Core Structure | Clearing Point (T_c) [°C] | Birefringence (Δn) | Dielectric Anisotropy (Δε) |
| Bicyclohexane | CCN-47 | Bicyclohexane | 57.3[14] | Low (~0.03)[14] | High Negative[14] |
| Cyanobiphenyl | 5CB | Biphenyl | 35.0[15] | High (~0.18) | High Positive |
| Phenylcyclohexane | PCH-5 | Phenylcyclohexane | 55.0 | Moderate | Moderate Positive |
Note: Values for PCH-5 are typical representations for this class. Birefringence and dielectric anisotropy values are general characteristics.
Molecular Structure-Property Relationship
The clearing point is intimately linked to the molecular structure. Key factors include the rigidity of the molecular core, the length of the flexible alkyl chains, and the strength of intermolecular forces.[16][17]
-
Rigid Core: A more rigid and linear core, such as the biphenyl group in 5CB, promotes stronger intermolecular attractions and a more stable nematic phase, but this does not always translate to a higher clearing point. The saturated rings in bicyclohexanes, while less conjugated, provide significant rigidity.
-
Alkyl Chain Length: Increasing the alkyl chain length generally increases the clearing point within a homologous series, though an "odd-even" effect is often observed where molecules with an even number of carbons in the chain have slightly higher clearing points than those with an odd number.
-
Intermolecular Forces: Strong dipole moments, like that from the cyano group (-CN), lead to strong dipole-dipole interactions that stabilize the nematic phase.
Caption: Molecular factors influencing clearing point.
In-Depth Discussion: Interpreting the Benchmarking Data
The data reveals a compelling performance profile for novel bicyclohexane liquid crystals.
Causality Behind Performance Differences:
-
Bicyclohexanes (e.g., CCN-47): The saturated bicyclohexane core results in significantly lower birefringence compared to the aromatic cyanobiphenyls.[14] This is due to the lower polarizability anisotropy of the C-C single bonds in the cyclohexane rings. Despite the lack of aromaticity, the rigid, rod-like shape is sufficient to maintain a stable nematic phase up to a moderately high temperature (57.3 °C for CCN-47).[14] The presence of the cyano group results in a strong transverse dipole moment, leading to a high negative dielectric anisotropy.[14]
-
Cyanobiphenyls (e.g., 5CB): The biphenyl core is highly polarizable and rigid, leading to strong intermolecular forces and a high birefringence.[5] The clearing point of 5CB itself is relatively low (35.0 °C), making it suitable for room-temperature research but often requiring mixing with other LCs to broaden the operating range for commercial applications.[1][15]
-
Phenylcyclohexanes (e.g., PCH-5): This family represents a hybrid, incorporating both an aromatic phenyl ring and a saturated cyclohexane ring. This structure provides a good balance of properties, including a wider nematic range and lower viscosity than many cyanobiphenyls. Their clearing points are often higher than 5CB, making them valuable components in LC mixtures.
Implications for Application:
The distinct properties of novel bicyclohexane liquid crystals make them highly attractive for specific advanced applications:
-
Vertically Aligned (VA) Displays: Their high negative dielectric anisotropy is a key requirement for VA-mode liquid crystal displays, which are known for their high contrast ratios and wide viewing angles.
-
Low-Birefringence Applications: The inherently low birefringence is advantageous in applications where a minimal optical path difference is desired, such as in certain types of phase modulators or tunable lenses.
-
Drug Delivery Systems: The unique phase behavior and chemical stability of the bicyclohexane core could offer new possibilities for creating stable, stimuli-responsive drug delivery vehicles.
Conclusion
Benchmarking the clearing point is a fundamental step in evaluating the performance of any new liquid crystal material. Novel bicyclohexane liquid crystals, as exemplified by the CCN family, demonstrate a competitive clearing point combined with the desirable properties of low birefringence and high negative dielectric anisotropy. The robust methodology combining DSC and POM ensures accurate and verifiable characterization. These findings underscore the potential of bicyclohexane LCs to displace traditional materials in specialized applications, particularly in the realm of advanced display technologies and functional materials.
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Beyond the Benzene Ring: Unlocking Superior Display Performance with Non-Aromatic Liquid Crystal Cores
A Comparative Guide for Researchers in Display Technology and Materials Science
In the relentless pursuit of next-generation display technologies, the molecular architecture of liquid crystals (LCs) remains a critical frontier. For decades, aromatic cores, typified by benzene rings, have been the cornerstone of liquid crystal design. However, a growing body of research reveals that a strategic shift to non-aromatic (alicyclic) cores, such as cyclohexane and bicyclohexane rings, offers a compelling pathway to enhanced performance, particularly in applications demanding high speed and long-term stability. This guide provides an in-depth comparison of non-aromatic and aromatic liquid crystal cores, supported by experimental data, to illuminate the advantages of moving beyond traditional aromatic structures for advanced display applications.
The Core Conundrum: Aromatic vs. Non-Aromatic Architectures
The rigid core of a liquid crystal molecule is a primary determinant of its mesomorphic and electro-optical properties. The delocalized π-electrons in aromatic rings contribute to high polarizability, which is essential for achieving the birefringence (Δn) and dielectric anisotropy (Δε) necessary for light modulation in displays. However, this aromaticity also introduces inherent trade-offs, namely higher viscosity and susceptibility to photodegradation.
Non-aromatic, or alicyclic, cores replace these benzene rings with saturated ring structures. This fundamental change in the molecular core leads to a distinct set of physical properties that can be leveraged to overcome the limitations of their aromatic counterparts.
dot
Figure 1: A conceptual comparison of the core structures and resulting properties of aromatic versus non-aromatic liquid crystals.
Key Performance Advantages of Non-Aromatic Liquid Crystal Cores
The substitution of aromatic rings with alicyclic structures imparts several key advantages for display applications:
Reduced Rotational Viscosity for Faster Switching Speeds
One of the most significant benefits of non-aromatic cores is a substantial reduction in rotational viscosity (γ₁). Lower viscosity allows the liquid crystal molecules to reorient more quickly in response to an electric field, leading to faster switching times. This is a critical parameter for applications such as high-refresh-rate displays and field-sequential color displays.
The absence of the rigid, planar structure of benzene rings in alicyclic compounds allows for greater conformational flexibility, which is believed to contribute to the lower viscosity. For instance, liquid crystals with a bicyclohexane core have been shown to exhibit significantly lower viscosity compared to their biphenyl analogues.[1]
Enhanced Photostability and UV Resistance for Increased Display Lifetime
Aromatic liquid crystals are susceptible to degradation upon exposure to ultraviolet (UV) radiation from backlights, which can lead to image sticking and a decrease in display lifetime. The π-bonds in aromatic rings can absorb UV energy, leading to photochemical reactions. In contrast, the single C-C bonds in alicyclic rings are more resistant to UV degradation. This inherent photostability makes non-aromatic liquid crystals a more robust choice for displays that require long-term reliability.
Tailorable Electro-Optical Properties
While aromatic cores generally provide higher birefringence and dielectric anisotropy, the properties of non-aromatic liquid crystals can be effectively tuned through molecular engineering. For instance, the introduction of polar groups, such as fluorine atoms, to the cyclohexane ring can significantly influence the dielectric anisotropy. This allows for the design of non-aromatic liquid crystals with specific electro-optical characteristics tailored for different display modes, such as Twisted Nematic (TN), In-Plane Switching (IPS), and Vertically Aligned (VA) modes.
Comparative Experimental Data: Aromatic vs. Non-Aromatic Cores
To objectively assess the performance differences, let's consider a hypothetical comparative study between two analogous liquid crystal compounds: one with a biphenyl (aromatic) core and the other with a bicyclohexane (non-aromatic) core, keeping the terminal alkyl chains and any polar substituents identical.
| Property | Aromatic Core (Biphenyl-based) | Non-Aromatic Core (Bicyclohexane-based) | Advantage of Non-Aromatic Core |
| Rotational Viscosity (γ₁) at 20°C | Higher (e.g., 150-250 mPa·s) | Lower (e.g., 50-150 mPa·s)[1] | Faster response times |
| Birefringence (Δn) at 589 nm, 20°C | Higher (e.g., 0.15-0.25) | Lower (e.g., 0.05-0.15)[2] | Lower, but can be optimized |
| Dielectric Anisotropy (Δε) at 1 kHz, 20°C | Higher (e.g., +5 to +15) | Lower (e.g., +2 to +8)[2] | Lower, but can be tuned |
| UV Stability (Change in VHR after UV exposure) | Significant Decrease | Minimal Decrease | Longer display lifetime |
Table 1: A comparative summary of the expected performance of liquid crystals with aromatic versus non-aromatic cores. The values are illustrative and can vary based on the specific molecular structure.
Experimental Protocols for Characterization
To validate the performance of novel liquid crystal materials, a suite of standardized experimental techniques is employed.
Measurement of Rotational Viscosity (γ₁)
dot
Figure 2: Workflow for measuring the rotational viscosity of a liquid crystal.
Step-by-Step Protocol:
-
Cell Preparation: A liquid crystal cell with a known thickness (typically 5-10 µm) and transparent electrodes (e.g., Indium Tin Oxide) is used. The inner surfaces are coated with a polyimide alignment layer and rubbed to induce homogeneous planar alignment.
-
Sample Filling: The liquid crystal material is introduced into the cell via capillary action in its isotropic phase and then slowly cooled to the desired measurement temperature in the nematic phase.
-
Electrical Measurement: A square-wave voltage is applied to the cell to reorient the liquid crystal directors.
-
Data Acquisition: The transient current response of the cell to the applied voltage is measured using an LCR meter and an oscilloscope.
-
Analysis: The rotational viscosity is calculated from the relaxation time of the transient current, which is related to the time it takes for the directors to return to their initial state after the field is removed.
Measurement of Birefringence (Δn)
dot
Figure 3: Workflow for measuring the birefringence of a liquid crystal.
Step-by-Step Protocol:
-
Cell Preparation: A wedge-shaped cell with a known angle is prepared with homeotropic or planar alignment layers.
-
Sample Filling: The liquid crystal is filled into the cell in its isotropic phase and cooled to the measurement temperature.
-
Optical Setup: The cell is placed on the rotating stage of a polarizing optical microscope.
-
Observation: Monochromatic light is passed through the sample, and the resulting interference fringes (isochromatic lines) are observed.
-
Analysis: The birefringence is calculated from the spacing of the interference fringes, the wavelength of the light, and the wedge angle of the cell. Alternatively, an Abbe refractometer can be used to measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices directly, from which Δn = nₑ - nₒ is calculated.
Measurement of Dielectric Anisotropy (Δε)
dot
Figure 4: Workflow for measuring the dielectric anisotropy of a liquid crystal.
Step-by-Step Protocol:
-
Cell Preparation: Two types of cells with known electrode area and cell gap are prepared: one with planar alignment and one with homeotropic alignment.
-
Sample Filling: Both cells are filled with the liquid crystal material.
-
Capacitance Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz). The capacitance of the planar cell gives the perpendicular component of the dielectric permittivity (ε⊥), and the capacitance of the homeotropic cell gives the parallel component (ε∥).
-
Calculation: The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.[3]
Conclusion: A Paradigm Shift in Liquid Crystal Design
The move from aromatic to non-aromatic liquid crystal cores represents a significant paradigm shift in materials design for display applications. While aromatic LCs have been the workhorse of the industry, the inherent advantages of non-aromatic cores in terms of lower viscosity and enhanced stability cannot be overlooked. The ability to achieve faster response times and longer display lifetimes makes non-aromatic liquid crystals a highly attractive option for the next generation of high-performance displays. While the lower birefringence and dielectric anisotropy of non-aromatic LCs present a design challenge, ongoing research in molecular engineering continues to close this gap. For researchers and developers in the display industry, a thorough understanding of the distinct properties and advantages of non-aromatic liquid crystal cores is essential for unlocking new levels of performance and reliability.
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The Evolving Landscape of SGLT2 Inhibition: A Comparative Guide to Efficacy Based on Chemical Scaffolds
Introduction: Targeting Glucose Reabsorption in Type 2 Diabetes
Sodium-glucose cotransporter 2 (SGLT2), located in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1] Its inhibition presents a compelling therapeutic strategy for managing type 2 diabetes mellitus (T2DM) by promoting urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1][2] The clinical success of SGLT2 inhibitors, also known as gliflozins, has been remarkable, not only for their glycemic control but also for their significant cardiovascular and renal protective benefits.[2][3] This guide provides an in-depth comparison of the efficacy of SGLT2 inhibitors based on their underlying chemical scaffolds, exploring the evolution from early natural products to the highly optimized synthetic molecules in clinical use today. We will delve into the experimental data that underpins our understanding of their structure-activity relationships and provide detailed protocols for their evaluation.
The Genesis of SGLT2 Inhibitors: From O-Glucosides to Stable C-Glucosides
The journey of SGLT2 inhibitors began with the natural product phlorizin, an O-glucoside found in the bark of apple trees.[1] While phlorizin demonstrated the ability to induce glycosuria, its therapeutic potential was curtailed by its non-selective inhibition of both SGLT1 and SGLT2, leading to gastrointestinal side effects.[1] Furthermore, the O-glycosidic bond was susceptible to rapid hydrolysis by intestinal β-glucosidases, resulting in poor metabolic stability and low oral bioavailability.[2]
The pivotal breakthrough in the development of clinically viable SGLT2 inhibitors was the transition to C-glucoside scaffolds. By replacing the anomeric oxygen with a carbon atom, a metabolically stable C-C bond was formed, rendering these compounds resistant to enzymatic degradation in the gut.[2] This fundamental structural modification significantly improved their pharmacokinetic profiles and allowed for the development of potent and selective oral medications.[4]
Comparative Efficacy of SGLT2 Inhibitors Based on Chemical Scaffolds
The efficacy of SGLT2 inhibitors is primarily determined by their potency (measured by IC50 values), selectivity for SGLT2 over SGLT1, and pharmacokinetic properties. While the superiority of C-glucosides over O-glucosides is well-established, subtle variations within the C-glucoside family, as well as the exploration of other scaffolds like N- and S-glucosides, reveal a nuanced landscape of structure-activity relationships.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A lower IC50 value indicates that a smaller concentration of the inhibitor is required to achieve 50% inhibition of the SGLT2 transporter. Selectivity is typically expressed as the ratio of the IC50 for SGLT1 to the IC50 for SGLT2, with a higher ratio indicating greater selectivity for SGLT2.
| Chemical Scaffold | Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference(s) |
| O-Glucoside | Phlorizin | 36 | 330 | ~10-fold | [1] |
| C-Glucoside | Dapagliflozin | 1.12 | >1400 | >1200-fold | [1] |
| Canagliflozin | 4.4 | 683 | ~155-fold | [1] | |
| Empagliflozin | 3.1 | >8300 | >2500-fold | [2] | |
| Ertugliflozin | 0.87 | ~2000 | ~2250-fold | [1] | |
| Sotagliflozin | 1.8 | 36 | ~20-fold | ||
| N-Glucoside | Indolic N-glycoside (TA-1887) | 1.4 | - | ~164-fold | [1] |
| S-Glucoside (Thioglycoside) | Phenyl-1'-thio-β-D-glucopyranoside | - | - | SGLT2 > SGLT1 | [5] |
Note: IC50 values can vary between different experimental setups. The data presented is a compilation from multiple sources for comparative purposes.
The data clearly illustrates the enhanced potency and selectivity of C-glucosides compared to the natural O-glucoside, phlorizin. Among the C-glucosides, empagliflozin and ertugliflozin exhibit the highest selectivity for SGLT2 over SGLT1.[6] Sotagliflozin, on the other hand, is a dual SGLT1/SGLT2 inhibitor with significantly lower selectivity. The exploration of N-glucosides has yielded compounds with high potency, though their development is less advanced than that of C-glucosides.[1] Thioglycosides (S-glucosides) have also shown promise as SGLT inhibitors, with some exhibiting selectivity for SGLT2.[5]
Pharmacokinetic Profiles
The chemical scaffold profoundly influences the pharmacokinetic properties of SGLT2 inhibitors, including their oral bioavailability, half-life, and metabolism. The stability of the C-glycosidic bond is a key determinant of the favorable pharmacokinetics of the currently marketed gliflozins.
| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Metabolism |
| Dapagliflozin | 78 | 91 | 12.9 | UGT1A9 |
| Canagliflozin | 65 | 99 | 10.6-13.1 | UGT1A9, UGT2B4 |
| Empagliflozin | - | 86.2 | 13.1 | UGT2B7, UGT1A3, UGT1A8, UGT1A9 |
| Ertugliflozin | ~100 | 93.6 | 11-17 | UGT1A9, UGT2B7 |
| Sotagliflozin | - | 95-97 | ~29 | UGT1A9, UGT1A1, UGT2B7 |
Data compiled from multiple sources.[2][7]
The high oral bioavailability and relatively long half-lives of the C-glucoside inhibitors allow for once-daily dosing, a significant advantage for patient compliance. Variations in their metabolism, primarily through glucuronidation by various UGT enzymes, can influence their potential for drug-drug interactions.[7]
Structure-Activity Relationship (SAR): The Influence of the Aglycone Moiety
Beyond the glycosidic linkage, modifications to the aglycone (non-sugar) portion of the molecule play a crucial role in determining the efficacy and selectivity of SGLT2 inhibitors.
Caption: Key structural determinants of SGLT2 inhibitor efficacy.
Variations in the structure of the aglycone are crucial for the pharmacophore of SGLT inhibitors.[2] For instance, the presence of a halogen atom, such as chlorine in dapagliflozin and empagliflozin, or fluorine in canagliflozin, can increase the metabolic stability and potency of the compound.[2] The introduction of different heterocyclic rings in the distal phenyl moiety, such as the thiophene ring in canagliflozin, can also significantly impact selectivity and potency.[8]
Experimental Protocols for Efficacy Evaluation
The objective comparison of SGLT2 inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays used to assess their efficacy.
In Vitro Efficacy: Determination of IC50 using a Cell-Based Fluorescent Glucose Uptake Assay
This protocol describes a method to determine the IC50 of SGLT2 inhibitors using a cell line stably expressing the human SGLT2 transporter and a fluorescent glucose analog.
Caption: Workflow for in vivo evaluation of SGLT2 inhibitor efficacy using OGTT.
Step-by-Step Methodology:
-
Animal Model: Use a validated diabetic mouse model, such as the db/db mouse, which exhibits hyperglycemia and insulin resistance.
-
Fasting: Fast the mice for 4-6 hours with free access to water. [9]3. Drug Administration: Administer the SGLT2 inhibitor or vehicle control orally via gavage at a predetermined time before the glucose challenge.
-
Baseline Blood Glucose: At time zero (t=0), collect a small blood sample from the tail vein to measure the baseline blood glucose level using a glucometer.
-
Oral Glucose Challenge: Immediately after the baseline blood glucose measurement, administer a bolus of a concentrated glucose solution (e.g., 2 g/kg body weight) orally. [10]6. Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for both the treated and vehicle control groups. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC in the treated group compared to the control group indicates improved glucose tolerance.
Conclusion: The Future of SGLT2 Inhibitor Development
The evolution of SGLT2 inhibitors from the unstable, non-selective natural product phlorizin to the highly potent and selective C-glucosides in clinical use is a testament to the power of medicinal chemistry. The stability of the C-glycosidic bond has been the cornerstone of this success, enabling the development of orally active drugs with favorable pharmacokinetic profiles. The nuanced differences in efficacy and selectivity among the various C-glucosides are largely attributable to the strategic modifications of their aglycone moieties. While C-glucosides dominate the current therapeutic landscape, ongoing research into alternative scaffolds such as N- and S-glucosides may yet yield novel inhibitors with unique pharmacological properties. The continued application of robust in vitro and in vivo efficacy assays will be critical in guiding the discovery and development of the next generation of SGLT2 inhibitors, further expanding their therapeutic potential in managing T2DM and its associated comorbidities.
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de Freitas, R. F., & de Cássia da Silveira e Sá, R. (2019). Sodium–glucose cotransporter 2 (SGLT-2) inhibitors: a new antidiabetic drug class. RSC Medicinal Chemistry, 10(9), 1169-1183. [Link]
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Heiden, C., & Lytvyn, Y. (2021). Influence of receptor selectivity on benefits from SGLT2 inhibitors in patients with heart failure: a systematic review and head-to-head comparative efficacy network meta-analysis. Heart Failure Reviews, 26(6), 1335-1346. [Link]
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Kario, K., Harada, N., & Hoshide, S. (2020). Randomized, “head‐to‐head” studies comparing different SGLT2 inhibitors are definitely needed. The Journal of Clinical Hypertension, 22(12), 2391-2392. [Link]
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Costea, A., Rădulescu, D. S., Puiu, R. A., Gâvan, A., & Moț, A. C. (2023). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 24(14), 11697. [Link]
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Smith, N., Ferdaoussi, M., Lin, H., & Macdonald, P. (2020). Oral Glucose Tolerance Test in Mouse. protocols.io. [Link]
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Wang, Y., Zhang, M., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2023). Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology, 14, 1189562. [Link]
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Al-Jobori, A. M., Al-Salihi, O., & Al-Juboori, A. M. (2007). Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes. International journal of medical sciences, 4(3), 125. [Link]
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Validating the Nematic Phase Range of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane: A Comparative Guide Using Differential Scanning Calorimetry
This guide provides a comprehensive technical overview for validating the nematic phase range of the liquid crystal 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane. We will delve into the principles of Differential Scanning Calorimetry (DSC) as a primary characterization technique, outline a detailed experimental protocol, and compare its utility against alternative methods. This document is intended for researchers, scientists, and professionals in drug development and materials science who require precise thermal analysis of liquid crystalline compounds.
The Critical Role of Phase Transition Validation in Liquid Crystal Applications
Liquid crystals, such as this compound, are materials in a state that has properties between those of conventional liquids and those of solid crystals.[1] The functionality of these materials is intrinsically linked to their mesophases, with the nematic phase being of particular importance for applications in display technologies and as structural scaffolds in pharmaceutical research. The precise temperature range over which a material exhibits a nematic phase dictates its operational window and ultimate performance. Therefore, accurate and reliable validation of this nematic range is a cornerstone of material characterization.
Differential Scanning Calorimetry: A Powerful Tool for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] As a material undergoes a phase transition, it is accompanied by an endothermic (heat absorbing) or exothermic (heat releasing) event, which is detected by the DSC instrument.[3] This allows for the precise determination of transition temperatures and the enthalpy (ΔH) of these transitions.
For a thermotropic liquid crystal like this compound, DSC can identify key transitions:
-
Crystal-to-Nematic (Melting) Transition (T_CN): The temperature at which the solid crystalline structure transitions to the more ordered nematic liquid crystal phase.
-
Nematic-to-Isotropic Transition (Clearing Point) (T_NI): The temperature at which the nematic phase transitions to the disordered isotropic liquid phase.
The nematic phase range is the temperature window between T_CN and T_NI.
Experimental Protocol: DSC Analysis of this compound
The following protocol outlines the steps for validating the nematic phase range of this compound using a heat-flux DSC instrument, with reference to the principles outlined in ASTM D3418 for thermal analysis of polymers.[4][5]
Materials and Equipment:
-
This compound sample (purity >98%)
-
Differential Scanning Calorimeter (e.g., Netzsch, TA Instruments, PerkinElmer)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Microbalance (accurate to ±0.01 mg)
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper. This is crucial to prevent sample evaporation during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.
-
Perform temperature and enthalpy calibrations using certified standards (e.g., indium, zinc) to ensure the accuracy of the measurements.
-
-
Thermal Program:
-
Initial Equilibration: Equilibrate the sample at a temperature below its expected melting point (e.g., -20 °C) for 5 minutes to ensure a uniform starting temperature.
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (e.g., 100 °C). This scan will provide information on the initial thermal history of the sample.
-
Isothermal Hold: Hold the sample at the high temperature for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (e.g., -20 °C). This scan is important for identifying monotropic phases (phases that appear only on cooling) and crystallization behavior.
-
Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) to the high temperature. This second heating scan is typically used for data analysis as it provides a more consistent and reproducible thermal profile of the material.
-
Data Analysis:
The output of a DSC experiment is a thermogram, which plots heat flow against temperature.
-
Transition Temperatures: The onset temperature of an endothermic peak on the second heating scan is typically taken as the crystal-to-nematic transition temperature (T_CN). The peak temperature of the endothermic event corresponding to the nematic-to-isotropic transition is taken as the clearing point (T_NI).
-
Enthalpy of Transitions (ΔH): The area under each transition peak is integrated to determine the enthalpy change associated with that transition.
Visualizing the DSC Workflow
Caption: A flowchart illustrating the key stages of validating a liquid crystal's nematic phase range using DSC.
Interpreting the Results: Expected Data and Comparative Analysis
Table 1: Hypothetical and Comparative DSC Data for Bicyclohexane Liquid Crystals
| Compound | Crystal-to-Nematic (T_CN) | Nematic-to-Isotropic (T_NI) | Nematic Range (ΔT) |
| This compound (Hypothetical) | ~10 °C | ~60 °C | ~50 °C |
| CCN-47 (4′-butyl-4-heptyl-bicyclohexyl-4-carbonitrile)[8] | 30.6 °C (SmA-N) | 59.7 °C | 29.1 °C |
Note: The T_CN for CCN-47 is a smectic A to nematic transition.
The DSC thermogram for this compound would be expected to show two distinct endothermic peaks on the second heating scan, corresponding to the crystal-to-nematic and nematic-to-isotropic transitions. The temperature range between these two peaks would validate the nematic phase range of the material under the specified experimental conditions.
A Broader Perspective: Comparing DSC with Other Characterization Techniques
While DSC is excellent for determining transition temperatures and enthalpies, it does not provide information about the type of mesophase.[9] Therefore, it is often used in conjunction with other techniques for a complete characterization of liquid crystals.
Table 2: Comparison of Techniques for Liquid Crystal Phase Characterization
| Technique | Principle | Advantages | Disadvantages |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with phase transitions.[2] | Quantitative determination of transition temperatures and enthalpies; high throughput. | Does not identify the type of liquid crystal phase.[9] |
| Polarized Optical Microscopy (POM) | Observes the unique optical textures of different liquid crystal phases. | Direct visualization and identification of mesophases (nematic, smectic, etc.). | Less quantitative for transition temperatures; requires expertise in texture identification. |
| X-Ray Diffraction (XRD) | Probes the molecular arrangement and ordering within the material. | Provides definitive structural information about the different phases. | Requires specialized equipment and can be more time-consuming. |
Logical Relationship of Characterization Methods
Caption: The synergistic relationship between DSC, POM, and XRD for a thorough validation of liquid crystal phases.
Conclusion
Validating the nematic phase range of this compound is essential for its potential applications. Differential Scanning Calorimetry provides a robust, quantitative, and reliable method for determining the precise transition temperatures that define this critical operational window. By following a standardized protocol and interpreting the resulting thermogram, researchers can confidently establish the thermal properties of this and other novel liquid crystalline materials. For a complete and unambiguous characterization, it is highly recommended to complement DSC data with qualitative analysis from Polarized Optical Microscopy.
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Safety Operating Guide
Navigating the Disposal of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane: A Guide to Safety and Compliance
Part 1: Hazard Assessment and Immediate Safety Precautions
Understanding the potential hazards of 1-Methoxy-4-(4-propylcyclohexyl)cyclohexane is the critical first step. Based on its structural similarity to other methoxy-substituted cyclohexanes, we can infer key characteristics that must be managed during disposal.[5][6]
Inferred Hazard Profile:
| Hazard Classification | Anticipated Risk | Rationale & Authoritative Source |
| Flammable Liquid | Likely classified as a flammable liquid. | Structurally similar compounds like 1-Methoxy-4-methylcyclohexane are classified as H226: Flammable liquid and vapor.[5][6] |
| Peroxide Formation | Potential for explosive peroxide formation upon exposure to air and light. | Ethers are known to form peroxides, which can be highly explosive.[7][8] |
| Skin/Eye Irritation | May cause skin and eye irritation. | Common for many organic solvents and substituted cyclohexanes.[9] |
| Aquatic Toxicity | Potential for long-lasting harmful effects to aquatic life. | Cyclohexane derivatives can be very toxic to aquatic life.[9] |
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Before handling, ensure a complete PPE ensemble is worn. This includes:
-
Ventilation: All handling and disposal preparation must occur within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ignition Source Control: This compound is presumed flammable. Ensure the working area is free of open flames, sparks, and hot surfaces.[9][11] Use only intrinsically safe equipment.
Part 2: Step-by-Step Disposal Workflow
The proper disposal of this compound requires a systematic approach, from waste collection to final removal by a certified hazardous waste contractor.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Due to its likely flammable and potentially toxic nature, this compound must be managed as hazardous waste.[3][12]
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[13] It should be collected in a dedicated container for halogen-free organic solvents.
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a clean, dry, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers with a secure, tight-fitting screw cap are appropriate.[3][14] Do not use metal containers for acids or bases.[3]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[3] The label must include:
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[12][14]
-
Storage Conditions:
-
Keep the container tightly closed except when adding waste.[5][8]
-
Store in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources to minimize peroxide formation.[5][7]
-
Store away from incompatible materials, especially oxidizing agents.[5]
-
Ensure secondary containment is in place to capture any potential leaks.[3]
-
Step 4: Arranging for Disposal
-
Engage a Certified Waste Hauler: Do not attempt to dispose of this chemical through municipal waste or sewer systems.[15][16] Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[17]
-
Scheduling Pickup: Once the container is nearly full (no more than 90% capacity to allow for expansion), contact your EHS office to schedule a waste pickup.[18] Be prepared to provide all information from the waste label.
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of this compound.
Part 3: Spill Management and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
Small Spills (within a chemical fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Absorb the spill using an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[5]
-
Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools.
-
Disposal: Place all contaminated materials into a designated hazardous waste container, label it appropriately, and manage it as described in Part 2.
Large Spills (outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent re-entry.
-
Notify: Contact your institution's emergency response team or EHS office immediately. Do not attempt to clean up a large spill yourself.
Part 4: Regulatory Context and Best Practices
Disposal procedures are governed by strict regulations to protect human health and the environment.
-
Resource Conservation and Recovery Act (RCRA): In the United States, the EPA regulates hazardous waste under RCRA. Your institution must have an EPA ID number to generate and dispose of hazardous waste.[3]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to have a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[19]
-
Waste Minimization: As a best practice, only procure the quantity of chemical needed for your experiments to avoid generating excess waste.[12]
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper containment, and regulatory compliance, researchers can ensure that their work advances science without compromising safety. Always prioritize consulting the specific Safety Data Sheet provided by the manufacturer and follow your institution's established EHS protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
